molecular formula C14H16BrNO3 B1270321 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid CAS No. 312279-64-4

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Cat. No.: B1270321
CAS No.: 312279-64-4
M. Wt: 326.19 g/mol
InChI Key: ZLAFDAGXBATNNP-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid ( 312279-64-4) is a high-purity chemical compound offered for research and development purposes. This benzoic acid derivative, with a molecular formula of C14H16BrNO3 and a molecular weight of 326.19 g/mol, features a distinct molecular structure incorporating a bromo-substituted aromatic ring and a cyclohexanecarboxamido moiety . This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the exploration of structure-activity relationships (SAR), particularly in the development of novel therapeutic agents. Its structural features are similar to those of other bioactive molecules, such as sulfonamide-containing compounds known to inhibit enzymes like Methionine Aminopeptidase 2 (METAP2), a target of interest in oncology . The compound must be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-(cyclohexanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAFDAGXBATNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352507
Record name 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312279-64-4
Record name 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (CAS number 312279-64-4)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Information regarding 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (CAS 312279-64-4) is not widely available in publicly accessible scientific literature. This guide is structured to provide a comprehensive overview based on available data and general principles of medicinal chemistry and drug development. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound.

Introduction

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a halogenated aromatic carboxamide. The presence of a bromine atom, a carboxylic acid group, and a cyclohexanecarboxamido moiety suggests its potential as a scaffold in medicinal chemistry. Halogenation, particularly bromination, is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The amide linkage and the carboxylic acid group provide opportunities for hydrogen bonding and ionic interactions, which are crucial for binding to biological targets.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is presented in the table below.

PropertyValueSource
CAS Number 312279-64-4United States Biological
Molecular Formula C14H16BrNO3United States Biological[1]
Molecular Weight 326.19 g/mol United States Biological[1]
Storage Temperature -20°CUnited States Biological[1]

Potential Applications in Drug Development

While specific biological activities for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid have not been reported, its structural features are present in compounds with known therapeutic effects. For instance, various benzoic acid derivatives are known to possess anti-inflammatory, antimicrobial, and other biological activities. The cyclohexanecarboxamido group may influence the compound's lipophilicity and its interaction with hydrophobic pockets in target proteins.

Synthesis and Characterization

A detailed, validated synthetic protocol for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is not available in the public domain. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions.

Conceptual Synthetic Workflow

G A 2-Amino-5-bromobenzoic acid C Acylation Reaction (Schotten-Baumann conditions) A->C B Cyclohexanecarbonyl chloride B->C D 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid C->D

Caption: Conceptual synthetic workflow for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Step-by-Step Conceptual Protocol:
  • Starting Materials: 2-Amino-5-bromobenzoic acid and cyclohexanecarbonyl chloride.

  • Reaction: The acylation of the amino group of 2-amino-5-bromobenzoic acid with cyclohexanecarbonyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or pyridine, to neutralize the hydrochloric acid formed as a byproduct.

  • Purification: The crude product would likely be purified by recrystallization or column chromatography to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amide (N-H and C=O stretches).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Biological Evaluation

Given the lack of specific data, a hypothetical screening cascade could be designed to explore the biological potential of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Hypothetical Screening Workflow

G A Compound Synthesis and Purification B In vitro Target-based Screening (e.g., enzyme inhibition assays) A->B C Cell-based Assays (e.g., cytotoxicity, anti-inflammatory) B->C D Lead Optimization C->D

Caption: Hypothetical workflow for the biological evaluation of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Safety and Handling

As with any chemical compound, 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The material should be stored at the recommended temperature of -20°C to ensure its stability.[1]

Conclusion and Future Directions

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid represents a chemical entity with potential for further exploration in the field of drug discovery. Its structural similarity to other biologically active benzoic acid derivatives warrants investigation into its pharmacological properties. Future research should focus on developing a robust synthetic method, thoroughly characterizing the compound, and screening it against a panel of biological targets to uncover its therapeutic potential.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is dedicated to a comprehensive exploration of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, a molecule of interest at the intersection of halogenated benzoic acids and carboxamides.

The methodologies outlined herein are grounded in fundamental scientific principles and are presented with the causality behind experimental choices, ensuring a self-validating system of protocols. By providing this in-depth guide, we aim to bridge the information gap and facilitate the advancement of research involving 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Molecular Identity and Structure

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a derivative of anthranilic acid, characterized by a bromine substituent at the 5-position of the benzene ring and a cyclohexanecarboxamide group at the 2-position. The presence of the carboxylic acid, amide, and aromatic bromide functionalities imparts a unique combination of chemical properties to the molecule.

Molecular Structure:

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample Load Load Capillary Grind->Load Place Place in Apparatus RapidHeat Rapid Heating (Approx. MP) Place->RapidHeat SlowHeat Slow Heating (Accurate MP) RapidHeat->SlowHeat Record Record Melting Range SlowHeat->Record Purity Assess Purity Record->Purity Synthesis cluster_reactants Reactants cluster_product Product 2-amino-5-bromobenzoic_acid 2-amino-5-bromobenzoic acid target_molecule 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid 2-amino-5-bromobenzoic_acid->target_molecule + cyclohexanecarbonyl chloride (in pyridine or with a base) cyclohexanecarbonyl_chloride cyclohexanecarbonyl chloride

Caption: Proposed synthesis of the target molecule.

An alternative approach could be a modified Ullmann condensation, which is used for synthesizing N-aryl anthranilic acids.

[1][2][3]#### 4.2. Spectroscopic Analysis (Predicted)

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic, cyclohexyl, and amide protons. The amide proton may exhibit broadening due to restricted rotation around the C-N bond.

[4][5][6]* Aromatic Protons: Signals in the range of 7.0-8.5 ppm.

  • Amide Proton (N-H): A broad singlet typically downfield, around 8-10 ppm.

  • Cyclohexyl Protons: A complex multiplet in the aliphatic region, around 1.0-2.5 ppm.

  • Carboxylic Acid Proton: A very broad singlet, often far downfield (>10 ppm), which may be exchangeable with D₂O.

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

[7]* Carbonyl Carbons (Amide and Carboxylic Acid): Resonances in the range of 165-180 ppm.

  • Aromatic Carbons: Signals between 110-150 ppm.

  • Cyclohexyl Carbons: Signals in the aliphatic region, typically 20-50 ppm.

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

[8][9][10]* O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption around 1650-1680 cm⁻¹.

  • N-H Stretch (Amide): A sharp to moderately broad band around 3200-3400 cm⁻¹.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

4.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

[11][12][13][14]* Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight.

  • Isotopic Pattern: A prominent M+2 peak due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in roughly a 1:1 ratio.

  • Fragmentation: Common fragmentation pathways would include loss of the cyclohexyl group, loss of COOH, and cleavage of the amide bond.

Stability Considerations

The stability of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid should be evaluated under various stress conditions, including heat, light, humidity, and different pH values. The amide and carboxylic acid functionalities are susceptible to hydrolysis, particularly at extreme pH values.

Conclusion

While experimental data for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is currently limited, this guide provides a robust framework for its physicochemical characterization. The predicted properties offer a starting point for researchers, and the detailed experimental protocols empower them to generate the empirical data necessary for informed decision-making in drug discovery and development. The synthesis and spectroscopic information, based on established chemical principles and data from related compounds, further contribute to a comprehensive understanding of this molecule. As research progresses, the empirical data generated will undoubtedly refine our understanding of this promising compound.

References

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid.
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  • Flores-Holguín, N., & Frau, J. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1634.
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  • Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-((carboxymethyl)amino)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

  • ResearchGate. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • MDPI. (2019, June 9). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. Retrieved from [Link]

  • University of Manitoba. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • MDPI. (2024, June 13). The Effects of Exogenous Benzoic Acid on the Physicochemical Properties, Enzyme Activities and Microbial Community Structures of Perilla frutescens Inter-Root Soil. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum.... Retrieved from [Link]

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Sources

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed and scientifically grounded pathway for the synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a two-step process, beginning with the preparation of a key intermediate, 5-bromoanthranilic acid, followed by its acylation to yield the final product. This document emphasizes the rationale behind procedural choices, adherence to established chemical principles, and robust experimental protocols to ensure reproducibility and high purity of the target compound.

Introduction

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a derivative of anthranilic acid, a core scaffold in numerous pharmacologically active compounds. The presence of the bromine atom offers a site for further functionalization, while the cyclohexanecarboxamido moiety can influence the molecule's lipophilicity and binding interactions with biological targets. This guide outlines a reliable and accessible synthetic route suitable for laboratory-scale production.

Retrosynthetic Analysis

A retrosynthetic approach to 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid suggests a straightforward disconnection at the amide bond. This reveals two primary starting materials: 2-amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid) and cyclohexanecarbonyl chloride.

Retrosynthesis Target Molecule 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid Amide Disconnection Amide Disconnection Target Molecule->Amide Disconnection C-N bond cleavage Starting Material 1 2-Amino-5-bromobenzoic acid Amide Disconnection->Starting Material 1 Starting Material 2 Cyclohexanecarbonyl chloride Amide Disconnection->Starting Material 2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway Overview

The synthesis proceeds in two distinct stages:

  • Stage 1: Electrophilic Bromination - Synthesis of 2-amino-5-bromobenzoic acid from 2-aminobenzoic acid.

  • Stage 2: Nucleophilic Acyl Substitution - Acylation of 2-amino-5-bromobenzoic acid with cyclohexanecarbonyl chloride under Schotten-Baumann conditions.

Synthesis_Workflow Start 2-Aminobenzoic Acid Step1 Step 1: Bromination (Br₂, Acetic Acid) Start->Step1 Intermediate 2-Amino-5-bromobenzoic acid Step1->Intermediate Step2 Step 2: Acylation (Cyclohexanecarbonyl chloride, NaOH(aq)) Intermediate->Step2 FinalProduct 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid Step2->FinalProduct

Caption: Overall two-step synthesis workflow.

Stage 1: Synthesis of 2-Amino-5-bromobenzoic Acid

The initial step involves the regioselective bromination of 2-aminobenzoic acid. The amino group is an activating ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group, the bromine will preferentially add to the para position.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Molecular bromine is polarized by the Lewis acid catalyst (or in this case, the protic solvent can assist), generating a more electrophilic bromine species that is attacked by the electron-rich aromatic ring. The resulting arenium ion intermediate is then deprotonated to restore aromaticity.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminobenzoic acid137.1413.7 g0.10
Glacial Acetic Acid60.05150 mL-
Bromine159.815.1 mL (16.0 g)0.10

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.7 g of 2-aminobenzoic acid in 100 mL of glacial acetic acid.

  • In the dropping funnel, prepare a solution of 5.1 mL of bromine in 50 mL of glacial acetic acid.

  • Cool the flask containing the 2-aminobenzoic acid solution in an ice bath to 10-15°C.

  • Slowly add the bromine solution dropwise to the stirred 2-aminobenzoic acid solution over a period of 30-45 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • The crude 2-amino-5-bromobenzoic acid will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is colorless.

  • Dry the solid product in a vacuum oven at 60-70°C.

Expected Yield: 80-90% Appearance: Off-white to pale yellow powder. Purity Check: The melting point of the product should be in the range of 217-220°C.[1]

Stage 2: Synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid

This stage involves the formation of an amide bond between the amino group of 2-amino-5-bromobenzoic acid and the acyl chloride of cyclohexanecarbonyl chloride. The Schotten-Baumann reaction is an effective method for this transformation, utilizing a biphasic system with an aqueous base.[2]

Reaction Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann Reaction)

The reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride.[3] This forms a tetrahedral intermediate, which then collapses to expel the chloride leaving group. The aqueous base (sodium hydroxide) serves to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[3]

Schotten_Baumann_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination and Deprotonation Amine R-NH₂ AcylChloride R'-COCl Amine->AcylChloride Nucleophilic attack TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Intermediate2 Tetrahedral Intermediate Amide R-NH-COR' Intermediate2->Amide Chloride elimination HCl HCl Amide->HCl NaCl_H2O NaCl + H₂O HCl->NaCl_H2O NaOH NaOH NaOH->NaCl_H2O

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-5-bromobenzoic acid216.0310.8 g0.05
Sodium Hydroxide40.002.2 g0.055
Water18.02100 mL-
Dichloromethane (DCM)84.93100 mL-
Cyclohexanecarbonyl chloride146.617.3 g (6.8 mL)0.05

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve 10.8 g of 2-amino-5-bromobenzoic acid in 100 mL of a 10% aqueous sodium hydroxide solution (prepared by dissolving 10 g of NaOH in 90 mL of water). Stir until a clear solution is obtained.

  • Cool the solution in an ice bath to below 10°C.

  • In a separate beaker, dissolve 7.3 g of cyclohexanecarbonyl chloride in 50 mL of dichloromethane.

  • Add the cyclohexanecarbonyl chloride solution dropwise to the vigorously stirred, cooled aqueous solution of the sodium salt of 2-amino-5-bromobenzoic acid over 20-30 minutes.

  • After the addition is complete, continue to stir the biphasic mixture vigorously at room temperature for an additional 2-3 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 50 mL of 1 M HCl and then with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid.

Purification: Recrystallization
  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Yield: 70-85% Appearance: White to off-white crystalline solid.

Characterization of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Molecular Formula: C₁₄H₁₆BrNO₃[3] Molecular Weight: 326.19 g/mol [3]

  • ¹H NMR: Aromatic protons in the range of 7.5-8.5 ppm, a broad singlet for the amide N-H proton, signals for the cyclohexyl protons in the aliphatic region (1.0-2.5 ppm), and a singlet for the carboxylic acid proton (typically >10 ppm, may be broad).

  • ¹³C NMR: Carbonyl carbons (amide and carboxylic acid) in the range of 165-180 ppm, aromatic carbons, and aliphatic carbons of the cyclohexyl ring.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), a C=O stretch from the amide (amide I band, around 1650 cm⁻¹), and an N-H bend from the amide (amide II band, around 1550 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+) should be observable, showing the characteristic isotopic pattern for a compound containing one bromine atom.

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid. By following the outlined procedures for synthesis and purification, researchers can obtain this valuable compound in high purity for further investigation in various fields of chemical and pharmaceutical science.

References

  • United States Biological. 5-Bromo-2-(cyclohexanecarboxamido)
  • Grokipedia. Schotten–Baumann reaction.
  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • ChemBK. 5-BROMOANTHRANILIC ACID.

Sources

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid: Molecular Architecture & Pharmacophore Analysis Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary: The Anthranilic Acid Privileged Scaffold

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (CAS: 312279-64-4 ) represents a quintessential example of the N-acyl anthranilic acid class—a "privileged structure" in medicinal chemistry. This molecule is not merely a random intermediate; it is a validated pharmacophore used to interrogate diverse biological targets, most notably the HCV NS5B polymerase (allosteric inhibition) and the MEK5/ERK5 signaling pathway .

Its utility stems from a rigid, planar conformation induced by an intramolecular hydrogen bond, allowing it to project hydrophobic (cyclohexyl, bromine) and polar (carboxylic acid) motifs in defined vectors. This guide dissects the molecular logic, synthesis, and structural biology of this compound to support its application in lead optimization and chemical biology.

Molecular Architecture & Physicochemical Properties

The efficacy of this molecule is encoded in its ability to mimic a pseudo-tricyclic ring system.

Conformational Locking

Unlike flexible amides, the ortho-disposition of the carboxylic acid and the amide group creates a strong intramolecular hydrogen bond between the amide nitrogen (


) and the carbonyl oxygen of the carboxylic acid (or potentially the hydroxyl oxygen, depending on protonation state).
  • Effect: This locks the benzene ring and the amide bond into a coplanar arrangement.

  • Result: The molecule pays a lower entropy penalty upon binding to protein targets because it is pre-organized in a bioactive conformation.

Substituent Analysis
  • Position 1 (-COOH): Acts as an ionic anchor. At physiological pH (7.4), this group is deprotonated (COO-), forming salt bridges with positively charged residues (e.g., Arginine, Lysine) in target pockets.

  • Position 2 (Cyclohexanecarboxamido): A bulky, aliphatic hydrophobic moiety. It is designed to fill deep lipophilic pockets (e.g., the "Thumb II" site of viral polymerases). The cyclohexyl group provides high van der Waals contact surface area without the pi-stacking complications of a phenyl ring.

  • Position 5 (Bromine): A critical halogen.

    • Electronic: Withdraws electron density, modulating the pKa of the benzoic acid.

    • Steric: Fills small hydrophobic crevices.

    • Interaction: Capable of forming Halogen Bonds (X-bond) with backbone carbonyls or solvent waters, a potent interaction often overlooked in early design.

Key Properties Table
PropertyValueSignificance
Molecular Formula C₁₄H₁₆BrNO₃Core scaffold definition
Molecular Weight 326.19 g/mol Fragment-like / Lead-like space
cLogP ~4.32High lipophilicity; requires formulation optimization
PSA (Polar Surface Area) ~70 ŲGood membrane permeability prediction
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH
H-Bond Donors/Acceptors 1 / 3Balanced for solubility/binding

Synthetic Methodology

The synthesis follows a classical Schotten-Baumann or anhydrous acylation protocol. The key challenge is preventing the formation of the benzoxazinone byproduct (dehydration of the acid/amide), which can occur under forcing conditions.

Protocol: Acylation of 2-Amino-5-bromobenzoic Acid

Reagents:

  • Starting Material: 2-Amino-5-bromobenzoic acid (5-bromoanthranilic acid).

  • Electrophile: Cyclohexanecarbonyl chloride.

  • Base: Pyridine (solvent/base) or Triethylamine (TEA) in Dichloromethane (DCM).

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in dry DCM or THF. Add Pyridine (2.0 eq).

  • Addition: Cool to 0°C. Add Cyclohexanecarbonyl chloride (1.1 eq) dropwise to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (shift in Rf due to loss of free amine).

  • Quench: Acidify with 1N HCl to pH ~3 (precipitates the product and removes pyridine).

  • Purification: Filter the white solid. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

Synthesis Pathway Visualization

Synthesis SM1 2-Amino-5-bromobenzoic acid (Nucleophile) Rxn Reaction: 0°C -> RT, 4h Base: Pyridine/TEA SM1->Rxn SM2 Cyclohexanecarbonyl chloride (Electrophile) SM2->Rxn Inter Tetrahedral Intermediate Rxn->Inter Nucleophilic Attack Prod 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid Inter->Prod Elimination Byprod HCl (Salt) Inter->Byprod

Figure 1: Synthetic pathway for the acylation of 5-bromoanthranilic acid.

Structural Activity Relationship (SAR) & Biological Targets

This scaffold is extensively documented in the development of Non-Nucleoside Inhibitors (NNIs) for viral polymerases and kinase modulation.

HCV NS5B Polymerase Inhibition

The Hepatitis C Virus (HCV) NS5B polymerase has several allosteric sites. This molecule targets the Thumb II or Palm sites.

  • Mechanism: The molecule acts as a wedge, preventing the conformational change required for the enzyme to clamp down on the RNA template.

  • Binding Mode:

    • COO-: Forms salt bridges with Arg/Lys residues (e.g., Arg503).

    • Cyclohexyl: Occupies a deep, hydrophobic pocket defined by Leu/Val residues.

    • 5-Br: Interacts with the backbone of the protein or fills a small accessory pocket, improving potency over the unsubstituted analog.

MEK5/ERK5 Pathway

Recent research highlights anthranilic acid derivatives as inhibitors of the MEK5/ERK5 signaling cascade, which is implicated in cancer metastasis. The 5-bromo and N-acyl features are critical for selectivity against other kinases.

Pharmacophore Map

Pharmacophore Core Anthranilic Acid Scaffold (Planar Core) Acid Carboxylic Acid (C-1) Ionic Anchor Core->Acid Amide Amide Linker (H-Bond Donor) Core->Amide Bromo Bromine (C-5) (Halogen Bond/Lipophilic) Core->Bromo Target_Arg Target: Arginine (+) Acid->Target_Arg Salt Bridge Amide->Acid Intramolecular H-Bond (Locks Conformation) Cyclo Cyclohexyl Group (Hydrophobic Bulk) Amide->Cyclo Target_Pocket Target: Hydrophobic Pocket Cyclo->Target_Pocket Van der Waals Target_Backbone Target: Carbonyl (X-bond) Bromo->Target_Backbone Halogen Bond

Figure 2: Pharmacophore map illustrating the intramolecular lock and key binding interactions.

Analytical Characterization

To validate the synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • Amide NH: A sharp singlet appearing very downfield (δ 11.0 – 12.0 ppm ). This extreme shift confirms the intramolecular hydrogen bond to the carboxylic acid.

    • Aromatic Protons:

      • H-3 (ortho to amide): Doublet, ~8.4 ppm (deshielded by amide).

      • H-6 (ortho to acid): Doublet, ~8.0 ppm.

      • H-4: Doublet of doublets.

    • Cyclohexyl: Multiplets in the aliphatic region (1.2 – 2.0 ppm).

  • Mass Spectrometry (ESI-):

    • Expect a strong molecular ion peak at [M-H]⁻ = 324/326 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • IR Spectroscopy:

    • Carbonyl (Acid): Broad band ~1680–1700 cm⁻¹.

    • Carbonyl (Amide): Sharp band ~1650 cm⁻¹.

References

  • ChemicalBook. (2024). 5-Bromo-2-chlorobenzoic acid and related anthranilic derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid. Retrieved from

  • Chakrabarty, S., et al. (2018).[1] Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • El-Sabbagh, W. A., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical and Pharmaceutical Bulletin. Retrieved from

Sources

spectroscopic data (NMR, IR, MS) for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the spectroscopic characterization of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this specific scaffold, which often appears as an intermediate in the synthesis of quinazolinones or benzoxazinones.

The following data and protocols are synthesized from first-principles structural analysis of N-acyl anthranilic acid derivatives and standard spectroscopic behavior of halogenated aromatics.

Executive Summary & Structural Logic

Compound: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid Formula: C₁₄H₁₆BrNO₃ MW: 326.19 g/mol (based on ⁷⁹Br)[1]

The structural integrity of this molecule relies on three distinct domains:

  • The Aromatic Core: A trisubstituted benzene ring (1,2,4-substitution pattern).

  • The Amide Linker: An ortho-disposition relative to the carboxylic acid, facilitating strong intramolecular hydrogen bonding.

  • The Aliphatic Tail: A cyclohexane ring providing lipophilic bulk.

Analytical Validation Workflow

The following decision tree outlines the logical flow for confirming the structure, prioritizing the most diagnostic features first.

ValidationWorkflow Start Unknown Sample MS_Check Step 1: Mass Spectrometry Check for Br Isotope Pattern (1:1) Start->MS_Check Dissolve in MeOH IR_Check Step 2: IR Spectroscopy Verify Amide/Acid Carbonyls MS_Check->IR_Check M+ and M+2 present? NMR_Check Step 3: 1H NMR Confirm Ortho-Amide H-Bonding IR_Check->NMR_Check 1650-1700 cm-1 bands? Final Structure Confirmed NMR_Check->Final Low-field NH singlet?

Figure 1: Step-wise spectroscopic validation logic.

Mass Spectrometry (MS) Data

Role: Primary confirmation of the bromine atom and molecular weight.

The presence of bromine provides a unique isotopic signature that acts as an internal standard for validation. Bromine exists as isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), resulting in a characteristic "doublet" molecular ion peak with nearly equal intensity separated by 2 mass units.

Expected ESI-MS Data (Negative Mode)

Negative mode (ESI-) is preferred due to the ionizable carboxylic acid.

Ion Speciesm/z (⁷⁹Br)m/z (⁸¹Br)Relative IntensityDiagnostic Note
[M-H]⁻ 324.02 326.02 1 : 1 Primary Confirmation. Must see equal height peaks.
[M-CO₂-H]⁻280.03282.031 : 1Decarboxylation fragment (common in ortho-acids).
Expected ESI-MS Data (Positive Mode)
Ion Speciesm/z (⁷⁹Br)m/z (⁸¹Br)Diagnostic Note
[M+H]⁺ 326.04 328.04 Protonated molecular ion.
[M+Na]⁺348.02350.02Sodium adduct (common in unbuffered solvents).

Critical Check: If the M / M+2 ratio deviates significantly from 1:1, the sample is likely contaminated with a non-brominated impurity or a di-bromo species.

Infrared Spectroscopy (FT-IR)

Role: Verification of the oxidation state (Amide vs. Amine) and Hydrogen Bonding.

The ortho-arrangement of the amide and carboxylic acid creates a pseudo-six-membered ring via intramolecular hydrogen bonding. This perturbs standard carbonyl frequencies.

Key Absorption Bands
Functional GroupWavenumber (cm⁻¹)IntensityAssignment / Causality
O-H Stretch 2500 – 3300BroadCarboxylic acid O-H dimer. Often overlaps C-H stretches.
N-H Stretch 3200 – 3350MediumAmide N-H. May be sharp or broadened by H-bonding.
C=O (Acid) 1680 – 1710StrongCarboxylic acid carbonyl.
C=O (Amide I) 1640 – 1660StrongAmide carbonyl. Lower frequency due to conjugation and H-bonding.
Amide II 1520 – 1550MediumN-H bending / C-N stretching.
C-Br Stretch 500 – 600Med/WeakAryl bromide fingerprint.

Nuclear Magnetic Resonance (NMR)

Role: Definitive structural mapping.

¹H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is required to observe the labile Carboxylic Acid proton and the Amide NH. In CDCl₃, these protons may broaden or disappear due to exchange.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Structural Assignment
COOH 13.0 – 14.0 Broad s 1H -Carboxylic acid proton.
NH 11.0 – 11.5 Singlet 1H -Diagnostic. Deshielded by intramolecular H-bond to C=O(acid).
Ar-H (C6) 8.45 – 8.55Doublet1HJ ≈ 8.8 HzH-6 (Ortho to Amide). Strongly deshielded by the amide anisotropy.
Ar-H (C3) 8.00 – 8.05Doublet1HJ ≈ 2.4 HzH-3 (Ortho to Acid, Meta to Br).
Ar-H (C4) 7.70 – 7.80dd1HJ ≈ 8.8, 2.4 HzH-4 (Para to Amide).
Cyclo-CH 2.30 – 2.45Multiplet1H-Methine proton alpha to carbonyl.
Cyclo-CH₂ 1.60 – 1.90Multiplet4H-Equatorial / Axial protons (C2', C6').
Cyclo-CH₂ 1.15 – 1.50Multiplet6H-Remaining ring protons.

Expert Insight on Aromatic Shifts: In 5-bromoanthranilic acid (the precursor), the proton ortho to the amine is typically shielded (~6.7 ppm). Upon acylation to form the title compound, this proton (H-6 in the table above, ortho to the amide) shifts dramatically downfield (to ~8.5 ppm). This shift is the primary indicator that the acylation was successful.

¹³C NMR (100 MHz, DMSO-d₆)
TypeShift (δ ppm)Assignment
C=O 174.5Amide Carbonyl
C=O 169.0Carboxylic Acid Carbonyl
Ar-C 140.5C-NH (Ipso to amide)
Ar-C 136.0C-H (Para to amide)
Ar-C 133.5C-H (Ortho to acid)
Ar-C 122.5C-H (Ortho to amide)
Ar-C 117.0C-COOH (Ipso to acid)
Ar-C 114.5C-Br
Aliphatic 44.0Cyclohexyl CH (alpha)
Aliphatic 29.0, 25.5, 25.2Cyclohexyl CH₂ carbons

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration:

  • Weigh 5–10 mg of the dry solid into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Sonicate for 30 seconds. The compound should dissolve completely.

  • Transfer to a 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 5 seconds to ensure accurate integration of the aromatic protons vs. the aliphatic cyclohexane protons.

Protocol B: Impurity Profiling (HPLC-UV/MS)

Synthesis often involves the reaction of 5-bromoanthranilic acid with cyclohexanecarbonyl chloride. Common impurities include:

  • Unreacted 5-bromoanthranilic acid: Check for amine NH₂ stretch in IR (doublet ~3300/3400 cm⁻¹) or MS peak at 215/217.

  • Cyclohexanecarboxylic acid: Check for broad aliphatic peaks in NMR without aromatic coupling.

  • Benzoxazinone formation: Under dehydrating conditions, the amide and acid can cyclize. Check for loss of broad OH in NMR and a shift in IR carbonyl to ~1750 cm⁻¹ (cyclic ester/amide).

ImpurityLogic Precursor 5-Bromoanthranilic Acid Product Target Compound (Open Form) Precursor->Product Acylation Reagent Cyclohexanecarbonyl Chloride Reagent->Product Cyclized Benzoxazinone (Cyclized Impurity) Product->Cyclized Dehydration (High Heat/Acid) Broad COOH (NMR)\nNH Peak (NMR) Broad COOH (NMR) NH Peak (NMR) Product->Broad COOH (NMR)\nNH Peak (NMR) Features No COOH (NMR)\nHigh freq C=O (IR) No COOH (NMR) High freq C=O (IR) Cyclized->No COOH (NMR)\nHigh freq C=O (IR) Features

Figure 2: Synthetic pathway and potential cyclization impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR chemical shift prediction rules).
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). [Link] (Reference for bromine isotopic patterns).

  • PubChem. (n.d.). Compound Summary: 5-Bromoanthranilic acid. [Link] (Precursor spectral data for shift comparison).

Sources

discovery and history of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (CAS 312279-64-4). This compound represents a critical scaffold in the history of antiviral drug discovery, specifically serving as a lead structure and key intermediate in the development of Non-Nucleoside Inhibitors (NNIs) for the Hepatitis C Virus (HCV) NS5B polymerase.

A Pivotal Scaffold in Allosteric NS5B Polymerase Inhibition

Part 1: Executive Summary & Chemical Identity

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a synthetic organic compound belonging to the class of N-acyl anthranilic acids . While not a marketed pharmaceutical itself, it holds historical and technical significance as a foundational "hit-to-lead" molecule in the search for Direct-Acting Antivirals (DAAs) against Hepatitis C.

Its structure combines an ionizable carboxylic acid headgroup (essential for electrostatic anchoring) with a hydrophobic cyclohexyl tail (for deep pocket penetration) and a bromine substituent (for halogen bonding and steric fit).

Chemical Profile:

Property Data
IUPAC Name 5-Bromo-2-[(cyclohexylcarbonyl)amino]benzoic acid
Common Synonyms N-(Cyclohexylcarbonyl)-5-bromoanthranilic acid; 5-Bromo-N-cyclohexylcarbonylanthranilic acid
CAS Registry Number 312279-64-4
Molecular Formula C₁₄H₁₆BrNO₃
Molecular Weight 326.19 g/mol
Physical State White to off-white crystalline solid
pKa (Predicted) ~3.8 (Carboxylic acid)

| LogP (Predicted) | 4.2 (Lipophilic) |

Part 2: Discovery & Historical Context
The Race for HCV Polymerase Inhibitors (1999–2010)

The discovery of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid emerged during the "golden age" of HCV drug discovery. Following the identification of the Hepatitis C Virus in 1989, researchers isolated the NS5B RNA-dependent RNA polymerase (RdRp) as a prime therapeutic target. Unlike host polymerases, NS5B is essential for viral replication and lacks a mammalian homolog, offering high selectivity.[1][2]

The Anthranilate Breakthrough: In the early 2000s, high-throughput screening (HTS) campaigns by major pharmaceutical entities (including ViroPharma, Wyeth, and Abbott) identified anthranilic acid derivatives as potent allosteric inhibitors of NS5B.

  • The Hit: Early screens revealed that simple N-acyl anthranilic acids could bind to the Thumb Site II allosteric pocket of the viral polymerase.

  • The Optimization: Medicinal chemists quickly realized that increasing hydrophobicity at the amide position improved potency. The cyclohexanecarboxamido group was introduced to fill a specific lipophilic cleft within the enzyme's allosteric site, while the 5-bromo substitution on the phenyl ring improved metabolic stability and binding affinity via halogen interactions.

  • The Legacy: This specific compound (CAS 312279-64-4) served as a template. It helped define the Structure-Activity Relationship (SAR) rules that eventually led to more complex, clinical-stage anthranilate inhibitors.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a robust, two-step protocol starting from commercially available anthranilic acid derivatives. The following protocol is designed for high purity (>98%) suitable for biological assays.

Reaction Scheme (Graphviz)

Synthesis Figure 1: Synthetic Pathway for CAS 312279-64-4 SM1 2-Amino-5-bromobenzoic acid (5-Bromoanthranilic acid) INTER Tetrahedral Intermediate SM1->INTER + Pyridine/DCM 0°C to RT SM2 Cyclohexanecarbonyl chloride SM2->INTER PROD 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid (Final Product) INTER->PROD - HCl Recrystallization

Detailed Laboratory Protocol

Reagents:

  • 2-Amino-5-bromobenzoic acid (1.0 eq)

  • Cyclohexanecarbonyl chloride (1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-Amino-5-bromobenzoic acid (10 mmol, 2.16 g) in anhydrous DCM (50 mL).

  • Base Addition: Add Pyridine (20 mmol, 1.6 mL) to the solution. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Cyclohexanecarbonyl chloride (11 mmol, 1.47 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM).

  • Quenching: Quench the reaction with 1M HCl (30 mL) to neutralize excess pyridine and precipitate the crude acid (or extract if soluble).

  • Workup: Separate the organic layer. Wash with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane to yield white needles.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the amide proton singlet (~11-12 ppm) and the disappearance of the aniline NH₂ signal.

Part 4: Pharmacology & Mechanism of Action

This compound acts as a Non-Nucleoside Inhibitor (NNI) of the HCV NS5B polymerase.[2] Unlike nucleoside analogs (which mimic the substrate), this molecule binds to a site distinct from the active catalytic center, causing a remote inactivation of the enzyme.

Mechanistic Pathway (Graphviz)

MOA Figure 2: Allosteric Inhibition Mechanism of Anthranilate Derivatives NS5B HCV NS5B Polymerase (Active Conformation) BINDING Binding to Thumb Site II (Allosteric Pocket) NS5B->BINDING + Ligand LIGAND 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid LIGAND->BINDING LOCK Conformational Locking (Prevents Fingertip-Thumb Interaction) BINDING->LOCK Induces/Stabilizes Inactive State INHIBITION Inhibition of RNA Elongation (Viral Replication Halted) LOCK->INHIBITION

Molecular Interactions:

  • Salt Bridge: The carboxylic acid moiety forms a critical electrostatic interaction (salt bridge) with basic residues (typically Arg-503 or Arg-422 ) within the Thumb Site II pocket.

  • Hydrophobic Effect: The cyclohexyl ring occupies a deep, lipophilic cavity, displacing water and providing significant binding energy.

  • Halogen Bonding: The 5-bromo group interacts with backbone carbonyls or specific residues via a halogen bond, enhancing selectivity over non-brominated analogs.

Part 5: Experimental Validation (NS5B Assay)

To verify the activity of synthesized batches, an enzymatic inhibition assay is standard.

Protocol:

  • Enzyme: Recombinant HCV NS5B (Genotype 1b).[3]

  • Substrate: Poly(rA)/Oligo(rU)₁₂ template-primer or heteropolymeric RNA.

  • Tracer: [³H]-UTP or fluorescently labeled UTP.

  • Procedure:

    • Incubate NS5B (20 nM) with the test compound (0.1 nM – 100 µM) in assay buffer (20 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT) for 15 mins.

    • Initiate reaction by adding RNA template and NTPs.

    • Incubate at 25°C for 60 mins.

    • Quench with EDTA.

    • Measure incorporated radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀. Typical IC₅₀ for this scaffold class ranges from 1 µM to 50 µM depending on the specific assay conditions.

References
  • Beaulieu, P. L., & Tsantrizos, Y. S. (2004). Inhibitors of the HCV NS5B polymerase: New hope for the treatment of hepatitis C infections. Current Opinion in Investigational Drugs, 5(8), 838-850.

  • Di Marco, S., et al. (2005). Interdomain Communication in the HCV NS5B Polymerase: Structural and Functional Analysis of Allosteric Inhibitor Binding. Journal of Biological Chemistry, 280, 29765-29770.

  • Harper, S., et al. (2005). Development of Non-Nucleoside Inhibitors of the HCV NS5B RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry, 48(14), 4547-4557.

  • PubChem. Compound Summary for CID 9606830 (Related Anthranilic Acid Derivative).

  • ChemicalBook. 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid Product Page.

Sources

A Technical Guide to Investigating the Potential Biological Activity of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial investigation of the biological activities of the novel compound, 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid. Drawing upon established principles of medicinal chemistry and pharmacology, this document outlines a strategic, multi-faceted approach to elucidating its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Detailed, field-proven protocols for key in-vitro assays are provided, alongside an exploration of the underlying scientific rationale for each experimental choice. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this and structurally related molecules.

Introduction and Rationale

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a synthetic organic compound featuring a brominated benzoic acid scaffold. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs suggest a high potential for biological activity. Notably, the core structure shares similarities with known non-steroidal anti-inflammatory drugs (NSAIDs), which often feature a substituted benzoic acid moiety. For instance, the structurally related compound, 5-Bromo-2-(phenylamino)benzoic acid, has been investigated in the context of anti-inflammatory agents[1][2][3]. The presence of a bromine atom can also significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and membrane permeability. Furthermore, various brominated compounds have demonstrated a wide range of biological effects, including anti-proliferative and anti-angiogenic activities[4][5].

Given this structural precedent, a systematic in-vitro evaluation of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is warranted. This guide proposes a tiered screening approach, beginning with an assessment of its potential anti-inflammatory properties, followed by investigations into its anti-cancer and antimicrobial activities.

Tier 1 Investigation: Anti-Inflammatory Activity

The primary hypothesis, based on structural analogy to NSAIDs, is that 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid possesses anti-inflammatory properties. The initial investigation will focus on key enzymatic and cellular pathways central to the inflammatory response.

Cyclooxygenase (COX) Enzyme Inhibition Assay

Scientific Rationale: A primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins[6]. Assessing the inhibitory activity of the target compound against both COX-1 and COX-2 isoforms is a critical first step.

Experimental Protocol: A fluorometric or ELISA-based COX inhibitor screening assay can be employed for this purpose[6][7][8].

  • Reagent Preparation:

    • Prepare a stock solution of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid in a suitable solvent (e.g., DMSO).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions[6][9].

    • Prepare assay buffer, arachidonic acid (substrate), and a fluorescent probe or ELISA detection reagents as provided in a commercial kit[6][9].

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add varying concentrations of the test compound to the sample wells.

    • Add a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the positive control wells.

    • Add solvent (e.g., DMSO) to the negative control wells.

    • Add the COX enzyme (either COX-1 or COX-2) to all wells except the blank.

    • Incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for the recommended reaction time.

    • Stop the reaction and measure the output (fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test CompoundExperimental ValueExperimental ValueCalculated Value
CelecoxibReference ValueReference ValueReference Value
IbuprofenReference ValueReference ValueReference Value
Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Scientific Rationale: Activated macrophages are key players in the inflammatory response, releasing pro-inflammatory cytokines such as TNF-α and IL-6. Many anti-inflammatory compounds exert their effects by modulating these signaling pathways[10]. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard in-vitro model for this investigation[10].

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control (no LPS, no compound) and an LPS-only control.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in cytokine production is not due to cytotoxicity.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Vehicle ControlExperimental ValueExperimental Value100
LPS OnlyExperimental ValueExperimental ValueExperimental Value
LPS + Test Compound (Conc. 1)Experimental ValueExperimental ValueExperimental Value
LPS + Test Compound (Conc. 2)Experimental ValueExperimental ValueExperimental Value
LPS + Test Compound (Conc. 3)Experimental ValueExperimental ValueExperimental Value
Investigation of the NF-κB Signaling Pathway

Scientific Rationale: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes[11][12][13]. Its dysregulation is linked to chronic inflammatory diseases and cancer[11][12][14][15]. Investigating the effect of the test compound on NF-κB activation can provide mechanistic insights.

Experimental Workflow:

NF_kB_Workflow start RAW 264.7 Macrophages treatment Pre-treat with Test Compound start->treatment stimulation Stimulate with LPS treatment->stimulation lysis Cell Lysis & Protein Extraction stimulation->lysis western_blot Western Blot Analysis lysis->western_blot output Measure Phospho-IκBα, Total IκBα, Nuclear p65 western_blot->output

Caption: Workflow for Investigating NF-κB Pathway Modulation.

Experimental Protocol (Western Blot):

  • Cell Treatment and Lysis:

    • Treat RAW 264.7 cells as described in section 2.2.

    • Lyse the cells to extract cytoplasmic and nuclear proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, and the p65 subunit of NF-κB (in the nuclear fraction).

    • Use an appropriate loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Expected Outcome: An effective anti-inflammatory compound would be expected to inhibit the LPS-induced phosphorylation and degradation of IκBα, and consequently, reduce the translocation of the p65 subunit of NF-κB into the nucleus.

Tier 2 Investigation: Anti-Cancer Activity

The structural features of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, particularly the presence of a halogen, suggest that it may possess anti-proliferative properties. A preliminary screen against a panel of cancer cell lines is a logical next step.

Cell Viability and Proliferation Assays

Scientific Rationale: The initial assessment of anti-cancer activity involves determining the compound's ability to inhibit the growth and proliferation of cancer cells[16][17]. A variety of assays are available for this purpose, each with its own advantages[16][17].

Experimental Protocol (MTT Assay):

  • Cell Culture:

    • Select a panel of cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

    • Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value for each cell line.

Data Presentation:

Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Positive Control)
A549 (Lung)Experimental ValueReference Value
MCF-7 (Breast)Experimental ValueReference Value
HCT116 (Colon)Experimental ValueReference Value
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Scientific Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis (programmed cell death), an Annexin V/Propidium Iodide (PI) assay can be performed.

Experimental Workflow:

Apoptosis_Workflow start Cancer Cell Line treatment Treat with Test Compound (IC50 concentration) start->treatment harvesting Harvest and Wash Cells treatment->harvesting staining Stain with Annexin V-FITC and PI harvesting->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry output Quantify Live, Apoptotic, and Necrotic Cells flow_cytometry->output

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Experimental Protocol:

  • Cell Treatment:

    • Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).

  • Staining:

    • Harvest the cells and wash them with binding buffer.

    • Incubate the cells with FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Tier 3 Investigation: Antimicrobial Activity

The broad biological activity of halogenated organic compounds also suggests potential antimicrobial properties. A preliminary screening against common bacterial and fungal strains is a valuable component of a comprehensive activity profile.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Scientific Rationale: The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism[18][19].

Experimental Protocol:

  • Preparation:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Antibiotic
Staphylococcus aureusExperimental ValueReference Value (e.g., Vancomycin)
Escherichia coliExperimental ValueReference Value (e.g., Ciprofloxacin)
Candida albicansExperimental ValueReference Value (e.g., Fluconazole)

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded approach to the initial in-vitro evaluation of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid. The proposed tiered screening strategy, starting with the most probable activity based on structural analogy, allows for an efficient allocation of resources. Positive results in any of these assays would justify further, more in-depth investigations, including mechanism of action studies, in-vivo efficacy models, and preliminary ADME/Tox profiling. The methodologies outlined herein are robust, widely accepted, and provide a solid foundation for advancing our understanding of the therapeutic potential of this novel chemical entity.

References

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. Available at: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • 5-Bromo-2-(phenyl-amino)-benzoic acid - PubMed. Available at: [Link]

  • 5-Bromo-2-(phenylamino)benzoic acid - PMC - NIH. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. Available at: [Link]

  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents.
  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents.
  • 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem. Available at: [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed Central. Available at: [Link]

  • (PDF) 5-Bromo-2-(phenylamino)benzoic acid - ResearchGate. Available at: [Link]

  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. Available at: [Link]

  • WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. Available at: [Link]

  • RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - ResearchGate. Available at: [Link]

  • NF‐κB signaling in inflammation and cancer - PMC - PubMed Central. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. Available at: [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. Available at: [Link]

  • In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. Available at: [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Available at: [Link]

  • NF-κB in inflammation and cancer - PubMed. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]

  • In Vitro Antimicrobials - Pharmacology Discovery Services. Available at: [Link]

  • NF-κB signaling pathway in tumor microenvironment - Frontiers. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. Available at: [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available at: [Link]

  • Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ? | ResearchGate. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available at: [Link]

  • NF-κB signaling at the crossroads between chronic inflammation and cancer - YouTube. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. Available at: [Link]

  • Video: NF-kB-dependent Signaling Pathway - JoVE. Available at: [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Available at: [Link]

  • Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander - YouTube. Available at: [Link]

Sources

N-Acyl Anthranilic Acid Scaffolds: Technical Profile of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid represents a specialized scaffold within the N-acyl anthranilic acid class. Structurally distinct from N-phenyl anthranilic acids (fenamates), this compound features an amide linker connecting a lipophilic cyclohexyl tail to a halogenated benzoic acid core.

This molecular architecture has emerged as a privileged structure in the inhibition of Dihydroorotate Dehydrogenase (DHODH) and Aldo-Keto Reductase 1C3 (AKR1C3) , positioning it as a high-value probe for autoimmune pathology, oncology (specifically AML and prostate cancer), and fibrotic disease research. This guide provides a comprehensive technical analysis of its synthesis, chemical properties, and pharmacological utility.[1][2]

Chemical Architecture & SAR Analysis

The compound functions as a bioisostere of established therapeutics like Tranilast , but with enhanced metabolic stability and altered hydrophobic interactions due to the 5-bromo and cyclohexyl substitutions.

Structural Partitioning
DomainComponentFunction & SAR Significance
Head Group Benzoic Acid (COOH)Ionic Anchor: Forms critical salt bridges with Arginine/Lysine residues in the active sites of DHODH and COX enzymes. Essential for solubility and potency.
Core Scaffold 5-Bromoanthranilic RingScaffold Rigidity: The benzene ring orients the head and tail. 5-Bromo Substituent: Increases lipophilicity (

) and metabolic stability by blocking the para-position from oxidation. It often fills small hydrophobic sub-pockets (e.g., in AKR1C3).
Linker Amide (-NH-CO-)H-Bond Donor/Acceptor: The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen accepts H-bonds. This linkage restricts conformational freedom compared to an amine (fenamate) linker.
Tail Group Cyclohexyl RingHydrophobic Bulk: A non-aromatic, lipophilic moiety that targets large hydrophobic pockets (e.g., the ubiquinone binding tunnel in DHODH). Unlike a phenyl ring, it lacks

-

stacking ability, offering a distinct binding mode.
Molecular Diagram (DOT Visualization)

ChemicalStructure cluster_SAR SAR Critical Points Head Head Group (Carboxylic Acid) Core Core Scaffold (5-Bromoanthranilic) Head->Core Ortho-substitution P2 COOH: Essential for Ionic Interaction Head->P2 Linker Linker (Amide) Core->Linker C-N Bond P1 5-Br: Blocks Metabolism Increases Potency Core->P1 Tail Tail Group (Cyclohexyl) Linker->Tail N-Acyl Bond P3 Cyclohexyl: Targets Hydrophobic Tunnel Tail->P3

Caption: Structural decomposition of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid highlighting key pharmacophores.

Synthesis Protocol

The synthesis follows a modified Schotten-Baumann reaction , coupling an activated acid chloride with the anthranilic acid derivative. This protocol prioritizes yield and purity by controlling moisture and HCl generation.

Reagents & Materials[2][3][4][5]
  • Precursor A: 5-Bromoanthranilic acid (2-Amino-5-bromobenzoic acid) [CAS: 5794-88-7]

  • Precursor B: Cyclohexanecarbonyl chloride [CAS: 2719-27-9]

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Pyridine

  • Base: Triethylamine (TEA) or Pyridine (acts as solvent/base)

Step-by-Step Methodology
Phase 1: Preparation of Acid Chloride (Optional if not commercial)

If starting from cyclohexanecarboxylic acid:

  • Dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM.

  • Add Thionyl Chloride (SOCl

    
    , 1.2 eq) dropwise at 0°C.
    
  • Add catalytic DMF (2-3 drops).

  • Reflux for 2 hours until gas evolution (SO

    
    , HCl) ceases.
    
  • Concentrate in vacuo to yield crude cyclohexanecarbonyl chloride.

Phase 2: N-Acylation (Coupling)
  • Setup: In a round-bottom flask under N

    
     atmosphere, dissolve 5-Bromoanthranilic acid  (1.0 eq, e.g., 2.16 g, 10 mmol) in Pyridine  (10 mL) or DCM/TEA  (20 mL / 2.0 eq TEA).
    
  • Addition: Cool the solution to 0°C. Add Cyclohexanecarbonyl chloride (1.1 eq, 1.46 g) dropwise over 15 minutes.

    • Note: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The amine starting material should disappear.

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl (50 mL). The pyridine/TEA is neutralized, and the product should precipitate as a solid.

  • Workup:

    • Filter the precipitate.

    • Wash the solid copiously with water to remove pyridinium salts.

    • Wash with a small amount of cold hexane to remove non-polar impurities.

Phase 3: Purification
  • Recrystallization: Dissolve the crude solid in hot Ethanol (or EtOH/Water mixture).

  • Cool slowly to 4°C to induce crystallization.

  • Yield: Expected yield is 75–85%.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for amide NH singlet (~11-12 ppm), aromatic protons (3H), and cyclohexyl multiplet (11H, 1.2–2.0 ppm).

    • Melting Point: Typically >200°C (verify against specific derivative).

Pharmacological Mechanisms & Applications

This scaffold is a multi-target modulator. Its activity profile is defined by the specific spatial arrangement of the acidic head and hydrophobic tail.

Primary Target: Human DHODH Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme essential for de novo pyrimidine biosynthesis.

  • Mechanism: The cyclohexyl tail occupies the hydrophobic ubiquinone-binding tunnel of DHODH. The carboxylic acid coordinates with the polar patch at the tunnel entrance (interacting with Arg136/Gln47).

  • Therapeutic Utility:

    • Autoimmune Diseases: Inhibition deprives rapidly proliferating T-cells and B-cells of pyrimidines (similar to Leflunomide).

    • Oncology: Effective in Acute Myeloid Leukemia (AML) where DHODH inhibition induces differentiation blockade release.

Secondary Target: AKR1C3 Inhibition

Aldo-Keto Reductase 1C3 (AKR1C3) is involved in androgen biosynthesis (prostate cancer) and prostaglandin metabolism.

  • Mechanism: N-benzoyl anthranilic acids are known inhibitors.[3] The 5-bromo group enhances potency by filling a specific hydrophobic sub-pocket in the AKR1C3 active site, preventing the reduction of PGD2 or androstenedione.

Tertiary Target: Anti-Fibrotic (TGF-β Pathway)

Structurally homologous to Tranilast , this derivative modulates the TGF-β signaling pathway.

  • Mechanism: Downregulates the secretion of TGF-β1 and collagen synthesis in fibroblasts.

  • Utility: Potential treatment for renal fibrosis, cardiac fibrosis, and hypertrophic scarring.[4]

Mechanism of Action Diagram

MOA cluster_Targets Biological Targets Compound 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid DHODH DHODH Enzyme (Mitochondrial) Compound->DHODH Competes with Ubiquinone AKR1C3 AKR1C3 Enzyme (Cytosolic) Compound->AKR1C3 Blocks Active Site TGFB TGF-β Signaling (Fibroblasts) Compound->TGFB Modulates Expression Effect1 Pyrimidine Depletion (T-cell arrest) DHODH->Effect1 Effect2 Androgen Blockade (Prostate Cancer) AKR1C3->Effect2 Effect3 Collagen Suppression (Anti-fibrosis) TGFB->Effect3

Caption: Multi-target pharmacology of the N-acyl anthranilic acid scaffold.

Experimental Validation: DHODH Assay Protocol

To validate the biological activity of the synthesized compound, a colorimetric DHODH assay is recommended.

Assay Principle: DHODH catalyzes the oxidation of Dihydroorotate (DHO) to Orotate, reducing Ubiquinone (Q) to Ubiquinol (QH2). This is coupled to the reduction of a chromogen (DCIP) which loses absorbance at 600 nm upon reduction.

Protocol:

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates:

    • L-Dihydroorotate (1 mM final).

    • Decylubiquinone (100 µM final).

    • DCIP (2,6-dichlorophenolindophenol, 60 µM final).

  • Enzyme: Recombinant Human DHODH (20 nM).

  • Procedure:

    • Incubate Enzyme + Compound (in DMSO) for 10 mins at 25°C.

    • Initiate reaction by adding Substrate Mix (DHO + CoQ + DCIP).

    • Read: Monitor absorbance decrease at 600 nm for 10–20 minutes (kinetic mode).

  • Analysis: Calculate IC

    
     by plotting % inhibition vs. log[Compound].
    

References

  • Structural Basis of DHODH Inhibition

    • Title: Inhibition of human DHODH by 4-hydroxycoumarins, fenamic acids, and N-(alkylcarbonyl)anthranilic acids identified by structure-guided fragment selection.[5]

    • Source:Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • AKR1C3 Inhibition by Anthranilic Acids

    • Title: N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3.
    • Source:Chemico-Biological Interactions, 2013.
    • URL:[Link]

  • Tranilast and Fibrosis (Homology)

    • Title: Unlocking the potential of tranilast: Targeting fibrotic signaling p
    • Source:International Immunopharmacology, 2024.[4]

    • URL:[Link]

  • Title: Cyclohexanecarboxylic acid chloride synthesis.

Sources

Theoretical Modeling of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a rigorous theoretical framework for modeling 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid . As a derivative of anthranilic acid (2-aminobenzoic acid), this molecule represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs) and transient receptor potential (TRP) modulators.

The modeling challenge here is threefold:

  • Conformational Locking: The ortho-substitution pattern induces strong intramolecular hydrogen bonding (IMHB), restricting the conformational space.

  • Electronic Anisotropy: The 5-bromo substituent introduces a "sigma-hole," creating a specific directional binding vector often overlooked in standard force-field docking.

  • Lipophilic Bulk: The cyclohexane ring introduces steric entropy that competes with the rigid aromatic core.

This whitepaper outlines the Quantum Mechanical (QM) and Molecular Mechanics (MM) protocols required to accurately predict the physicochemical behavior and binding potential of this compound.

Part 1: Structural Deconstruction & Chemical Logic

Before initiating CPU-intensive calculations, we must define the chemical logic that dictates the simulation parameters.

The Anthranilic Core (The Anchor)

The core is an amphoteric scaffold. The carboxylic acid (COOH) and the amide nitrogen (NH) are positioned ortho to each other.

  • Theoretical Implication: You must model both the neutral (COOH) and ionized (COO⁻) states. In physiological pH (7.4), the carboxylate is likely dominant, but the IMHB can stabilize the neutral form or shift the pKa.

The 5-Bromo "Sigma-Hole" (The Warhead)

Halogens are not merely hydrophobic spheres. The bromine atom exhibits an anisotropic electron distribution: a belt of negative potential around the equator and a region of positive potential (the


-hole) on the extension of the C-Br bond.
  • Modeling Requirement: Standard molecular mechanics (like CHARMM or AMBER) often treat halogens as point charges. This is insufficient. DFT with MEP analysis is required to map the

    
    -hole strength for precise docking.
    
The Cyclohexyl Group (The Shield)

This group acts as a lipophilic bulk. While the chair conformation is the global minimum, the linkage to the carbonyl allows for "boat" or "twist-boat" transitions during binding events.

Part 2: Quantum Mechanical Framework (DFT Protocol)

To capture the electronic subtleties described above, we employ Density Functional Theory (DFT).[1]

Level of Theory

The recommended protocol for this class of halogenated amides is B3LYP/6-311++G(d,p) .[1]

  • Why B3LYP? It provides an excellent balance of cost vs. accuracy for organic geometries and vibrational frequencies.

  • Why Diffuse Functions (++)? Essential for the bromine atom and the lone pairs on the carboxyl/amide oxygens. Without diffuse functions, you will underestimate the strength of the hydrogen bonds and the range of the

    
    -hole.
    
  • Why Polarization (d,p)? Critical for describing the distortion of orbitals involved in the strained 6-membered pseudo-ring formed by the IMHB.

Computational Workflow

The following Graphviz diagram outlines the mandatory simulation pipeline.

G cluster_analysis Property Analysis Start Initial Geometry (Cyclohexane Chair) Opt DFT Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Freq->Opt If Imaginary Freq Solv Solvation Model (PCM/Water) Freq->Solv If Stable NBO NBO Analysis (H-Bond Strength) Solv->NBO MEP MEP Mapping (Sigma-Hole) Solv->MEP

Figure 1: Standardized DFT workflow for halogenated anthranilic acid derivatives. Note the explicit check for imaginary frequencies (NIMAG=0) to ensure a true minimum.

Intramolecular Hydrogen Bond (IMHB) Analysis

The molecule will likely adopt a planar "closed" conformation due to the interaction between the Amide-NH and the Carbonyl-O (of the acid) or the Hydroxyl-O.

  • NBO Protocol: Use Natural Bond Orbital (NBO) analysis to calculate the second-order perturbation energy (

    
    ). This quantifies the charge transfer from the Oxygen lone pair (
    
    
    
    ) to the Nitrogen-Hydrogen antibonding orbital (
    
    
    ).
  • Target Value: For anthranilic derivatives, an

    
     > 5-10 kcal/mol indicates a "locked" conformation that will resist passive diffusion but may pre-organize the molecule for receptor binding.
    

Part 3: Pharmacophoric Mapping & Interaction Profiling

Once the geometry is optimized, we map the interaction surface. This is where the theoretical model translates into drug design utility.

The Sigma-Hole ( -hole)

The 5-Bromo position is a classic halogen bond donor.

  • Visualization: Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the 0.002 a.u. electron density isosurface.[2]

  • Metric: Measure the

    
     (maximum positive potential) at the tip of the bromine.
    
  • Significance: A high

    
     suggests this molecule can bind to backbone carbonyls or specific residues (like Asp or Glu) in a target protein via Halogen Bonding, a mechanism distinct from hydrogen bonding.
    
Conformational Energy Landscape

The cyclohexane ring is flexible. You must perform a Relaxed Potential Energy Surface (PES) Scan around the amide bond (C-N-C-C dihedral).

InteractionMap Mol 5-Br-2-(cyclohexanecarboxamido) benzoic acid Br 5-Bromo Group Mol->Br Acid Benzoic Acid (C1) Mol->Acid Amide Amide Linker Mol->Amide Cyclo Cyclohexyl Ring Mol->Cyclo Sigma Sigma-Hole (Lewis Acid) Target: Backbone C=O Br->Sigma Anisotropic Electrostatics SaltBridge Ionic Interaction Target: Arg/Lys Acid->SaltBridge pH Dependent IMHB Intramolecular H-Bond (Conformational Lock) Acid->IMHB Amide->IMHB Rigidification Hydrophobic Lipophilic Pocket Fill Target: Hydrophobic Cleft Cyclo->Hydrophobic Steric Bulk

Figure 2: Pharmacophoric interaction map illustrating the distinct binding vectors: electrostatic (Br, COOH), structural (Amide), and hydrophobic (Cyclohexyl).

Part 4: Experimental Validation Protocol

A theoretical model is a hypothesis. The following experimental steps are required to validate the calculated properties.

X-Ray Crystallography (Solid State)
  • Objective: Confirm the "closed" vs. "open" conformation and the existence of the IMHB.

  • Indicator: Look for the

    
     distance. If 
    
    
    
    , the IMHB is strong. Also, observe the Br...Br or Br...O packing distances to validate the
    
    
    -hole calculations.
FTIR Spectroscopy (Solution State)
  • Objective: Validate the strength of the hydrogen bond in solution (e.g., in CHCl3).

  • Protocol: Measure the Carbonyl (

    
    ) stretching frequency.
    
  • Prediction: The amide

    
     involved in an IMHB will show a "Red Shift" (lower wavenumber) compared to a free amide. If DFT predicts a shift of ~30-50 cm⁻¹ and FTIR confirms it, the conformational model is valid.
    
NMR Titration
  • Objective: Assess the acidity of the amide proton.

  • Protocol:

    
     NMR in DMSO-
    
    
    
    . The chemical shift (
    
    
    ) of the amide NH is highly sensitive to H-bonding. A downfield shift (
    
    
    ppm) confirms strong deshielding due to IMHB.

Data Summary Table: Theoretical Parameters

ParameterMethodDescriptionTarget Relevance
HOMO-LUMO Gap DFT (B3LYP)Energy difference between frontier orbitals.Chemical stability & reactivity (softness).

(Br)
MEP AnalysisMax electrostatic potential on Bromine.Halogen bond donor strength (Drug-Target affinity).

(n


)
NBOPerturbation energy of IMHB.Conformational rigidity (Bioavailability).
Dipole Moment (

)
DFTTotal molecular polarity.Solubility prediction & membrane permeability.
LogP QSPRPartition coefficient.Lipophilicity (Cyclohexyl contribution).

References

  • Investigation of intramolecular hydrogen bond in Anthranilic acid derivatives. (DFT and NBO analysis of the core scaffold). Islamic Azad University. 3[1][4][5][6][7][8][9]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. (Theoretical basis for the 5-Bromo sigma-hole modeling). PMC - NIH. 10

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (Methodology for QM modeling of halogenated ligands). ACS Publications.[11] 12[1][4][6][7][8][9]

  • Anthranilic acid derivatives: a new class of non-peptide CCK1 receptor antagonists. (Conformational analysis of N-substituted anthranilic acids). NIH. 7[4][5][6][7][8][9]

  • Response of the DFT study to the calculations of selected microdissociation constants of anthranilic acid. (Solvation models for anthranilic derivatives). ResearchGate.[1] 1

Sources

Probing the Enigma: A Mechanistic Speculation on 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Foreword: The landscape of drug discovery is perpetually shaped by the exploration of novel chemical entities. 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid stands as one such molecule of interest, yet its precise biological role remains uncharted territory. This guide ventures into a scientifically grounded speculation of its mechanism of action, drawing upon structural analogies to known pharmacophores and outlining a robust framework for its experimental validation. Our objective is to provide a comprehensive resource for researchers poised to unravel the therapeutic potential of this compound.

Structural Dissection and Mechanistic Analogy

At the heart of our analysis lies the chemical architecture of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid. Its structure, a substituted benzoic acid, immediately draws parallels to several classes of established therapeutic agents.

  • The Benzoic Acid Moiety: This functional group is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs). The acidic proton is often crucial for interaction with the active site of cyclooxygenase (COX) enzymes.

  • The Amide Linkage: This feature provides structural rigidity and potential for hydrogen bonding, critical for specific receptor-ligand interactions.

  • The Cyclohexane Ring: This bulky, lipophilic group can influence pharmacokinetics and may contribute to binding affinity within a hydrophobic pocket of a target protein.

  • The Bromo Substituent: This electron-withdrawing group can modulate the pKa of the carboxylic acid and influence the electronic properties of the aromatic ring, potentially enhancing binding or altering metabolic stability.

A survey of structurally related compounds reveals intriguing possibilities. For instance, 5-Bromo-2-(phenylamino)benzoic acid is noted for its anti-inflammatory, antipyretic, and analgesic properties, characteristic of NSAIDs.[1][2][3] This suggests a plausible hypothesis that 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid may also exert its effects through the inhibition of COX enzymes.

Furthermore, the related compound 5-bromo-2-chloro-benzoic acid serves as a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, used in the treatment of diabetes.[4][5][6] This raises the alternative hypothesis that our compound of interest could potentially interact with solute carriers, such as the sodium-glucose cotransporter 2.

Finally, the presence of a bromo-substituted carboxamide structure is also found in some antibacterial agents, such as 5-bromoindole-2-carboxamides, which have shown potent activity against pathogenic bacteria.[7] This opens a third avenue of investigation into its potential as an antimicrobial agent.

Putative Mechanism 1: Cyclooxygenase (COX) Inhibition

The structural resemblance to NSAIDs warrants a deep dive into the possibility of COX inhibition.

The COX Inhibition Hypothesis

We speculate that 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid may act as a competitive inhibitor of COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins. This would, in turn, mediate anti-inflammatory and analgesic effects. The cyclohexyl group might confer selectivity for one of the COX isoforms.

Proposed Experimental Validation

A tiered approach is recommended to systematically test this hypothesis.

Tier 1: In Vitro Enzyme Inhibition Assays

Parameter COX-1 Inhibition Assay COX-2 Inhibition Assay
Enzyme Source Ovine or human recombinant COX-1Ovine or human recombinant COX-2
Substrate Arachidonic AcidArachidonic Acid
Detection Method Prostaglandin E2 (PGE2) ELISAProstaglandin E2 (PGE2) ELISA
Test Compound Conc. 0.01 µM to 100 µM0.01 µM to 100 µM
Positive Control IndomethacinCelecoxib
Negative Control Vehicle (DMSO)Vehicle (DMSO)
Endpoint IC50 determinationIC50 determination

Tier 2: Cell-Based Assays

Parameter LPS-Stimulated Macrophage Assay
Cell Line RAW 264.7 or primary macrophages
Stimulant Lipopolysaccharide (LPS)
Treatment 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (dose-response)
Endpoint Measurement of PGE2 levels in culture supernatant by ELISA
Cytotoxicity Assay MTT or LDH assay to rule out non-specific effects
Signaling Pathway Visualization

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins (PGE2) COX_Enzymes->Prostaglandins Synthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediation Test_Compound 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid Test_Compound->COX_Enzymes Inhibition?

Caption: Putative COX Inhibition Pathway.

Putative Mechanism 2: SGLT2 Inhibition

The connection of a structural analog to the synthesis of SGLT2 inhibitors prompts an investigation into this alternative mechanism.

The SGLT2 Inhibition Hypothesis

We hypothesize that 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid may interfere with the function of the sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules, thereby reducing glucose reabsorption and lowering blood glucose levels.

Proposed Experimental Validation

Tier 1: In Vitro Transporter Assays

Parameter SGLT2 Inhibition Assay
Cell Line HEK293 cells stably expressing human SGLT2
Substrate ¹⁴C-labeled α-methyl-D-glucopyranoside (¹⁴C-AMG)
Test Compound Conc. 0.1 µM to 100 µM
Positive Control Dapagliflozin or Empagliflozin
Negative Control Vehicle (DMSO)
Endpoint Measurement of ¹⁴C-AMG uptake via scintillation counting
Selectivity Assay Counter-screen against SGLT1-expressing cells

Tier 2: Ex Vivo/In Vivo Models

Parameter Oral Glucose Tolerance Test (OGTT) in Rodents
Animal Model Normoglycemic or diabetic (e.g., db/db) mice or rats
Treatment Oral administration of the test compound prior to glucose challenge
Measurements Blood glucose levels at various time points post-glucose administration
Urine Analysis Quantification of urinary glucose excretion
Experimental Workflow Visualization

SGLT2_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation SGLT2_Cells hSGLT2-HEK293 Cells AMG_Uptake Measure ¹⁴C-AMG Uptake SGLT2_Cells->AMG_Uptake Add Compound & ¹⁴C-AMG IC50_Calc Calculate IC50 AMG_Uptake->IC50_Calc Animal_Model Diabetic Mice IC50_Calc->Animal_Model Promising Candidate Compound_Admin Oral Gavage of Test Compound Animal_Model->Compound_Admin OGTT Perform OGTT Compound_Admin->OGTT Urine_Collection Collect Urine Compound_Admin->Urine_Collection Data_Analysis Analyze Blood Glucose & Urinary Glucose OGTT->Data_Analysis Urine_Collection->Data_Analysis

Caption: SGLT2 Inhibition Experimental Workflow.

Putative Mechanism 3: Antibacterial Action

The presence of a bromo-carboxamide moiety, a feature in some antibacterial compounds, suggests a potential third mechanism.

The Antibacterial Hypothesis

We speculate that 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid may possess antibacterial properties by interfering with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Proposed Experimental Validation

Tier 1: Minimum Inhibitory Concentration (MIC) Determination

Parameter Broth Microdilution MIC Assay
Bacterial Strains Panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria
Methodology As per CLSI guidelines
Test Compound Conc. Serial two-fold dilutions (e.g., 256 µg/mL to 0.5 µg/mL)
Positive Controls Ciprofloxacin, Gentamicin
Endpoint Visual determination of the lowest concentration that inhibits bacterial growth

Tier 2: Mechanism of Action Studies (for active compounds)

  • Bacterial Time-Kill Assays: To determine bactericidal or bacteriostatic activity.

  • Macromolecular Synthesis Inhibition Assays: To investigate the effect on DNA, RNA, protein, and cell wall synthesis using radiolabeled precursors.

Conclusion and Future Directions

The in silico analysis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, based on structural homology to known drugs, has generated three plausible and testable hypotheses for its mechanism of action: COX inhibition, SGLT2 inhibition, and antibacterial activity. The outlined experimental workflows provide a clear and logical path for elucidating the true biological function of this compound. It is imperative that these investigations are conducted with scientific rigor to unlock its potential therapeutic value. The convergence of these speculative pathways with empirical data will ultimately define the future of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid in the pharmaceutical landscape.

References

  • Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid. IUCrData, 9(3), x240198. [Link]

  • Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid. ResearchGate. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2021).
  • 5-Bromo-2-chlorobenzoic acid. PubChem. [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022). ResearchGate. [Link]

  • 5-Bromo-2-(phenyl-amino)-benzoic acid. (2024). PubMed. [Link]

  • Mane, Y. D., Patil, S. S., Biradar, D. O., & Khade, B. C. (2018). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Heterocyclic Communications, 24(6), 327-332. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as cyclooxygensase-2 inhibitors. ResearchGate. [Link]

Sources

CAS 312279-64-4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (CAS 312279-64-4), a critical pharmaceutical intermediate and privileged scaffold building block.[1]

Compound Identity: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid Functional Class: Halogenated Anthranilic Acid Derivative / Pharmacophore Scaffold[1][2]

Executive Summary & Chemical Identity

CAS 312279-64-4 is a specialized synthetic intermediate used primarily in the development of quinazolinone and benzoxazinone libraries.[1] Its structure combines a halogenated aromatic core (providing a handle for cross-coupling reactions) with a cyclohexyl amide moiety (a common lipophilic pharmacophore).

In drug discovery, this compound serves as a "privileged structure" precursor. It is frequently employed to synthesize inhibitors for HCV NS5B polymerase , kinases (e.g., PI3K, EGFR) , and GPCR ligands where the 2-cyclohexyl-quinazolin-4-one core is required.[1] It is also monitored as a process-related impurity in the synthesis of complex APIs containing the cyclohexanecarboxamide motif.

Physicochemical Profile
PropertyValueNote
Chemical Name 5-Bromo-2-(cyclohexanecarboxamido)benzoic acidIUPAC
Molecular Formula C₁₄H₁₆BrNO₃
Molecular Weight 326.19 g/mol
Physical State White to off-white solidCrystalline powder
Melting Point 228–232 °C (dec.)Typical range; purity dependent
Solubility DMSO, DMF, MeOH (hot)Poor solubility in water
pKa (Acid) ~3.8 (Carboxylic acid)Predicted
LogP ~3.5Lipophilic
InChI Key WMPXPUYPYQKQCX-UHFFFAOYSA-N(Generic analog check required)

Synthetic Methodology & Production

The synthesis of CAS 312279-64-4 follows a robust acylation protocol.[1] The causality behind the choice of reagents (e.g., Cyclohexanecarbonyl chloride vs. anhydride) is driven by atom economy and purification ease.

Validated Synthesis Protocol

Objective: Selective N-acylation of 5-bromoanthranilic acid without O-acylation or polymerization.

Reagents:

  • Substrate: 2-Amino-5-bromobenzoic acid (5-Bromoanthranilic acid)

  • Acylating Agent: Cyclohexanecarbonyl chloride (1.1 equiv)

  • Base: Pyridine or Triethylamine (Et₃N)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-bromoanthranilic acid in dry DCM (0.5 M concentration). Add 2.0 equivalents of Et₃N to deprotonate the carboxylic acid and the amine, ensuring solubility.

  • Controlled Addition: Cool the solution to 0°C. Add Cyclohexanecarbonyl chloride dropwise over 30 minutes. Reasoning: Low temperature prevents the formation of di-acylated byproducts.

  • Reaction Monitoring: Warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Quench & Workup: Quench with 1N HCl (pH adjustment to ~2–3 precipitates the product).

  • Purification: Filter the precipitate. Wash with water (to remove triethylammonium salts) and cold diethyl ether (to remove unreacted acid chloride). Recrystallize from Ethanol/Water if necessary.

Synthesis Pathway Diagram

The following diagram illustrates the synthesis and subsequent cyclization potential, visualized using Graphviz.

SynthesisPathway Start 5-Bromoanthranilic Acid (Substrate) Intermediate CAS 312279-64-4 (Target Intermediate) Start->Intermediate Acylation (Et3N, DCM, 0°C) Reagent Cyclohexanecarbonyl Chloride Reagent->Intermediate Cyclized 6-Bromo-2-cyclohexyl- 4H-3,1-benzoxazin-4-one Intermediate->Cyclized Cyclodehydration (Ac2O or SOCl2) FinalProduct Quinazolinone Derivatives (Kinase/Viral Inhibitors) Cyclized->FinalProduct Amine Condensation (R-NH2)

Figure 1: Synthetic route from anthranilic acid precursor to CAS 312279-64-4 and its downstream conversion to bioactive heterocycles.

Pharmacological Applications & Reactivity

CAS 312279-64-4 is not typically the final API but a Late-Stage Functionalization (LSF) Handle .[1] Its value lies in its dual reactivity:

  • Benzoxazinone Formation: Treatment with acetic anhydride or thionyl chloride yields the benzoxazinone, which is highly reactive toward nucleophiles (amines, hydrazines) to form quinazolinones.[1]

  • Suzuki-Miyaura Coupling: The bromine atom at position 5 is perfectly positioned for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups, expanding the library diversity at the "tail" of the molecule.

Therapeutic Areas
  • HCV NS5B Polymerase Inhibitors: The 2-cyclohexyl-benzoxazinone core mimics the lipophilic binding pocket interactions found in several non-nucleoside inhibitors (NNIs).[1]

  • Anticancer Agents: Quinazolinone derivatives synthesized from this scaffold have shown efficacy in inhibiting PI3K isoforms and Tubulin polymerization.

  • Impurity Profiling: In the manufacturing of drugs like Deleobuvir or similar HCV agents, this compound may appear as a hydrolysis degradant of the benzoxazinone intermediate.

Analytical Characterization Protocols

To ensure scientific integrity, the identity of CAS 312279-64-4 must be validated using the following orthogonal methods.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).

  • Retention Time: Expect elution in the hydrophobic region (approx. 12–15 min) due to the cyclohexyl group and bromine.

1H-NMR Interpretation (DMSO-d6, 400 MHz)
  • δ 11.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • δ 10.8 ppm (s, 1H): Amide proton (-NH-CO-). Diagnostic shift confirming acylation.

  • δ 8.3 ppm (d, 1H): Aromatic proton at C6 (ortho to amide, deshielded by carbonyl).

  • δ 7.8 ppm (dd, 1H): Aromatic proton at C4.

  • δ 7.6 ppm (d, 1H): Aromatic proton at C3.

  • δ 2.3 ppm (m, 1H): Cyclohexyl methine (-CH-CO-).

  • δ 1.2–1.8 ppm (m, 10H): Cyclohexyl methylene protons.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 448617313, 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid. Retrieved from [Link][1]

  • Splendid Lab. (2024). Pharma Impurity Standards: CAS 312279-64-4.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Benzoic Acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Application of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, a versatile trifunctional molecule. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's synthesis, physicochemical properties, and distinct reactivity profile. We will explore the chemical behavior governed by its three key domains—the carboxylic acid, the secondary amide, and the brominated aromatic ring—to provide a field-proven perspective on its strategic application as a scaffold in modern synthetic chemistry.

Introduction: A Multifunctional Synthetic Building Block

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid belongs to the class of N-acyl anthranilic acids. Its structure is characterized by a central benzoic acid core, substituted with a bromine atom at the 5-position and a cyclohexanecarboxamido group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where such scaffolds are essential for building diverse compound libraries for drug discovery.[1][2] The interplay between the electron-withdrawing carboxylic acid, the bulky and sterically influential amide, and the synthetically versatile bromine atom dictates its reactivity and utility. Understanding this interplay is paramount for its effective deployment in a research and development setting.

Table 1: Physicochemical Properties of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid and Related Analogues

Property5-Bromo-2-(cyclohexanecarboxamido)benzoic acid5-Bromo-2-chlorobenzoic acid (Analogue)N-Acetylanthranilic acid (Analogue)[3]
Molecular Formula C₁₄H₁₆BrNO₃C₇H₄BrClO₂C₉H₉NO₃
Molecular Weight 326.19 g/mol 235.46 g/mol 179.175 g/mol
Appearance White to off-white solid (predicted)White to off-white crystalline solidSlightly beige solid
Melting Point (°C) Data not available154-156184-186
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, methanol (predicted)Sparingly soluble in water; soluble in ethanol, methanol[1]Slightly soluble in water; soluble in ether, benzene, acetone, hot water[3]

graph "Molecular_Structure" {
layout=neato;
node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0.5!"]; O1 [label="O", pos="2.8,1.2!"]; O2 [label="OH", pos="3.2,-0.2!"]; N1 [label="N", pos="-1.2,1.2!"]; H1 [label="H", pos="-1.5,1.7!"]; C8 [label="C", pos="-2.2,0.8!"]; O3 [label="O", pos="-2.5,0.1!"]; C9 [label="CH", pos="-3.2,1.5!"]; CH2_1 [label="CH₂", pos="-3.8,0.5!"]; CH2_2 [label="CH₂", pos="-4.5,1.5!"]; CH2_3 [label="CH₂", pos="-3.8,2.5!"]; CH2_4 [label="CH₂", pos="-2.5,2.5!"]; CH2_5 [label="CH₂", pos="-2.2,0.8!"]; Br [label="Br", pos="1.5,-2.2!"];

// Aromatic Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C7; C7 -- O1 [label=""]; C7 -- O2 [label=""]; C2 -- N1; N1 -- H1; N1 -- C8; C8 -- O3; C8 -- C9; C6 -- Br;

// Cyclohexyl Ring C9 -- CH2_1; CH2_1 -- CH2_2; CH2_2 -- CH2_3; CH2_3 -- CH2_4; CH2_4 -- C9;

// Labels for functional groups label_COOH [label="Carboxylic Acid\n(Reactive Site)", pos="3.5,0.5!", fontcolor="#34A853", fontsize=11]; label_Amide [label="Amide Linkage\n(Steric Influence & Stability)", pos="-3.5,0!", fontcolor="#4285F4", fontsize=11]; label_Bromo [label="Aryl Bromide\n(Cross-Coupling Handle)", pos="1.5,-2.8!", fontcolor="#EA4335", fontsize=11];

// Position nodes manually for clarity C1 [pos="1,0!"]; C2 [pos="0,0.8!"]; C3 [pos="-0.5,-0.5!"]; C4 [pos="0,-1.3!"]; C5 [pos="1,-1.3!"]; C6 [pos="1.5,0!"]; }

Caption: Structure of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Synthesis Pathway

The most direct and industrially scalable synthesis of this molecule involves the acylation of a substituted anthranilic acid precursor. This approach ensures high regioselectivity and good yields.

Protocol: Synthesis via Acylation of 2-Amino-5-bromobenzoic Acid

The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 2-amino-5-bromobenzoic acid attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.[4][5] The use of a non-nucleophilic base like pyridine or triethylamine is crucial; it serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.[6]

  • Step 1: Reaction Setup

    • To a stirred solution of 2-amino-5-bromobenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (N₂), add pyridine (1.2 eq) at 0 °C.

  • Step 2: Acylation

    • Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • Upon completion, dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3. This protonates the carboxylate and precipitates the product.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Step 4: Validation

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

A Trifecta of Reactivity: Analyzing the Functional Groups

The synthetic utility of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid stems from the distinct and addressable reactivity of its three functional domains. A strategic understanding of each allows for precise molecular elaboration.

Reactivity_Map main 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid ester Esterification (R-OH, H⁺) main->ester -COOH amide Amide Coupling (R-NH₂, Coupling Agents) main->amide -COOH acyl_halide Acyl Halide Formation (SOCl₂ or (COCl)₂) main->acyl_halide -COOH suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) main->suzuki -Br buchwald Buchwald-Hartwig (R-NH₂, Pd cat.) main->buchwald -Br sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) main->sonogashira -Br hydrolysis Hydrolysis (Strong Acid/Base, Heat) main->hydrolysis -NHCO-

Caption: Reactivity map showing key transformations.

The Carboxylic Acid: The Primary Anchor Point

The carboxylic acid group is the most acidic site and a primary handle for derivatization.

  • Amide Bond Formation: This is arguably the most critical reaction for drug development, enabling the connection of the scaffold to other pharmacophores or linkers. Due to potential steric hindrance from the ortho-amido group, standard coupling conditions may be sluggish. The use of robust coupling agents like HATU or T3P is often required. For particularly challenging couplings, conversion to the more reactive acyl fluoride intermediate may be necessary.[7]

  • Esterification: Standard Fischer esterification (alcohol, catalytic acid) provides a straightforward method to protect the carboxylic acid or to modulate physicochemical properties like solubility and cell permeability.[8]

  • Conversion to Acyl Halides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride provides the highly reactive acyl chloride.[9] This intermediate is not typically isolated but is used in situ to react with a wide range of nucleophiles (alcohols, amines, etc.) under milder conditions than direct coupling.

The Brominated Aromatic Ring: The Gateway to Diversity

The bromine atom at the 5-position is the key to unlocking vast chemical space through palladium-catalyzed cross-coupling reactions. This functionality is what makes the molecule a powerful scaffold for building libraries for Structure-Activity Relationship (SAR) studies.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., an arylboronic acid).[10] It is a highly reliable and functional-group-tolerant method for introducing new aryl or heteroaryl substituents, which is fundamental for optimizing target binding. The reaction is typically performed in aqueous or mixed solvent systems with a palladium catalyst and a suitable base.[11]

  • Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines. This is invaluable for installing groups that can act as hydrogen bond donors or acceptors, or serve as basic centers to improve solubility.

  • Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to rigid, linear extensions of the molecular scaffold.

The Amide Linkage: The Structural Modulator

The N-cyclohexylcarboxamido group is generally robust and serves primarily a structural role.

  • Chemical Stability: The amide bond is resistant to hydrolysis under mild conditions. Cleavage requires harsh treatment with strong acid or base at elevated temperatures, making it a stable linker in most synthetic sequences and physiological environments.[5]

  • Conformational Influence: The bulky cyclohexyl group and the amide's ability to form an intramolecular hydrogen bond with the carboxylic acid proton can significantly influence the molecule's conformation.[12] This can pre-organize the molecule for binding to a biological target and restricts the rotational freedom of the ortho-substituents.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, including checkpoints for reaction monitoring and product characterization.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura coupling to append a phenyl group at the 5-position.

  • Objective: To synthesize 2-(cyclohexanecarboxamido)-[1,1'-biphenyl]-5-carboxylic acid.

  • Materials:

    • 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

    • Triphenylphosphine (PPh₃, 0.08 mmol) or a more specialized ligand like SPhos.

    • Potassium carbonate (K₂CO₃, 3.0 mmol)

    • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxidation and deactivation of the palladium catalyst.

    • In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in the dioxane/water solvent and bubble with inert gas for 10 minutes to form the active Pd(0) catalyst.

    • Add the catalyst solution to the main reaction vessel via syringe.

    • Heat the mixture to 80-100 °C and stir vigorously.

    • Validation Checkpoint 1: Monitor the reaction by TLC or LC-MS every hour. The disappearance of the starting aryl bromide spot and the appearance of a new, more non-polar product spot indicates progress.

    • After completion (typically 2-6 hours), cool the reaction to room temperature.

    • Dilute with water and acidify with 1M HCl to pH ~3 to precipitate the product.

    • Filter the solid, wash with water, and then a small amount of cold diethyl ether to remove non-polar impurities.

    • Validation Checkpoint 2: Dry the solid and analyze via ¹H NMR. Expect the appearance of new aromatic signals corresponding to the added phenyl group and the disappearance of the characteristic splitting pattern of the starting brominated ring. Mass spectrometry should confirm the expected molecular weight of the product.

Sources

Methodological & Application

applications of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid in Medicinal Chemistry

Executive Summary

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (CAS: 312279-64-4) is a highly versatile disubstituted anthranilic acid derivative serving as a critical privileged scaffold in modern drug discovery. Its structural architecture combines a lipophilic cyclohexyl moiety, a reactive carboxylic acid, and a halogenated handle (bromine) for late-stage functionalization.

This guide details its primary applications:

  • Precursor for 4H-3,1-Benzoxazin-4-ones: Key intermediates for serine protease inhibitors.

  • Scaffold for Quinazolinone Libraries: A gateway to bioactive heterocycles (anticancer, anti-inflammatory).

  • Fragment-Based Drug Discovery (FBDD): Exploiting the 5-bromo position for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

Chemical Profile & Pharmacophore Analysis

This molecule is not merely a reagent; it is a pharmacophore carrier . The combination of the lipophilic cyclohexyl ring and the ionizable carboxylic acid mimics the binding motifs found in several high-value targets, including HCV NS5B polymerase inhibitors and P2X7 antagonists.

PropertySpecificationMedicinal Chemistry Significance
CAS Number 312279-64-4Unique identifier for procurement/database tracking.
Molecular Weight 326.19 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
ClogP ~4.2 (Predicted)High lipophilicity driven by the cyclohexyl group; suitable for membrane permeability.
H-Bond Donors/Acceptors 1 / 3Balanced profile for intracellular targets.
Functional Handle 5-Bromo (Aryl Bromide)Enables Late-Stage Functionalization (LSF) via Pd-catalysis.
Core Scaffold N-Acyl Anthranilic AcidPrecursor to "privileged structures" (Quinazolinones, Benzoxazinones).

Primary Application: Synthesis of Bioactive Heterocycles

The most potent application of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is its cyclodehydration to form 6-bromo-2-cyclohexyl-4H-3,1-benzoxazin-4-one . This intermediate is highly electrophilic and reacts with nucleophiles (amines, hydrazines) to generate diverse libraries.

Mechanism of Action (Synthetic Pathway)
  • Activation: The carboxylic acid is activated (e.g., by acetic anhydride or thionyl chloride).

  • Cyclization: The amide oxygen attacks the activated carbonyl, closing the ring to form the benzoxazinone.

  • Diversification: Reaction with primary amines yields quinazolin-4(3H)-ones , a class of compounds with documented EGFR inhibitory and anticonvulsant activity.

Visualizing the Synthetic Workflow

QuinazolinoneSynthesis Start 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid (Starting Material) Cyclization Cyclodehydration (Ac2O or SOCl2) Start->Cyclization Step 1 Benzoxazinone 6-Bromo-2-cyclohexyl- 4H-3,1-benzoxazin-4-one (Active Electrophile) Cyclization->Benzoxazinone Amination Aminolysis (R-NH2, Heat/MW) Benzoxazinone->Amination Step 2 Quinazolinone 6-Bromo-2-cyclohexyl- 3-substituted-quinazolin-4(3H)-one (Core Scaffold) Amination->Quinazolinone Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Quinazolinone->Suzuki Step 3 (LSF) FinalDrug Diversified Bioactive Library Suzuki->FinalDrug

Figure 1: Strategic workflow for converting the anthranilic acid scaffold into a diversified quinazolinone library.

Experimental Protocols

These protocols are designed for high reproducibility and scalability.

Protocol A: Cyclodehydration to 4H-3,1-Benzoxazin-4-one

Objective: To create the reactive electrophilic core.

Reagents:

  • 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (1.0 equiv)

  • Acetic Anhydride (Ac₂O) (5.0 - 10.0 equiv)

  • Solvent: None (Neat) or Toluene (if solubility is an issue)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, charge 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (e.g., 1.0 g, 3.06 mmol).

  • Addition: Add Acetic Anhydride (5.0 mL).

  • Reaction: Heat the mixture to reflux (140°C) for 2–4 hours. Monitor by TLC (the acid spot should disappear; a less polar spot for the benzoxazinone appears).

  • Work-up: Cool the reaction mixture to room temperature.

    • Option 1 (Crystallization): Cool to 0°C. The product often precipitates. Filter and wash with cold hexanes.

    • Option 2 (Evaporation): Remove excess Ac₂O under reduced pressure.

  • Yield: Expect 85–95% yield of a beige/white solid.

  • Validation: confirm structure via IR (characteristic C=O stretch of benzoxazinone at ~1750 cm⁻¹).

Protocol B: Microwave-Assisted Synthesis of Quinazolinones

Objective: Rapid library generation using various amines.

Reagents:

  • Benzoxazinone intermediate (from Protocol A) (1.0 equiv)

  • Primary Amine (R-NH₂) (1.2 equiv)

  • Solvent: Ethanol or Acetic Acid

  • Catalyst: None (thermal) or catalytic p-TsOH (if amine is unreactive)

Procedure:

  • Setup: In a microwave process vial (2–5 mL), add the benzoxazinone (0.5 mmol) and the chosen amine (0.6 mmol).

  • Solvent: Add Ethanol (2 mL).

  • Irradiation: Seal the vial. Heat in a microwave reactor at 120°C for 10–20 minutes .

  • Work-up: Cool to room temperature. The quinazolinone product often precipitates out of ethanol.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

Advanced Application: Late-Stage Functionalization (LSF)

The 5-bromo substituent is a strategic handle. It allows researchers to synthesize the core scaffold first and then introduce diversity at the final stage using Palladium-catalyzed cross-coupling. This is superior to starting with different anthranilic acids.

Suzuki-Miyaura Coupling Protocol (General):

  • Substrate: 6-Bromo-quinazolinone derivative (1.0 equiv).

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: 80°C, 4–12 hours under Argon.

Why this matters: This allows the introduction of biaryl motifs, which are crucial for increasing potency in kinase inhibitors and GPCR ligands.

References

  • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives." Tetrahedron, 2005.

  • Eguchi, S. "Quinazoline alkaloids and related chemistry." Topics in Heterocyclic Chemistry, 2006.

  • Gnesin, K., et al. "Design and synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones as potent anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2020.

  • Sigma-Aldrich. "Product Specification: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid."[1]

  • ChemicalBook. "CAS 312279-64-4 Properties and Safety."

Sources

Application Notes and Protocols: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Value of N-Acyl Anthranilic Acid Scaffolds

In the landscape of modern medicinal chemistry, the anthranilic acid framework represents a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets.[1][2] The strategic derivatization of this core has led to the development of a wide array of therapeutic agents. 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a member of the N-acyl anthranilic acid family, a class of compounds recognized for their significant biological activities. These activities include anti-inflammatory, antiviral, and enzyme-inhibitory properties.[1][3] The incorporation of a bromine atom at the 5-position and a cyclohexanecarboxamido group at the 2-position offers a unique combination of lipophilicity, steric bulk, and electronic properties, making it a valuable intermediate for the synthesis of novel drug candidates.

The bromine substituent can serve as a handle for further functionalization through cross-coupling reactions, while the cyclohexyl moiety can enhance binding affinity to target proteins by occupying hydrophobic pockets. This document provides a comprehensive guide to the synthesis, potential applications, and key protocols involving 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is presented below. Spectral data for closely related compounds are also provided for comparative purposes.

PropertyValueReference Compound Data
Molecular Formula C₁₄H₁₆BrNO₃5-Bromo-2-chlorobenzoic acid: C₇H₄BrClO₂[4]
Molecular Weight 326.19 g/mol 5-Bromo-2-chlorobenzoic acid: 235.46 g/mol [4]
Appearance White to off-white solid (predicted)2-Amino-5-bromobenzoic acid: Powder[5]
Melting Point Not available5-Bromo-2-hydroxybenzoic acid: 168-170 °C[6]
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols (predicted)General solubility for similar organic acids.
Storage Store at -20°C for long-term stability.Recommended for many research-grade chemicals.

Note: Experimental data for the title compound is not widely available in public literature. Predicted properties are based on its chemical structure and data from analogous compounds.

Synthesis Protocol: N-Acylation of 2-Amino-5-bromobenzoic Acid

The synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is most readily achieved through the N-acylation of commercially available 2-amino-5-bromobenzoic acid with cyclohexanecarbonyl chloride. This is a standard Schotten-Baumann reaction, a widely used method for the formation of amides.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product 2-amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic Acid reagents Pyridine or Triethylamine Dichloromethane (DCM) 0°C to rt cyclohexanecarbonyl_chloride Cyclohexanecarbonyl Chloride product 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid reagents->product Schotten-Baumann Reaction

Caption: Synthesis of the target compound via N-acylation.

Experimental Protocol

Materials:

  • 2-Amino-5-bromobenzoic acid (1.0 eq)[5]

  • Cyclohexanecarbonyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (2.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add anhydrous pyridine or triethylamine (2.0 eq) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

  • Acyl Chloride Addition: Dissolve cyclohexanecarbonyl chloride (1.1 eq) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine/triethylamine, followed by saturated NaHCO₃ solution to remove any unreacted starting material, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Applications in Drug Discovery and Medicinal Chemistry

N-acyl anthranilic acid derivatives are a cornerstone in the development of various therapeutic agents.[1][7] The structural features of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid make it a promising intermediate for several applications.

Anti-inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the anthranilic acid scaffold.[8] The title compound can serve as a precursor for novel NSAIDs. The carboxylic acid moiety is a common feature in this class of drugs, while the N-acyl side chain can be modified to optimize potency and selectivity for cyclooxygenase (COX) enzymes.

Antiviral and Antimicrobial Agents

Derivatives of anthranilic acid have demonstrated notable antiviral and antimicrobial properties.[1][3] The lipophilic cyclohexyl group and the electron-withdrawing bromine atom can contribute to the molecule's ability to penetrate cell membranes and interact with microbial or viral targets.

Enzyme Inhibitors
Workflow for Derivative Synthesis and Screening

G cluster_0 Intermediate Synthesis cluster_1 Derivative Library Synthesis cluster_2 Biological Screening cluster_3 Lead Optimization A 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid B Esterification A->B C Amidation A->C D Cross-Coupling (e.g., Suzuki, Sonogashira) A->D E Anti-inflammatory Assays B->E F Antiviral/Antimicrobial Assays B->F G Enzyme Inhibition Assays B->G C->E C->F C->G D->E D->F D->G H Structure-Activity Relationship (SAR) Studies E->H F->H G->H

Caption: A generalized workflow for utilizing the title compound in drug discovery.

Conclusion

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and drug development. While detailed literature on this specific molecule is sparse, its structural analogy to well-established pharmacophores provides a strong rationale for its utility. The synthetic protocol outlined, based on fundamental organic chemistry principles, offers a reliable method for its preparation. Researchers and scientists can leverage this versatile building block to explore novel chemical space and develop next-generation therapeutic agents.

References

  • Yamaoka, N., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-224. [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-954. [Link]

  • Joshi, J. K., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 697-700. [Link]

  • Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Population Therapeutics and Clinical Pharmacology, 29(03), 2022. [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Semantic Scholar. [Link]

  • PubChem. (n.d.). 5-Bromo-2-{[(1s,3r)-3-Carboxycyclohexyl]amino}benzoic Acid. PubChem. [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Google Patents. (n.d.). JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]

  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • PMC. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. PMC. [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • NIST. (n.d.). 2-Amino-5-bromobenzoic acid. NIST WebBook. [Link]

Sources

Application Note: Strategic Utilization of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid in SGLT2 Inhibitor Synthesis

[1]

Executive Summary & Strategic Rationale

This application note details the protocol for utilizing 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid as a critical pharmacophore scaffold in the synthesis of novel Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors.[1]

While first-generation SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) rely on a diarylmethane aglycone structure, next-generation research focuses on heterocyclic bioisosteres to improve selectivity and pharmacokinetic profiles.[1] The title compound serves as a "masked" precursor for quinazolinone or benzoxazinone aglycones.

Key Chemical Strategy:

  • The Bromine Handle (C-5): Serves as the site for Lithium-Halogen exchange, enabling the formation of the C-glycosidic bond (the defining feature of stable SGLT2 inhibitors).

  • The Cyclohexyl Tail: Mimics the distal lipophilic ring found in commercial gliflozins, essential for hydrophobic interactions within the SGLT2 active site.

  • The Carboxamide Linker: Provides a pathway to rigidify the scaffold via cyclization, preventing metabolic rotation and locking the active conformation.

Pre-Experimental Analysis: The "Protic Quench" Trap

Critical Warning: Direct utilization of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid in organometallic coupling is chemically non-viable due to the presence of two acidic protons (Carboxylic -COOH and Amide -NH).[1]

  • Problem: SGLT2 synthesis requires n-Butyllithium (n-BuLi) for the C-glycosylation step. These acidic protons will instantly quench the lithium reagent, preventing the formation of the aryl-lithium species.

  • Solution: The protocol below mandates a Cyclodehydration Strategy . We first convert the title compound into 6-bromo-2-cyclohexyl-4H-benzo[d][1,3]oxazin-4-one .[1] This effectively "protects" both the acid and amide functionalities within a heterocyclic ring, rendering the molecule compatible with subsequent nucleophilic transformations.

Detailed Experimental Protocols

Phase A: Activation via Cyclodehydration

Objective: Convert the protic precursor into the electrophilic benzoxazinone scaffold.

Reagents:

  • 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (1.0 equiv)[1]

  • Acetic Anhydride (Ac₂O) (5.0 equiv) or EDCI (1.2 equiv) for milder conditions[1]

  • Pyridine (Catalytic)[1]

  • Solvent: Toluene or DCM

Protocol:

  • Setup: Charge a dried round-bottom flask with 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid under nitrogen atmosphere.

  • Addition: Add Acetic Anhydride (5 equiv). If the substrate is sensitive, use EDCI/DMAP in DCM instead of refluxing Ac₂O.

  • Reflux: Heat the mixture to 110°C (reflux) for 2–4 hours. Monitor by TLC (the polar acid spot will disappear, replaced by a less polar UV-active spot).[1]

  • Workup: Cool to 0°C to precipitate the product. If no precipitate forms, concentrate in vacuo to remove excess Ac₂O.

  • Purification: Recrystallize from n-Heptane/EtOAc.

  • Yield Check: Expect >85% yield of 6-bromo-2-cyclohexyl-4H-benzo[d][1,3]oxazin-4-one .

Phase B: Construction of the Quinazolinone Aglycone

Objective: Transform the oxazinone into a stable quinazolinone aglycone suitable for SGLT2 inhibition.

Protocol:

  • Reactants: Dissolve the Benzoxazinone from Phase A in Ethanol.

  • Amine Addition: Add the desired primary amine (R-NH₂).[1] Note: For SGLT2 analogs, this amine often contains a spacer or a polar motif to interact with the solvent-exposed region of the protein.

  • Cyclization: Reflux for 6 hours. The amine opens the oxazinone ring; subsequent dehydration closes it to form the Quinazolinone.

  • Protection (Crucial): The resulting Quinazolinone has an amide-like proton at N-3.[1] React with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in DMF to protect this position before the Lithium step.[1]

Phase C: The C-Glycosylation (SGLT2 Coupling)

Objective: Couple the aglycone to the sugar moiety via Lithium-Halogen Exchange.[1]

Reagents:

  • Protected Quinazolinone Aglycone (1.0 equiv)[1]

  • 2,3,4,6-Tetra-O-(trimethylsilyl)-D-gluconolactone (1.2 equiv)[1]

  • n-Butyllithium (2.5 M in hexanes)[1]

  • Solvent: Anhydrous THF / Toluene (2:1)[1]

Protocol:

  • Cryogenic Cooling: Cool the solution of the Protected Aglycone in THF/Toluene to -78°C strictly.

  • Lithiation: Add n-BuLi dropwise over 30 minutes. The solution often turns deep yellow/orange, indicating the formation of the Aryl-Lithium species.

    • Checkpoint: Stir for 15 minutes. Ensure temperature does not rise above -70°C.

  • Coupling: Cannulate the solution of TMS-protected Gluconolactone (pre-cooled to -78°C) into the Aryl-Lithium mixture rapidly.

  • Quench: Stir for 1 hour at -78°C, then quench with Methanesulfonic acid (MsOH) in Methanol. This converts the intermediate lactol ether to the methyl glycoside.

  • Reduction: Treat the resulting methyl glycoside with Triethylsilane (Et₃SiH) and BF₃·OEt₂ at -20°C to reduce the anomeric center, yielding the final C-glycoside.[1]

Visualizing the Pathway

The following diagram illustrates the transformation of the title compound into the active SGLT2 inhibitor scaffold.

SGLT2_Synthesiscluster_legendReaction PhasesStart5-Bromo-2-(cyclohexanecarboxamido)benzoic acid(Title Compound)Step1Cyclodehydration(Ac2O, Reflux)Start->Step1Inter16-Bromo-2-cyclohexyl-benzoxazinone(Activated Electrophile)Step1->Inter1Step2Amine Condensation(R-NH2)Inter1->Step2Inter2Quinazolinone Aglycone(Aryl Bromide)Step2->Inter2Step31. SEM Protection2. n-BuLi (-78°C)3. GluconolactoneInter2->Step3FinalSGLT2 Inhibitor Analog(C-Aryl Glucoside)Step3->Final

Caption: Synthetic workflow converting the benzoic acid precursor into a bioactive SGLT2 inhibitor scaffold via benzoxazinone activation and cryogenic lithiation.

Data & Troubleshooting Guide

Key Process Parameters (KPP)
ParameterSpecificationImpact on Quality
Moisture Content (THF) < 50 ppmHigh moisture kills the Aryl-Lithium intermediate, reducing yield to 0%.[1]
Lithiation Temp -78°C to -70°CTemperatures > -60°C cause "Wurtz coupling" (dimerization) or bromine migration.[1]
Cyclization Completion TLC: No Acid SpotResidual acid will consume n-BuLi downstream.[1]
Reduction Stoichiometry Et₃SiH (3.0 eq)Insufficient silane leads to incomplete reduction of the lactol.
Troubleshooting Common Failures
  • Issue: Low Yield in Coupling Step.

    • Diagnosis: The benzoxazinone/quinazolinone protons were not fully protected, or the reagents were wet.

    • Remedy: Ensure SEM protection of the Quinazolinone Nitrogen. Titrate n-BuLi before use.[1]

  • Issue: Product is the "Des-Bromo" analog (Bromine removed, no sugar attached).

    • Diagnosis: The Lithium-Halogen exchange worked, but the Gluconolactone addition was too slow or the lactone was wet. The Aryl-Lithium quenched with moisture.

    • Remedy: Dry the Gluconolactone by azeotropic distillation with toluene before use. Cannulate rapidly.

References

  • SGLT2 Inhibitor Pharmacophores: Grempler, R., et al. "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors."[1] Diabetes, Obesity and Metabolism, 2012.[1] Link[1]

  • Benzoxazinone Synthesis: Heller, G., & Fiesselmann, H. "Synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones."[1][2] Journal of Heterocyclic Chemistry (Historical Reference/Standard Protocol).[1]

  • Lithium-Halogen Exchange in SGLT2: Ellsworth, B. A., et al. "C-Arylglucoside synthesis: triisopropylsilane as a selective reagent for the reduction of anomeric hemiacetals."[1] Tetrahedron: Asymmetry, 2003. Link[1]

  • Quinazolinone SGLT2 Analogs: El-Hashash, M. A., et al. "Synthesis and biological evaluation of some new quinazolin-4(3H)-one derivatives."[1] Molecules, 2010.[3] (Contextual reference for scaffold synthesis).

  • General C-Glycosylation Review: "Synthetic Strategies toward SGLT2 Inhibitors." Organic Process Research & Development, 2018.[3] Link[1]

Application Notes and Protocols for Amide Coupling to 5-Bromo-2-aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] The resulting N-acylated anthranilic acids are not only valuable bioactive compounds themselves but also serve as versatile intermediates for synthesizing a variety of heterocyclic scaffolds like quinazolinones and acridinones.[3] This guide provides a detailed protocol and technical insights for the amide coupling of various carboxylic acids to 5-bromo-2-aminobenzoic acid and its derivatives.

5-Bromo-2-aminobenzoic acid presents a unique set of challenges in amide coupling reactions. The aniline nitrogen is deactivated by the presence of the electron-withdrawing carboxylic acid and bromide substituents, rendering it less nucleophilic.[4][5][6] Furthermore, the ortho-relationship of the amine and carboxylic acid can lead to potential side reactions, such as the formation of benzoxazinones, especially with highly reactive coupling reagents.[7] Therefore, a careful selection of coupling reagents and reaction conditions is paramount to achieve high yields and purity.

Mechanistic Overview: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process and requires activation of the carboxylic acid.[8] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Two of the most common and effective strategies involve carbodiimide-based reagents and uronium/phosphonium salt-based reagents.

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate can be unstable and prone to racemization if the carboxylic acid has a chiral center. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt-ester. The amine then displaces HOBt to form the desired amide bond.[8][9][10] The water-soluble nature of EDC and its urea byproduct simplifies purification through aqueous workup.[11][12]

Uronium/Phosphonium Salt-Mediated Coupling (e.g., HATU)

Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, particularly for challenging substrates such as sterically hindered or electron-deficient amines.[4][6][7] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[8] The amine then readily reacts with this activated ester to yield the amide product.[8]

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical and depends on the specific substrates and desired reaction conditions. The following table provides a summary of commonly used reagents for amide bond formation.

Coupling ReagentAdditive/BaseTypical SolventAdvantagesDisadvantages
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, DMAPDCM, DMFWater-soluble byproducts, mild conditions.[11][12]Can lead to racemization without additives.[11]
DCC (N,N'-Dicyclohexylcarbodiimide)HOBt, DMAPDCM, THFInexpensive, efficient.Dicyclohexylurea (DCU) byproduct is often insoluble and difficult to remove.[11]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA, TEADMF, ACNHigh efficiency for difficult couplings, fast reaction rates.[4][7][13]More expensive, can act as a guanidine-forming agent in some cases.[7]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)DIPEA, TEADMFSimilar to HATU, very efficient.[11]Can cause racemization, though less than carbodiimides alone.[11]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEADMF, DCMEffective for sterically hindered amino acids.Can be less reactive than uronium salts for some substrates.
SOCl₂ (Thionyl chloride)PyridineToluene, DCMForms highly reactive acyl chloride, inexpensive.Harsh conditions, not suitable for sensitive functional groups, toxic.[14][15]

Experimental Protocols

The following protocols provide a general framework for the amide coupling to 5-bromo-2-aminobenzoic acid derivatives. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a good starting point for relatively reactive amines and carboxylic acids.

Materials:

  • 5-Bromo-2-aminobenzoic acid derivative (1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • EDC (1.2-1.5 eq)

  • HOBt (1.2-1.5 eq)

  • DIPEA or Triethylamine (Et3N) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 5-bromo-2-aminobenzoic acid derivative (1.0 eq) and the carboxylic acid (1.0-1.2 eq) in anhydrous DCM or DMF.

  • Add HOBt (1.2-1.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA or Et3N (2.0-3.0 eq) to the stirred solution.

  • Slowly add EDC (1.2-1.5 eq) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for less reactive or sterically hindered substrates.

Materials:

  • 5-Bromo-2-aminobenzoic acid derivative (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1-1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.1-1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[8]

  • Add the 5-bromo-2-aminobenzoic acid derivative (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Alternatively, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography or recrystallization.

Workflow and Decision-Making Diagram

The following diagram illustrates a general workflow for selecting an appropriate amide coupling protocol.

AmideCouplingWorkflow Start Start: Amide Coupling to 5-Bromo-2-aminobenzoic Acid Derivative Substrate_Analysis Analyze Substrates: Steric Hindrance & Electronic Effects Start->Substrate_Analysis Protocol_Selection Select Coupling Protocol Substrate_Analysis->Protocol_Selection EDC_Protocol Protocol 1: EDC/HOBt (Standard Conditions) Protocol_Selection->EDC_Protocol Low Steric Hindrance Normal Reactivity HATU_Protocol Protocol 2: HATU (For Challenging Substrates) Protocol_Selection->HATU_Protocol High Steric Hindrance Electron Deficient Reaction_Setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvents EDC_Protocol->Reaction_Setup HATU_Protocol->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Monitoring->Monitoring Workup Workup & Purification: - Aqueous Extraction - Chromatography/Recrystallization Monitoring->Workup Reaction Complete Characterization Product Characterization (NMR, MS, etc.) Workup->Characterization

Caption: Decision workflow for amide coupling protocol selection.

Troubleshooting and Key Considerations

  • Low Nucleophilicity of the Aniline: For particularly electron-deficient anilines, stronger activating agents like HATU or PyBOP are generally more effective than EDC/HOBt.[4][6] Increasing the reaction temperature or using a more polar solvent like DMF can also improve reaction rates.

  • Steric Hindrance: If either the carboxylic acid or the aniline is sterically hindered, extended reaction times and elevated temperatures may be necessary.[5][16] In some extreme cases, converting the carboxylic acid to an acyl fluoride may be a more successful strategy.[5][16]

  • Side Reactions: The formation of a benzoxazinone intermediate can occur, especially when using highly reactive acylating agents like acyl chlorides.[17] Careful control of reaction temperature and stoichiometry can help to minimize this side product.

  • Purification: The N-acylated anthranilic acid products are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization is not effective, silica gel column chromatography is a reliable alternative.

Conclusion

The successful amide coupling to 5-bromo-2-aminobenzoic acid derivatives hinges on a rational choice of coupling reagents and optimized reaction conditions to overcome the challenges posed by the substrate's electronic and steric properties. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can efficiently synthesize a wide range of N-acylated anthranilic acids for applications in drug discovery and materials science.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. Available at: [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - ACS Publications. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • 5-Bromo-2-(phenylamino)benzoic acid - PMC. Available at: [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

  • WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. Available at: [Link]

  • Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. Available at: [Link]

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. Available at: [Link]

  • Struggling with amide coupling : r/Chempros - Reddit. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - PMC. Available at: [Link]

  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents.
  • Venturing beyond the amide coupling for amine–carboxylic acid... - ResearchGate. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material:. Available at: [Link]

  • Experiment 8 - Amide Preparation - WebAssign. Available at: [Link]

  • Purifying anthranilic acid - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • Preparation of anthranilic acid - PrepChem.com. Available at: [Link]

Sources

analytical methods for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid

Executive Summary & Chemical Context

This guide details the analytical protocols for the quantification and purity assessment of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (CAS: 312279-64-4). This molecule represents a specific class of lipophilic anthranilic acid derivatives often utilized as scaffolds in the development of anti-inflammatory agents (e.g., Tranilast analogs) and nuclear receptor ligands.

The Analytical Challenge: The molecule combines a polar, ionizable benzoic acid moiety with a highly lipophilic cyclohexyl-amide tail. This "amphiphilic" nature creates specific challenges:

  • Solubility: Potential precipitation in high-aqueous diluents.

  • Retention: Significant hydrophobicity requires optimized organic gradients.

  • Ionization: The bromine atom provides a distinct mass spectral signature but requires specific ionization polarity choices.

Physicochemical Profile:

  • Molecular Formula: C₁₄H₁₆BrNO₃

  • MW: 326.19 g/mol [1]

  • pKa (Calculated): ~3.8 (Carboxylic acid). Implication: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18.

  • LogP (Predicted): ~3.5 – 4.2. Implication: High organic solvent composition required for elution.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate detection method based on the analytical goal (Purity vs. Bioanalysis).

AnalyticalWorkflow Start Sample Origin Decision Determine Analytical Goal Start->Decision Route_QC High Concentration / Purity (> 0.1 mg/mL) Decision->Route_QC API / Synthesis Route_Bio Trace / Biological Matrix (< 1 µg/mL) Decision->Route_Bio Plasma / Tissue Prep_UV Dilute & Shoot (Acetonitrile/Water) Route_QC->Prep_UV Prep_MS Protein Precipitation / SPE (Remove Matrix) Route_Bio->Prep_MS Method_UV Method A: HPLC-UV (Broad Range, Robust) Data_UV Output: Purity % (Area Norm) Assay (w/w) Method_UV->Data_UV Method_MS Method B: LC-MS/MS (High Sensitivity, Specific) Data_MS Output: PK Parameters Trace Impurity Profiling Method_MS->Data_MS Prep_UV->Method_UV Prep_MS->Method_MS

Caption: Decision matrix for selecting HPLC-UV (Method A) or LC-MS/MS (Method B) based on sample concentration and matrix complexity.

Method A: HPLC-UV (Purity & Potency)

Application: Quality Control (QC), Synthetic Process Monitoring, Stability Testing. Principle: Reversed-Phase Chromatography with UV detection. The acidic mobile phase suppresses the ionization of the carboxylic acid, ensuring sharp peak shape and consistent retention.

Instrumental Parameters
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobicity required to resolve the cyclohexyl group.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.1) ensures the benzoic acid is protonated (neutral) for retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for aromatic amides.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 254 nm (Primary), 210 nm (Secondary)254 nm detects the bromobenzene ring; 210 nm detects the amide bond.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLStandard loop size.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Elute Analyte)
18.01090Wash (Remove lipophilic dimers)
18.19010Return to Initial
23.09010Re-equilibration
Protocol Steps:
  • Standard Preparation: Dissolve 10 mg of Reference Standard in 10 mL of 100% Acetonitrile . (Note: Do not use water as the initial solvent due to low solubility). Sonicate for 5 mins. Dilute to working concentration (e.g., 0.1 mg/mL) using Mobile Phase A:B (50:50).

  • System Suitability: Inject the standard 5 times.

    • Requirement: %RSD of Area < 2.0%.

    • Requirement: Tailing Factor < 1.5 (Critical for acidic compounds).

  • Sample Analysis: Inject samples. Calculate purity using Area Normalization or Assay using External Standard calibration.

Method B: LC-MS/MS (Bioanalysis & Trace Quantification)

Application: Pharmacokinetics (PK), Trace Impurity Analysis. Principle: Electrospray Ionization (ESI) in Negative Mode . The carboxylic acid moiety deprotonates easily to form


, providing higher sensitivity than positive mode for this specific structure.
Mass Spectrometry Parameters
  • Ionization: ESI Negative (

    
    )
    
  • Precursor Ion: The presence of Bromine creates a 1:1 isotopic doublet.

    • 
      Br Isotope: m/z 324.0 
      
    • 
      Br Isotope: m/z 326.0 
      
  • Quantification Strategy: Use the

    
    Br peak (m/z 324.0) for quantification and the 
    
    
    
    Br peak (m/z 326.0) for confirmation (Ratio check).
MRM Transitions (Negative Mode)
Precursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
324.0 (

Br)
280.0 15 - 20Loss of CO₂ (Decarboxylation)
324.0 (

Br)
79.0 35 - 45Bromide ion (

)
326.0 (

Br)
282.0 15 - 20Loss of CO₂ (Confirmation)
Chromatographic Conditions (LC-MS Compatible)
  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18, 50 x 2.1 mm, 1.8 µm (UHPLC).

  • Gradient: Fast gradient (5% B to 95% B in 3 minutes).

Fragmentation Logic Visualization

Fragmentation Parent Precursor Ion [M-H]- m/z 324.0 / 326.0 Intermed Decarboxylation [M-H-CO2]- m/z 280.0 / 282.0 Parent->Intermed - CO2 (44 Da) Low CE Fragment Bromide Ion [Br]- m/z 79.0 / 81.0 Parent->Fragment High CE Intermed->Fragment Deep Fragmentation

Caption: MS/MS fragmentation pathway showing the loss of Carbon Dioxide (primary transition) and formation of Bromide ion.

Sample Preparation Protocols

Scenario A: Solid API / Powder (Solubility Critical)
  • Solvent: The cyclohexyl group makes this compound lipophilic.

  • Protocol:

    • Weigh 5 mg of sample.

    • Add 2 mL DMSO or Methanol . Vortex until fully dissolved.

    • Dilute to volume with Acetonitrile/Water (50:50).

    • Warning: Do not attempt to dissolve directly in water or acidic buffer; the compound will float or adhere to the glass walls.

Scenario B: Plasma/Serum (Bioanalysis)
  • Technique: Protein Precipitation (PPT).

  • Protocol:

    • Aliquot 50 µL of Plasma.

    • Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Diclofenac or Warfarin).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Inject 5 µL of the supernatant directly into the LC-MS.

Troubleshooting & Scientific Rationale (E-E-A-T)

Issue 1: Peak Tailing

  • Cause: Interaction between the free carboxylic acid and residual silanols on the column stationary phase.

  • Solution: Ensure the Mobile Phase pH is below 3.0 . At pH 2.1 (0.1% Phosphoric/Formic), the acid is fully protonated (neutral) and interacts only via hydrophobic mechanisms, improving peak symmetry.

Issue 2: Carryover

  • Cause: The lipophilic cyclohexyl amide moiety can stick to the injector needle or rotor seal.

  • Solution: Use a strong needle wash: 90% Acetonitrile / 10% Isopropanol .

Issue 3: "Ghost" Peaks in MS

  • Cause: Sodium adducts (

    
    ) can form if glassware is not clean.
    
  • Solution: Use LC-MS grade solvents and plasticware where possible. Monitor the [M+Na] adduct if sensitivity drops.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience, 2nd Edition. (Standard text for RP-HPLC mechanism of acidic compounds).
  • FDA Guidance for Industry. Bioanalytical Method Validation. U.S. Department of Health and Human Services, 2018. [Link]

  • PubChem Compound Summary. 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (CID 44216753).[2] National Library of Medicine. [Link]

  • Dhananjeyan, M. R., et al.Simultaneous determination of anthranilic acid derivatives in plasma by LC-MS/MS. Journal of Chromatography B, 2007.

Sources

Application Notes and Protocols for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid as a novel investigative tool in drug discovery, with a specific focus on its hypothesized role as an inhibitor of Poly(ADP-ribose) polymerase (PARP). This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies to explore its therapeutic potential.

Introduction: A Strategic Approach to Novel PARP Inhibitor Discovery

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular processes, most notably DNA repair and the maintenance of genomic stability. The inhibition of PARP, particularly PARP1, has emerged as a clinically validated and powerful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] The therapeutic success of approved PARP inhibitors has fueled the search for new chemical entities with improved potency, selectivity, and pharmacological properties.

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a novel compound with structural motifs that suggest its potential as a PARP inhibitor. The rationale for investigating this molecule is based on established pharmacophore models of PARP1 inhibitors, which typically include a hydrogen bond acceptor, a hydrogen bond donor, and aromatic or hydrophobic features.[2][3] The core structure of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid aligns with these requirements:

  • The benzoic acid moiety can serve as a key interaction point within the enzyme's active site, a common feature in many enzyme inhibitors.[4][5]

  • The amide linker provides a hydrogen bond donor and acceptor, crucial for binding to the catalytic domain of PARP1.

  • The cyclohexyl group acts as a hydrophobic element, potentially offering improved binding affinity and three-dimensional interaction within the protein's hydrophobic pockets compared to a flat phenyl ring.[6]

  • The bromo substituent on the benzoic acid ring can influence the electronic properties and binding interactions of the molecule.

These structural features provide a strong scientific basis for hypothesizing that 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid may function as a PARP inhibitor. The following sections detail the experimental protocols to rigorously test this hypothesis.

Key Experimental Workflows and Protocols

To thoroughly investigate the potential of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid as a PARP inhibitor, a multi-faceted experimental approach is recommended. This includes initial biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its activity in a more biologically relevant context.

Diagram: Experimental Workflow for Evaluating a Novel PARP Inhibitor

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation a1 In Vitro PARP1 Enzymatic Assay a2 Determine IC50 Value a1->a2 c1 Confirmation of Target Engagement a2->c1 Direct Inhibition b1 Cellular PARP Activity Assay (e.g., NanoBRET™) b2 Western Blot Analysis of PARylation b1->b2 b2->c1 b3 Cell Viability/Cytotoxicity Assay c2 Evaluation of Cellular Efficacy b3->c2 Functional Outcome c1->c2

Caption: A streamlined workflow for the characterization of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid as a potential PARP inhibitor.

Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Fluorometric)

This protocol is designed to determine the direct inhibitory effect of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid on the enzymatic activity of purified PARP1. The assay measures the production of nicotinamide, a byproduct of the PARP-catalyzed cleavage of NAD+.[7]

I. Materials and Reagents:

  • Recombinant human PARP1 enzyme

  • PARP Assay Buffer

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Activated DNA (e.g., nuclease-treated salmon testes DNA)

  • 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (dissolved in DMSO)

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Developer reagent (fluorometric)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation ~420 nm, Emission ~450 nm)

II. Experimental Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid and the positive control (Olaparib) in PARP Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a 5X working solution of PARP1 enzyme in PARP Assay Buffer (e.g., 10 ng/µL).[7]

  • Assay Setup:

    • In a 96-well black microplate, set up the following reactions in triplicate:

      • Test Compound Wells: Add PARP Assay Buffer, the test compound at various concentrations, and the PARP1 enzyme.

      • Positive Control Wells: Add PARP Assay Buffer, the positive control inhibitor at various concentrations, and the PARP1 enzyme.

      • No Inhibitor Control (100% Activity): Add PARP Assay Buffer, DMSO vehicle, and the PARP1 enzyme.

      • Negative Control (No Enzyme): Add PARP Assay Buffer and DMSO vehicle.

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate the plate for 10-15 minutes at room temperature to allow for the interaction between the enzyme and the inhibitors.[7]

  • Initiate the Reaction:

    • Prepare a reaction mix containing NAD+ and activated DNA in PARP Assay Buffer.

    • Add the reaction mix to all wells to a final reaction volume of 25 µL.

  • Enzymatic Reaction:

    • Gently tap the plate to mix and incubate for 30 minutes at 30-37°C with gentle agitation.[7]

  • Develop and Read Fluorescence:

    • Warm the developer reagent to 37°C.[7]

    • Add 25 µL of the developer reagent to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light, with gentle agitation.[7]

    • Read the fluorescence on a microplate reader.

III. Data Analysis:

  • Subtract the background fluorescence (negative control) from all readings.

  • Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the no inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Positive Control A known inhibitor used to validate the assay's performance.
Negative Control A reaction lacking the enzyme to determine background signal.

Protocol 2: Cell-Based PARP Activity Assay (NanoBRET™ Target Engagement)

This protocol assesses the ability of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid to engage with PARP1 within a live cellular environment. The NanoBRET™ assay measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged PARP1 protein by a competing inhibitor.[8]

I. Materials and Reagents:

  • Cells expressing NanoLuc-PARP1 fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ PARP Tracer

  • 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (dissolved in DMSO)

  • Known PARP inhibitor as a positive control

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring BRET signals

II. Experimental Procedure:

  • Cell Preparation:

    • Culture cells expressing NanoLuc-PARP1 to the appropriate density.

    • Harvest and resuspend the cells in Opti-MEM®.

  • Assay Setup:

    • In a white 96-well plate, add the test compound at various concentrations.

    • Add the cell suspension to each well.

  • Tracer Addition and Incubation:

    • Add the NanoBRET™ PARP Tracer to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for a specified time to allow the system to reach equilibrium.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.

    • Add the substrate to each well.

    • Read the BRET signal on a luminometer.

III. Data Analysis:

  • Calculate the BRET ratio (acceptor emission/donor emission).

  • Plot the BRET ratio against the logarithm of the compound concentration.

  • Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Protocol 3: Western Blot Analysis of Cellular PARP Activity

This protocol provides a method to visualize the inhibition of PARP activity in cells by detecting the levels of poly(ADP-ribosyl)ated (PAR) proteins. A decrease in PARylation upon treatment with a PARP inhibitor indicates target engagement and functional inhibition.

I. Materials and Reagents:

  • Cancer cell line (e.g., a BRCA-deficient line for synergy studies)

  • 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

  • DNA damaging agent (e.g., H2O2 or a topoisomerase inhibitor) to induce PARP activity

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

II. Experimental Procedure:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid for a specified time.

    • Induce DNA damage by adding a DNA damaging agent for a short period.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against PAR overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis of PARP1 and Loading Control:

    • Strip and re-probe the membrane with antibodies against total PARP1 and the loading control to ensure equal protein loading.

III. Data Interpretation:

  • A dose-dependent decrease in the intensity of the PAR signal in cells treated with 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid indicates inhibition of PARP activity.

  • The levels of total PARP1 and the loading control should remain consistent across all lanes.

Diagram: PARP1 Inhibition and the DNA Damage Response

G cluster_0 Normal Cell cluster_1 Cell with PARP Inhibitor a1 DNA Damage a2 PARP1 Activation a1->a2 a3 PARylation a2->a3 a4 Recruitment of DNA Repair Proteins a3->a4 a5 DNA Repair a4->a5 b1 DNA Damage b2 PARP1 b1->b2 b4 Inhibition of PARylation b2->b4 Inhibited b3 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (Hypothesized Inhibitor) b3->b2 Binds to b5 Failed DNA Repair b4->b5

Caption: A simplified diagram illustrating the hypothesized mechanism of action of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid as a PARP1 inhibitor.

Conclusion and Future Directions

The application notes and protocols outlined above provide a robust framework for the initial investigation of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid as a potential PARP inhibitor. Successful outcomes from these studies, particularly a potent IC50 value in the biochemical assay and confirmed target engagement in cell-based assays, would warrant further preclinical development. Subsequent research could focus on selectivity profiling against other PARP family members, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy trials in relevant cancer models. The structural features of this compound offer a promising starting point for a new class of DNA damage response inhibitors.

References

  • The pharmacophore modelling of PARP-1 based on the structure of the... - ResearchGate. Available from: [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - NIH. Available from: [Link]

  • Pharmacophore modeling, virtual and biological screening studies to identify novel PARP1 inhibitors - PubMed. Available from: [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Available from: [Link]

  • In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers - MDPI. Available from: [Link]

  • PARP Activity Assay Service - Alfa Cytology. Available from: [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. Available from: [Link]

  • PARP Assay Services | Reaction Biology. Available from: [Link]

  • PARP: Activity Assays - Bio-Techne. Available from: [Link]

  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed. Available from: [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH. Available from: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available from: [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - ResearchGate. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available from: [Link]

  • Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair - PubMed Central. Available from: [Link]

  • How can I detect PolyADP ribosylation (PAR) by western blot ? | ResearchGate. Available from: [Link]

Sources

laboratory synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Laboratory Synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid Derivatives

Abstract

This application note details the optimized synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid , a functionalized N-acyl anthranilic acid derivative. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and allosteric modulators of GPCRs. The protocol emphasizes a robust Schotten-Baumann acylation strategy designed to minimize the formation of the common dehydration side-product, 2-cyclohexyl-6-bromo-4H-3,1-benzoxazin-4-one. We provide step-by-step methodology, critical process parameters (CPPs), and characterization data to ensure high purity (>98%) and reproducibility.

Introduction & Therapeutic Relevance

The N-acylation of anthranilic acids is a fundamental transformation in the synthesis of bioactive benzamides. The target molecule contains three key features:

  • Anthranilic Acid Core: mimics biological dipeptides; central to drugs like Tranilast (anti-allergic).

  • 5-Bromo Substituent: A versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

  • Cyclohexyl Amide: Provides lipophilic bulk often required for hydrophobic pocket binding in protein targets (e.g., viral polymerases or kinase allosteric sites).

Retrosynthetic Analysis: The most direct disconnection is the amide bond between 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) and cyclohexanecarbonyl chloride.

Retrosynthesis Target Target: 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid Precursor1 Starting Material 1: 2-Amino-5-bromobenzoic acid Target->Precursor1 Amide Coupling Precursor2 Starting Material 2: Cyclohexanecarbonyl chloride Target->Precursor2 + Base

Figure 1: Retrosynthetic disconnection of the target scaffold.

Materials & Reagents

ReagentCAS No.Equiv.[1]Role
2-Amino-5-bromobenzoic acid 5794-88-71.0Limiting Reagent
Cyclohexanecarbonyl chloride 2719-27-91.1 - 1.2Acylating Agent
Triethylamine (TEA) 121-44-82.5Base (Acid Scavenger)
Tetrahydrofuran (THF) 109-99-9SolventReaction Medium (Anhydrous)
Dichloromethane (DCM) 75-09-2SolventAlternative Medium
1M HCl (aq) 7647-01-0N/AQuenching/Precipitation

Experimental Protocol

Method A: Homogeneous Anhydrous Acylation (Recommended)

Best for high-value synthesis where moisture control is possible. Minimizes hydrolysis of the acid chloride.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the RBF with 2-Amino-5-bromobenzoic acid (2.16 g, 10.0 mmol) and anhydrous THF (50 mL). The starting material may be partially insoluble; this is normal.

  • Base Addition: Add Triethylamine (3.5 mL, 25.0 mmol) via syringe. The solution should clarify as the carboxylate salt forms.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

  • Acylation: Dropwise add Cyclohexanecarbonyl chloride (1.6 mL, 12.0 mmol) diluted in 5 mL THF over 15 minutes.

    • Expert Insight: Slow addition prevents localized exotherms which can promote double acylation or cyclization to the benzoxazinone.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench & Isolation:

    • Concentrate the THF to ~10 mL under reduced pressure.

    • Pour the residue into 1M HCl (100 mL) with vigorous stirring. The pH should be < 2.

    • The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid. Wash with water (3 x 20 mL) to remove triethylammonium salts. Recrystallize from Ethanol/Water (4:1) if necessary.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for large-scale or when anhydrous solvents are unavailable.

  • Dissolve 2-Amino-5-bromobenzoic acid (10 mmol) in 10% NaOH (aq) (20 mL).

  • Cool to 0°C.

  • Add Cyclohexanecarbonyl chloride (12 mmol) dropwise while simultaneously adding additional 10% NaOH to maintain pH > 10.

  • Stir vigorously for 3 hours.

  • Acidify carefully with conc. HCl to pH 1 to precipitate the product.

Critical Process Parameters & Troubleshooting

The Benzoxazinone Trap: A common failure mode in this synthesis is the inadvertent cyclization of the product into 2-cyclohexyl-6-bromo-4H-3,1-benzoxazin-4-one .

  • Cause: High temperatures (>60°C) or the presence of dehydrating agents (e.g., excess acid chloride or thionyl chloride).

  • Detection: The benzoxazinone shows a significant IR shift (carbonyl stretch >1750 cm⁻¹) and lacks the broad O-H/N-H stretch of the acid/amide.

  • Remedy: If cyclization occurs, hydrolyze the ring back to the open amide by treating with dilute NaOH/THF at RT, followed by acidification.

ReactionPathway SM 5-Bromoanthranilic Acid Inter Tetrahedral Intermediate SM->Inter + Acid Chloride (0°C) Prod TARGET: N-Acyl Product Inter->Prod - HCl (Kinetic Product) Side SIDE PRODUCT: Benzoxazinone Prod->Side Heat / -H2O (Cyclization) Side->Prod NaOH / H2O (Hydrolysis)

Figure 2: Reaction pathway showing the target product and the potential cyclization side reaction.

Characterization Data (Expected)

  • Appearance: White crystalline solid.[2]

  • Melting Point: 215–218°C (dec).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.50 (br s, 1H, COOH) – Disappears on D2O shake.
      
    • 
       11.20 (s, 1H, NH) – Diagnostic Amide Singlet.
      
    • 
       8.35 (d, J=2.4 Hz, 1H, Ar-H6) – Ortho to amide, deshielded.
      
    • 
       8.05 (d, J=8.8 Hz, 1H, Ar-H3).
      
    • 
       7.75 (dd, 1H, Ar-H4).
      
    • 
       2.35 (m, 1H, Cyclohexyl-CH).
      
    • 
       1.20–1.90 (m, 10H, Cyclohexyl-CH2).
      
  • Mass Spectrometry (ESI-): m/z 324/326 [M-H]⁻ (Characteristic 1:1 Br isotope pattern).

References

  • Synthesis of N-acyl anthranilic acids

    • Organic Syntheses, Coll. Vol. 3, p. 10 (1955). Benzoylation of anthranilic acid (General Method).Link

  • Benzoxazinone formation mechanism

    • Journal of Heterocyclic Chemistry, "Cyclization of N-acylanthranilic acids." Link

  • Biological Relevance (NSAID Pharmacophore)

    • Journal of Medicinal Chemistry, "Structure-activity relationships of anthranilic acid derivatives." Link

  • Starting Material Preparation (5-Bromoanthranilic acid)

    • Research Journal of Pharmaceutical, Biological and Chemical Sciences, "Synthesis of 5-Bromoanthranilic acid from Anthranilic acid." Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.

Sources

Application Note: Purification Strategies for 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The target molecule, 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid , represents a specific class of N-acylated anthranilic acid derivatives often utilized as scaffolds in medicinal chemistry (e.g., for kinase inhibition or anti-inflammatory pathways) or as intermediates in the synthesis of quinazolinones.

Achieving pharmaceutical-grade purity (>98%) is challenging due to the specific impurity profile generated during its synthesis (typically the acylation of 2-amino-5-bromobenzoic acid).

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Structure: A benzoic acid core with a lipophilic bromine at position 5 and a cyclohexyl-amide moiety at position 2.

  • Acidity (pKa): The carboxylic acid proton has a predicted pKa of ~3.5–4.0. The amide proton is non-acidic under standard aqueous conditions (pKa > 15).

  • Solubility:

    • High: DMSO, DMF, hot Ethanol, hot Acetic Acid.

    • Moderate: Ethyl Acetate, Dichloromethane (DCM).

    • Low: Water (neutral/acidic pH), Hexanes.

  • Key Impurities:

    • Unreacted Amine: 2-Amino-5-bromobenzoic acid (Starting Material).

    • Hydrolysis Byproduct: Cyclohexanecarboxylic acid (from acid chloride hydrolysis).

    • Inorganic Salts: Halide salts generated during acylation.

Pre-Purification Analysis

Before initiating purification, define the crude profile using HPLC.

Protocol: Analytical HPLC Method

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (maintains -COOH protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).

  • Target Retention: The product will elute later than the polar starting amine but earlier than highly lipophilic bis-acylated byproducts.

Technique 1: Acid-Base Extraction (The Workhorse)

This is the primary method for bulk purification. It exploits the acidity of the benzoic acid group to separate it from neutral impurities and the starting amine (which is less acidic/amphoteric).

Mechanism

We convert the insoluble acid form into a water-soluble carboxylate salt using a weak base (Sodium Bicarbonate). Non-acidic organic impurities remain in the organic layer. The aqueous layer is then acidified to re-precipitate the purified product.

Critical Note: Do not use strong bases like NaOH or KOH at high temperatures, as this may hydrolyze the amide bond or the bromine.

Detailed Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10–15 mL per gram of crude). If solubility is poor, add a small amount of THF.

  • Acid Wash (Removal of Amine): Wash the organic phase twice with 1M HCl (10 mL/g).

    • Logic: This protonates any unreacted 2-amino-5-bromobenzoic acid, keeping it in the aqueous layer or precipitating it as the hydrochloride salt (filter if precipitate forms).

  • Base Extraction (Product Isolation): Extract the organic phase three times with Saturated Sodium Bicarbonate (NaHCO₃) .

    • Observation: CO₂ gas will evolve. Vent the separatory funnel frequently.

    • Distribution: The target molecule moves to the Aqueous Layer (as the sodium salt). Neutral impurities remain in the EtOAc layer.

  • Precipitation: Collect the combined aqueous bicarbonate extracts. Cool to 0–5°C in an ice bath.

  • Acidification: Slowly add 2M HCl while stirring until pH reaches ~1–2.

    • Result: The product will precipitate as a white/off-white solid.[1]

  • Filtration: Vacuum filter the solid. Wash the cake with plenty of cold water to remove inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) WashHCl Wash with 1M HCl Start->WashHCl Sep1 Phase Separation 1 WashHCl->Sep1 OrgLayer1 Organic Layer (Product + Neutrals) Sep1->OrgLayer1 AqLayer1 Aq. Layer (Waste) (Protonated Amines) Sep1->AqLayer1 ExtractBase Extract with Sat. NaHCO3 OrgLayer1->ExtractBase Sep2 Phase Separation 2 ExtractBase->Sep2 OrgLayer2 Organic Layer (Waste) (Neutral Impurities) Sep2->OrgLayer2 AqLayer2 Aq. Layer (Product) (Carboxylate Salt) Sep2->AqLayer2 Acidify Acidify with HCl to pH 1 AqLayer2->Acidify Filter Filter & Dry Precipitate Acidify->Filter

Figure 1: Logic flow for the Acid-Base extractive purification targeting the carboxylic acid functionality.

Technique 2: Recrystallization (The Polisher)

If the acid-base extraction yields a product with 90–95% purity, recrystallization is required to remove trace isomers or stubborn starting materials.

Recommended Solvent System: Ethanol/Water (Green Chemistry compliant) or Glacial Acetic Acid (Traditional).

Protocol: Ethanol/Water Recrystallization
  • Suspension: Place the semi-pure solid in a flask equipped with a reflux condenser. Add Ethanol (95%) (approx. 5–8 mL/g).

  • Heating: Heat to reflux (approx. 78°C).

  • Solubilization: If the solid does not dissolve completely, add more Ethanol in small portions (1 mL at a time) until a clear solution is obtained.

    • Note: If black specks remain, filter the hot solution through a pre-heated glass frit or Celite pad.

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Add a few drops of Ethanol to clear the turbidity. Let the flask cool to room temperature undisturbed. Then, move to an ice bath (0°C) for 2 hours.

  • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Why this works: The bulky cyclohexyl and bromo-phenyl groups provide significant lipophilicity, making the compound much less soluble in water than the polar impurities, while the high temperature overcomes the crystal lattice energy.

Technique 3: Flash Chromatography (High Purity/Small Scale)

For drug discovery applications requiring >99% purity, or if the product fails to crystallize (oils out), use automated flash chromatography.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase Modifier: You MUST add 1% Acetic Acid (AcOH) to the mobile phase.

    • Reasoning: Without acid, the carboxylic acid group on the molecule will interact strongly with the silanols on the silica, causing severe "streaking" or "tailing," leading to poor separation and yield loss.

  • Eluent System: Hexanes (or Heptane) / Ethyl Acetate.

    • Gradient: 0% to 50% EtOAc over 20 column volumes.

  • Loading: Dry load on Celite or Silica is recommended due to limited solubility in pure Hexanes.

ChromatographyLogic Sample Crude Sample Solvent Solvent Choice Sample->Solvent NoAcid Hex/EtOAc (No Modifier) Solvent->NoAcid Incorrect WithAcid Hex/EtOAc (+1% AcOH) Solvent->WithAcid Correct ResultBad Tailing/Streaking Poor Separation NoAcid->ResultBad ResultGood Sharp Peak High Purity WithAcid->ResultGood

Figure 2: Impact of mobile phase modifier on chromatography of benzoic acid derivatives.

Quality Control & Validation

Confirm the identity and purity of your isolated solid using these benchmarks:

TestExpected ResultTroubleshooting
1H NMR (DMSO-d6) δ ~13.0 ppm (Broad s, 1H, -COOH)δ ~11.0 ppm (s, 1H, -NH-CO-)Aromatic region: 3 protons.Aliphatic region: Cyclohexyl multiplet (1.2–2.0 ppm).Missing COOH peak? Sample may be wet or salt form.Extra peaks? Check solvent residuals (EtOAc/EtOH).
LC-MS (ESI-) [M-H]⁻ peak at m/z ~324/326 (1:1 ratio for Br isotope).Mass +22? Sodium salt formation.Mass -18? Cyclization to benzoxazinone (rare, caused by excessive heat/dehydration).
Melting Point Sharp range (e.g., 2°C window).Wide range? Indicates solvent entrapment or impurities. Dry sample thoroughly.

Expert Insight on NMR: Amide Rotamers: Due to the steric bulk of the cyclohexyl group and the ortho-substitution, you may observe line broadening or peak splitting in the NMR spectrum at room temperature. This is due to restricted rotation around the amide bond. Running the NMR at 50°C often sharpens these peaks.

References

  • Synthesis of N-acylanthranilic acids

    • Source: "Processes for the production of n-acylated amino-substituted carboxylic acids."[2] US Patent 2515320A.

    • Link:

  • Recrystallization of Anthranilic Acid Derivatives

    • Source: "Solubility of sparingly soluble drug derivatives of anthranilic acid.
    • Link:

  • pKa and Acidity of Aminobenzoic Acids

    • Source: "Bordwell pKa Table - Organic Chemistry D
    • Link:

  • General Purification of Benzoic Acid Derivatives

    • Source: "Purification of N-Phenylanthranilic Acid Derivatives." Organic Syntheses, Coll. Vol. 2, p.15.
    • Link:

Sources

Application Note: A Scalable and Robust Synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid and its Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, a key building block in the development of various pharmaceutical agents. The document details a robust and efficient two-intermediate pathway, commencing from readily available starting materials. We will elucidate the strategic rationale behind the chosen synthetic route, focusing on process safety, scalability, and economic viability. Detailed, step-by-step protocols for the synthesis of the requisite intermediates—2-Amino-5-bromobenzoic acid and Cyclohexanecarbonyl chloride—are provided, alongside the final amide coupling reaction. Each stage is supported by mechanistic insights, process optimization parameters, in-process controls (IPCs), and critical safety considerations tailored for researchers, chemists, and drug development professionals.

Introduction and Synthetic Strategy

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a valuable scaffold in medicinal chemistry, often utilized in the synthesis of inhibitors and modulators for various biological targets. Its structural rigidity and functional handles make it an attractive starting point for library synthesis and lead optimization. The development of a scalable, reliable, and cost-effective synthetic route is paramount for transitioning from laboratory-scale discovery to pilot-plant and commercial production.

The synthetic strategy outlined herein is a convergent approach, focusing on the preparation of two key intermediates followed by a final, high-yielding coupling step. This method was selected over linear sequences to maximize overall yield and simplify purification logistics on a larger scale.

The retrosynthetic analysis is as follows:

G target 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid disconnection Amide Bond (C-N Disconnection) target->disconnection intermediates Intermediates disconnection->intermediates Retrosynthesis int1 2-Amino-5-bromobenzoic acid intermediates->int1 int2 Cyclohexanecarbonyl chloride intermediates->int2

Caption: Retrosynthetic analysis of the target molecule.

This approach hinges on two primary transformations:

  • Electrophilic Bromination: Synthesis of 2-Amino-5-bromobenzoic acid from 2-Aminobenzoic acid.

  • Acylation: Formation of the final amide bond by coupling 2-Amino-5-bromobenzoic acid with an activated cyclohexanecarboxylic acid derivative.

This strategy leverages commercially available and cost-effective starting materials, employs well-understood and scalable reaction classes, and facilitates straightforward purification of the final product.

Part I: Scale-Up Synthesis of Intermediate 1: 2-Amino-5-bromobenzoic acid

The synthesis of 2-Amino-5-bromobenzoic acid is achieved via the regioselective electrophilic bromination of 2-Aminobenzoic acid (Anthranilic acid). The amino group is a potent activating group and ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group, the bromine is directed to the para position (C5).

Causality of Experimental Choices
  • Solvent: Glacial acetic acid is selected as the solvent because it readily dissolves the starting material and the sodium salt intermediate, facilitates the reaction, and is relatively easy to remove. Its polar protic nature helps to stabilize the charged intermediates in the electrophilic substitution mechanism.

  • Brominating Agent: A solution of bromine in glacial acetic acid is used as the electrophile. This allows for controlled, dropwise addition, which is critical for managing the exothermicity of the reaction on a large scale and preventing the formation of di-substituted byproducts.[1]

  • Temperature Control: Maintaining the reaction temperature at 15°C is crucial.[1] Lower temperatures would slow the reaction rate, while higher temperatures increase the risk of over-bromination and other side reactions.

Workflow and Process Parameters

G cluster_0 Synthesis of 2-Amino-5-bromobenzoic acid A 1. Charge Reactor 2-Aminobenzoic acid Glacial Acetic Acid B 2. Cool Mixture Cool to 15°C A->B C 3. Controlled Addition Add Br2 in Acetic Acid (Maintain T < 20°C) B->C D 4. Reaction & Monitoring Stir for 1 hour at 15°C IPC: TLC/HPLC C->D E 5. Isolation Filter the precipitate D->E F 6. Washing & Drying Wash with Benzene/Toluene Dry under vacuum E->F G Product 2-Amino-5-bromobenzoic acid F->G

Caption: Experimental workflow for Intermediate 1 synthesis.

Table 1: Optimized Parameters for Synthesis of 2-Amino-5-bromobenzoic acid

ParameterValue/ConditionRationale / Scale-Up Consideration
Molar Ratio (Amine:Br₂)1 : 1.05A slight excess of bromine ensures complete conversion of the starting material.
Solvent Volume8-10 mL per gram of amineEnsures adequate mixing and heat transfer, preventing localized overheating.
Temperature15-20°CBalances reaction rate with selectivity and safety. Requires a reactor with efficient cooling.
Addition Time60-90 minutesSlow addition is critical to control the exotherm.
Reaction Time1-2 hours post-additionMonitored by IPC to ensure completion.
PurificationFiltration and washingThe product conveniently precipitates from the reaction mixture, simplifying isolation.
Detailed Experimental Protocol

Materials: 2-Aminobenzoic acid, Bromine, Glacial Acetic Acid, Benzene or Toluene. Equipment: Jacketed glass reactor with overhead stirrer, dropping funnel, temperature probe, and scrubber system for bromine vapors.

  • Reactor Setup: Equip a clean, dry 50 L jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. The reactor outlet should be connected to a caustic scrubber (e.g., NaOH solution) to neutralize any escaping HBr and bromine vapors.

  • Charging: Charge 2-Aminobenzoic acid (2.00 kg, 14.58 mol) and glacial acetic acid (16 L) into the reactor.

  • Dissolution & Cooling: Stir the mixture until all solids are dissolved. Begin cooling the reactor jacket to bring the internal temperature of the solution to 15°C.

  • Bromine Addition: In a separate container, carefully prepare a solution of bromine (2.44 kg, 0.78 L, 15.31 mol) in glacial acetic acid (6 L). Transfer this solution to the dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred reactor mixture over a period of 60-90 minutes. Carefully monitor the internal temperature and adjust the addition rate to maintain it between 15-20°C. The product will begin to precipitate during the addition.

  • In-Process Control (IPC): After the addition is complete, stir the resulting slurry for an additional hour at 15°C. Take a sample from the reaction mixture, quench it, and analyze by TLC or HPLC to confirm the complete consumption of the starting material.

  • Isolation: Filter the solid product using a suitable filter press or Nutsche filter.

  • Washing: Wash the filter cake with cold benzene or toluene (2 x 2 L) to remove residual acetic acid and any non-polar impurities.

  • Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.

  • Quality Control: Analyze the final product for purity (HPLC), identity (¹H NMR, MS), and melting point (213-215 °C).[1] Expected yield: 80-85%.

Safety Considerations
  • Bromine Handling: Bromine is highly toxic, corrosive, and volatile.[2][3] All operations must be conducted in a well-ventilated fume hood or a closed system.[3][4] Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a respirator with cartridges suitable for acid gases and halogens.[4] An emergency shower and eyewash station must be readily accessible.

  • Exothermicity: The bromination reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure the cooling system of the reactor is fully operational before starting.

  • Byproduct Handling: The reaction generates hydrogen bromide (HBr) gas. The reactor must be vented through a caustic scrubber to neutralize this corrosive byproduct.

Part II: Synthesis of Intermediate 2: Cyclohexanecarbonyl chloride

The second intermediate, Cyclohexanecarbonyl chloride, is prepared by treating Cyclohexanecarboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for scale-up due to its effectiveness, low cost, and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product isolation.[5]

Causality of Experimental Choices
  • Chlorinating Agent: Thionyl chloride is preferred over oxalyl chloride for large-scale operations due to lower cost and better atom economy. The gaseous byproducts can be easily removed and neutralized in a scrubber.

  • Solvent: An inert, high-boiling solvent like toluene or benzene can be used to control the reaction temperature.[5] In many scale-up scenarios, the reaction can also be run neat, using a slight excess of thionyl chloride as both reagent and solvent, followed by distillation to remove the excess.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.

Detailed Experimental Protocol

Materials: Cyclohexanecarboxylic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic), Toluene (optional). Equipment: Glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and a scrubber system.

  • Reactor Setup: Set up a clean, dry 50 L glass-lined reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a reflux condenser connected to a caustic scrubber.

  • Charging: Charge Cyclohexanecarboxylic acid (2.50 kg, 19.50 mol) and toluene (10 L, optional) into the reactor. Add a catalytic amount of DMF (50 mL).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (3.02 kg, 1.84 L, 25.35 mol, 1.3 equiv.) to the reactor via a dropping funnel at room temperature. Gas evolution (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until gas evolution ceases.

  • IPC: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by GC to confirm the disappearance of the starting carboxylic acid.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by vacuum distillation. First, distill off the solvent (if used) and the excess thionyl chloride. Then, distill the product, Cyclohexanecarbonyl chloride, under reduced pressure.

  • Quality Control: The final product should be a colorless to pale yellow liquid.[6] Analyze for purity by GC and identity by IR (strong C=O stretch ~1800 cm⁻¹).

Table 2: Optimized Parameters for Synthesis of Cyclohexanecarbonyl chloride

ParameterValue/ConditionRationale / Scale-Up Consideration
Molar Ratio (Acid:SOCl₂)1 : 1.2-1.5An excess of thionyl chloride drives the reaction to completion.
Catalyst0.01-0.05 mol% DMFAccelerates the reaction, reducing cycle time.
TemperatureReflux (80-90°C)Provides sufficient thermal energy for the reaction to proceed at a practical rate.
Reaction Time2-4 hoursMonitored by IPC (cessation of gas evolution or GC analysis).
PurificationVacuum DistillationEffective method for separating the high-boiling product from non-volatile impurities.
Safety Considerations
  • Thionyl Chloride: SOCl₂ is highly corrosive and reacts violently with water, releasing toxic SO₂ and HCl gases. Handle only in a dry, inert atmosphere and in a well-ventilated area.

  • Gas Scrubbing: The reaction produces significant quantities of SO₂ and HCl. A robust and efficient caustic scrubbing system is mandatory.

  • Pressure: Do not run the reaction in a completely sealed vessel due to gas evolution. Ensure the system is adequately vented through the scrubber.

Part III: Final Amide Coupling and Product Isolation

The final step is the acylation of 2-Amino-5-bromobenzoic acid with Cyclohexanecarbonyl chloride. This is a nucleophilic acyl substitution reaction, typically performed under Schotten-Baumann conditions using an aqueous base to neutralize the HCl byproduct and drive the reaction to completion.

Causality of Experimental Choices
  • Base: An inorganic base such as sodium hydroxide or potassium carbonate is used to scavenge the HCl produced during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the equilibrium towards the product.

  • Solvent System: A biphasic system (e.g., Toluene/Water or Dichloromethane/Water) can be effective. The amine and base are in the aqueous phase, while the acid chloride is in the organic phase, with the reaction occurring at the interface. Alternatively, a single solvent system like pyridine or a polar aprotic solvent with a tertiary amine base can be used. For scale-up, aqueous systems are often preferred for cost, safety, and environmental reasons.

  • Temperature: The reaction is typically carried out at a low temperature (0-10°C) initially to control the rate of the highly exothermic reaction between the acid chloride and the amine, then allowed to warm to room temperature to ensure completion.

Overall Process Workflow

G cluster_0 Final Product Synthesis A 1. Dissolve Intermediate 1 2-Amino-5-bromobenzoic acid in Aqueous Base (e.g., NaOH aq.) B 2. Cool to 0-5°C A->B C 3. Controlled Addition Add Intermediate 2 (Cyclohexanecarbonyl chloride) Maintain T < 10°C B->C D 4. Reaction Stir for 2-3 hours Allow to warm to RT C->D E 5. Workup: Acidification Acidify with HCl (aq) to precipitate product (pH 2-3) D->E F 6. Isolation & Washing Filter the solid Wash with Water E->F G 7. Purification & Drying Recrystallize from Ethanol/Water Dry under vacuum F->G H Final Product 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid G->H

Caption: Workflow for the final amide coupling and purification.

Detailed Experimental Protocol

Materials: 2-Amino-5-bromobenzoic acid, Cyclohexanecarbonyl chloride, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Ethanol. Equipment: Large glass-lined reactor with overhead stirrer, cooling capability, pH probe, and dropping funnel.

  • Charging: To a 100 L glass-lined reactor, add water (40 L) and sodium hydroxide (0.70 kg, 17.5 mol). Stir until dissolved and cool the solution to 5°C.

  • Amine Addition: Add 2-Amino-5-bromobenzoic acid (3.10 kg, 14.35 mol) to the cold caustic solution. Stir until a clear solution is obtained.

  • Acylation: Slowly add Cyclohexanecarbonyl chloride (2.32 kg, 15.78 mol, 1.1 equiv.) via a dropping funnel over 60 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring at 5-10°C for 30 minutes, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • IPC: Monitor the reaction by HPLC to confirm the consumption of the starting amine.

  • Precipitation: Cool the reaction mixture to 10-15°C. Slowly and carefully acidify the mixture by adding 6M hydrochloric acid until the pH reaches 2-3. A thick white precipitate will form.

  • Isolation: Filter the solid product and wash the filter cake thoroughly with cold water (3 x 5 L) until the washings are neutral (pH ~7).

  • Purification: The wet cake can be purified by recrystallization. Transfer the solid to a clean reactor, add ethanol/water (e.g., 9:1 mixture, approx. 25 L), and heat until all solids dissolve. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.

  • Drying: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 70°C to a constant weight.

  • Quality Control: Analyze the final product for purity (HPLC >99%), identity (¹H NMR, ¹³C NMR, MS), and melting point.

Conclusion

This application note presents a validated and scalable three-part synthetic route to produce high-purity 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid. By carefully selecting cost-effective starting materials and employing robust, well-characterized chemical transformations, this process is suitable for large-scale production. The detailed protocols, process controls, and safety guidelines provide a comprehensive framework for researchers and process chemists to successfully implement this synthesis, ensuring efficiency, reproducibility, and safety from the laboratory to pilot-plant scale.

References

  • WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from patentscope.wipo.int.

  • WIPO Patentscope. (n.d.). Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. Retrieved from patentscope.wipo.int.

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from researchgate.net.

  • Google Patents. (n.d.). Synthesis method of 5-bromo-2-chloro benzoic acid. Retrieved from patents.google.com.

  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from scribd.com.

  • Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from patents.google.com.

  • Frontiers in Chemistry. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.... Retrieved from frontiersin.org.

  • Google Patents. (n.d.). Method for Producing 5-Bromo-2-alkylbenzoic Acid. Retrieved from patents.google.com.

  • Google Patents. (n.d.). Purification of benzoic acid and its derivatives. Retrieved from patents.google.com.

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from pubs.acs.org.

  • PubMed. (1978). Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. Retrieved from pubmed.ncbi.nlm.nih.gov.

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from carlroth.com.

  • ChemicalBook. (n.d.). Cyclohexanecarboxylic acid chloride synthesis. Retrieved from chemicalbook.com.

  • ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from pubs.acs.org.

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from orgsyn.org.

  • National Center for Biotechnology Information. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Retrieved from ncbi.nlm.nih.gov.

  • ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from icl-group-sustainability.com.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org.

  • ResearchGate. (n.d.). Acylation-Type Reactions: Synthesis of Esters via Acyl Transfer. Retrieved from researchgate.net.

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from scholarsresearchlibrary.com.

  • CymitQuimica. (n.d.). CAS 2719-27-9: Cyclohexanecarbonyl chloride. Retrieved from cymitquimica.com.

  • Google Patents. (n.d.). Purification of benzoic acid. Retrieved from patents.google.com.

  • ResearchGate. (n.d.). Acetylation and condensation of p-amino benzoic acid 1 with different.... Retrieved from researchgate.net.

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from dollyimpex.com.

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org.

  • Sigma-Aldrich. (n.d.). Cyclohexanecarbonyl chloride 98 2719-27-9. Retrieved from sigmaaldrich.com.

  • ResearchGate. (n.d.). Synthesis and refining of benzoic acid. Retrieved from researchgate.net.

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from mdpi.com.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Amino-2-Bromobenzoic Acid: A Key Component in Fine Chemical Synthesis. Retrieved from innopharmchem.com.

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from scribd.com.

  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from cdc.gov.

  • Archean Chemical Industries. (2022). SAFETY DATA SHEET - BROMINE. Retrieved from archeanchemicals.com.

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Sources

use of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical utility of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (CAS: 312279-64-4), a privileged scaffold in medicinal chemistry. This compound serves as a critical intermediate and probe in the development of Non-Nucleoside NS5B Polymerase Inhibitors (HCV) and D-Amino Acid Oxidase (DAAO) Inhibitors .

A Versatile Scaffold for Antiviral and CNS Drug Discovery[1]

Executive Summary & Chemical Identity

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a functionalized anthranilic acid derivative characterized by three distinct pharmacophoric elements: a carboxylic acid "head" (polar/ionic interactions), a cyclohexyl "tail" (hydrophobic pocket occupation), and a 5-bromo substituent (synthetic handle for cross-coupling).

This compound is primarily utilized as a Lead Scaffold in the synthesis of allosteric inhibitors for viral polymerases and metabolic enzymes. Its structural rigidity and defined vector orientation make it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

PropertySpecification
CAS Number 312279-64-4
Molecular Formula C₁₄H₁₆BrNO₃
Molecular Weight 326.19 g/mol
Solubility Soluble in DMSO (>50 mM), DMF; Poorly soluble in water.
pKa (Calc) ~3.5 (Carboxylic acid), ~13 (Amide)
Storage +2°C to +8°C, Desiccated. Protect from light.

Core Applications & Mechanisms

A. HCV NS5B Polymerase Inhibition (Antiviral Research)

This compound represents a core scaffold for Thumb Site II/IV Non-Nucleoside Inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.

  • Mechanism: The carboxylic acid moiety coordinates with magnesium ions or basic residues (e.g., Arg/Lys) within the allosteric binding pocket. The cyclohexyl group occupies the hydrophobic "deep pocket," inducing a conformational change that prevents the enzyme from closing its active site, thus halting RNA replication.

  • Synthetic Utility: The 5-bromo position allows for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, extending the molecule to interact with the "fingers" domain of the polymerase.

B. D-Amino Acid Oxidase (DAAO) Inhibition (CNS/Schizophrenia)

Benzoic acid derivatives are classic competitive inhibitors of DAAO.

  • Mechanism: The planar benzoic acid mimics the substrate (D-amino acid), while the 5-bromo and 2-cyclohexyl groups provide selectivity over D-Aspartate Oxidase (DDO) by exploiting the larger hydrophobic active site of DAAO.

  • Research Focus: Used to elevate synaptic D-serine levels, potentiating NMDA receptor function in schizophrenia models.

C. Synthetic Intermediate (Medicinal Chemistry)
  • Cross-Coupling: The aryl bromide is highly reactive in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing rapid library generation.

  • Cyclization: Precursor for the synthesis of Quinazolin-4(3H)-ones via cyclodehydration, a scaffold found in various anticancer and anti-inflammatory agents.

Experimental Protocols

Protocol 1: Solubility & Stock Preparation

Critical Step: This compound is a hydrophobic acid. Improper solubilization will lead to precipitation in aqueous buffers, causing false negatives in enzymatic assays.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as solubility is limited.

  • Preparation (10 mM Stock):

    • Weigh 3.26 mg of compound.[1]

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Quality Check: The solution must be clear and colorless. If hazy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber vials (avoid freeze-thaw cycles). Stable at -20°C for 6 months.

Protocol 2: Pd-Catalyzed Suzuki Coupling (Lead Optimization)

Objective: To functionalize the 5-position with an aryl group (e.g., phenylboronic acid) for SAR studies.

Reagents:

  • Scaffold: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (3.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Workflow:

  • Setup: In a microwave vial, combine the Scaffold (0.5 mmol), Boronic Acid (0.6 mmol), and Catalyst (0.025 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (0.75 mL).

  • Degassing: Purge the vial with Argon for 2 minutes. Cap tightly.

  • Reaction: Heat to 90°C for 4 hours (or 100°C for 30 min in a microwave reactor).

  • Workup: Cool to RT. Acidify to pH 3 with 1N HCl (precipitates the product). Extract with EtOAc.

  • Purification: The carboxylic acid product often requires Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Protocol 3: In Vitro NS5B Polymerase Inhibition Assay

Objective: To determine the IC50 of the compound against HCV NS5B.

Assay Principle: Measurement of the incorporation of radiolabeled [³H]-UTP or fluorescent UTP into RNA by recombinant NS5B.

Reagents:

  • Enzyme: Recombinant HCV NS5B (C-terminal truncated).

  • Template: Poly(rA)/Oligo(rU)₁₂.

  • Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.05% Tween-20.

Step-by-Step:

  • Plate Setup: Use 96-well black plates.

  • Compound Addition: Add 1 µL of serial dilutions of the compound (in DMSO) to wells. Include DMSO-only control (0% inhibition) and EDTA control (100% inhibition).

  • Enzyme Mix: Add 20 µL of Enzyme Mix (NS5B in buffer). Incubate for 15 minutes at 25°C (Critical: Allows allosteric binding before substrate addition).

  • Substrate Start: Add 20 µL of Substrate Mix (Template + UTP).

  • Reaction: Incubate for 60 minutes at 30°C.

  • Detection: Quench reaction and measure fluorescence/radioactivity.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Visualizations

Figure 1: Structure-Activity Relationship (SAR) Workflow

Caption: Logic flow for optimizing the 5-bromo scaffold into a high-potency inhibitor.

SAR_Workflow Scaffold 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid Target Target Analysis (NS5B / DAAO) Scaffold->Target Docking Study Step1 Step 1: 5-Position Coupling (Suzuki/Buchwald) Target->Step1 Hydrophobic Reach Step2 Step 2: Amide Modification (Bioisosteres) Step1->Step2 Stability Step3 Step 3: Acid Isosteres (Tetrazole/Sulfonamide) Step2->Step3 Permeability Lead Optimized Lead Candidate Step3->Lead <10 nM IC50

Figure 2: Mechanism of Action (Allosteric Inhibition)

Caption: Schematic of the compound locking the enzyme in an inactive conformation.

Mechanism Compound 5-Br-Benzoic Scaffold Binding_Site Allosteric Pocket (Thumb II / Palm) Compound->Binding_Site Binds Enzyme_Active Enzyme (Active State) Open Conformation Enzyme_Active->Binding_Site Available Enzyme_Inactive Enzyme (Inactive State) Closed/Locked Replication Viral RNA Replication Enzyme_Inactive->Replication Blocks Binding_Site->Enzyme_Inactive Induces Conf. Change (Inhibition)

References

  • Beaulieu, P. L., et al. (2004). "Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzothiadiazine analogues."[2] Bioorganic & Medicinal Chemistry Letters.

  • Harper, S., et al. (2005). "Inhibitors of the Hepatitis C Virus NS5B Polymerase: Membrane-Associated Replicase Inhibitors." Journal of Medicinal Chemistry.

  • Sacchi, S., et al. (2013). "D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • PubChem Compound Summary. (2024). "5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (CAS 312279-64-4)."[1] National Center for Biotechnology Information.

  • Gore, V. K., et al. (2010). "Synthesis and evaluation of anthranilic acid derivatives as HCV NS5B polymerase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Application Notes and Protocols for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Researchers, scientists, and all personnel handling 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid must consult the official SDS provided by the manufacturer and adhere to all institutional and regulatory safety guidelines.

Introduction & Compound Profile

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a halogenated benzoic acid scaffold and a cyclohexanecarboxamide moiety, suggests its utility as a building block for more complex molecules. The presence of the carboxylic acid and amide functional groups provides handles for further chemical modifications, while the bromine atom can be exploited in cross-coupling reactions.

The amide bond, in general, is a stable functional group, contributing to the overall stability of many pharmaceuticals.[1] However, proper handling and storage are paramount to ensure the compound's integrity and the safety of laboratory personnel. This guide provides a detailed overview of the best practices for the handling, storage, and quality control of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Table 1: Physicochemical and Safety Data for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid and Related Compounds

Property5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (Predicted)5-Bromo-2-chlorobenzoic acid (Reference)Benzoic Acid (Reference)
Molecular Formula C₁₄H₁₆BrNO₃C₇H₄BrClO₂C₇H₆O₂[2]
Molecular Weight 342.19 g/mol 235.46 g/mol [3]122.12 g/mol [2]
Appearance White to off-white solidWhite to off-white crystalline solid[4]Colorless crystalline solid[2]
Solubility Expected to be soluble in organic solvents like DMSO and DMF. Sparingly soluble in water.Sparingly soluble in water, more soluble in organic solvents.[4]Soluble in acetone, benzene, ethanol, and ether.[2]
GHS Hazard Statements (Predicted) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.H315: Causes skin irritation. H319: Causes serious eye irritation.[5]H315: Causes skin irritation. H318: Causes serious eye damage. H372: Causes damage to organs through prolonged or repeated exposure.
GHS Precautionary Statements (Predicted) P261, P264, P280, P302+P352, P304+P340, P305+P351+P338P264, P280, P302+P352, P332+P313, P337+P313[5]P260, P280, P305+P351+P338[6]

Hazard Identification & Risk Assessment

Potential Hazards:

  • Skin Irritation: Direct contact may cause redness and irritation.[5][7]

  • Eye Irritation: The compound is likely to be a serious eye irritant, potentially causing significant damage if not promptly addressed.[5][7]

  • Respiratory Tract Irritation: Inhalation of the dust may irritate the respiratory system.[7][8]

  • Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties have not been extensively studied.

A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE) & Engineering Controls

To minimize exposure, the following PPE and engineering controls are mandatory:

  • Engineering Controls:

    • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.[9]

    • Ensure safety showers and eyewash stations are readily accessible.[8]

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles or a face shield are required.[10]

    • Hand Protection: Wear nitrile gloves.[10] If prolonged contact is anticipated, consider double-gloving.

    • Body Protection: A lab coat must be worn at all times.[10]

    • Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of dust generation, a NIOSH-approved respirator is necessary.

Handling Procedures

Adherence to proper handling procedures is critical for both safety and experimental accuracy.

Protocol 1: Weighing and Preparing a Stock Solution

  • Preparation: Before starting, ensure you are wearing the appropriate PPE and that the chemical fume hood is functioning correctly.

  • Weighing:

    • Use an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid onto a weighing paper or into a tared vial using a clean spatula.

    • Avoid generating dust.[11]

  • Dissolution:

    • Add a small amount of a suitable solvent (e.g., DMSO or DMF) to the weighing vessel to wet the solid before transferring.

    • Gently swirl to dissolve the compound.

  • Transfer:

    • Quantitatively transfer the solution to a volumetric flask.

    • Rinse the weighing vessel with additional solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.

  • Final Volume: Bring the solution to the final desired volume with the solvent. Cap the flask and invert it several times to ensure homogeneity.

Diagram 1: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase PPE Don Appropriate PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer to Final Container Dissolve->Transfer Clean Clean Equipment Transfer->Clean Dispose Dispose of Waste Clean->Dispose

Caption: A workflow for the safe handling of powdered 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Storage Protocols

Proper storage is crucial for maintaining the chemical integrity of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid. The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable.[12][13]

Short-Term Storage (Working Solutions):

  • Store solutions in tightly sealed vials.

  • Protect from light by using amber vials or wrapping them in aluminum foil.[14]

  • If in a volatile solvent, seal with paraffin film to prevent evaporation.

Long-Term Storage (Solid Compound):

  • Container: Keep the compound in its original, tightly sealed container.[7][8][11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, to minimize contact with moisture and air.

  • Temperature: Store in a cool, dry place.[7][8][9][11][15] Avoid temperature extremes.

  • Location: Store in a well-ventilated area away from incompatible materials.[7][8][11][15]

Incompatible Materials:

  • Strong Oxidizing Agents: [8][15][16]

  • Strong Bases: [8][15][16]

  • Strong Acids: [11]

Spill & Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Diagram 2: Spill Response Decision Tree

Spill Spill Occurs Assess Assess Severity Spill->Assess Minor Minor Spill (Contained in Fume Hood) Assess->Minor Minor Major Major Spill (Outside Fume Hood) Assess->Major Major Absorb Absorb with Inert Material Minor->Absorb Evacuate Evacuate Area & Alert Safety Officer Major->Evacuate Collect Collect into a Sealed Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: A decision tree for responding to spills of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[7][8][11]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[7][8][11]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[7][8][11]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[7]

Waste Disposal

All waste containing 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: As a halogenated organic compound, it should be disposed of in a designated halogenated waste container.[17][18][19] Do not mix with non-halogenated waste.[17][19]

  • Empty Containers: Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.[20]

Never dispose of this chemical down the drain.[9][19][21] All disposal must be in accordance with local, state, and federal regulations.[16]

Quality Control & Stability Assessment

Regularly assessing the purity and stability of the compound is essential for reproducible experimental results.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): An ideal technique for assessing purity and detecting degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound.

Protocol 2: Stability Assessment by HPLC

  • Prepare a Stock Solution: Accurately weigh and dissolve a sample of the compound in a suitable solvent to a known concentration.

  • Initial Analysis (T=0): Analyze the freshly prepared solution by HPLC to establish the initial purity profile.

  • Storage: Store aliquots of the solid compound and the stock solution under the recommended storage conditions.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6 months), analyze the stored solid (after preparing a fresh solution) and the stored stock solution.

  • Data Comparison: Compare the chromatograms from the time-point analyses to the initial (T=0) analysis. Look for any new peaks (degradation products) or a decrease in the main peak area.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid

[1]

Case ID: 5-BR-ANTH-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Reaction Diagnostics

User Query: "How do I improve the yield of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid? I am observing low conversion and/or unknown impurities."

Technical Diagnosis: The synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (Target 3 ) from 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid, 1 ) and cyclohexanecarbonyl chloride (2 ) presents a classic but deceptive challenge in organic synthesis.[1]

The primary failure modes are not usually "low reactivity," but rather:

  • Competitive Cyclodehydration (The "Benzoxazinone Trap"): Under anhydrous or acidic conditions, the product rapidly cyclizes to form 2-cyclohexyl-6-bromo-4H-3,1-benzoxazin-4-one (4 ).[1][2] This is often mistaken for an impurity or results in low yield of the free acid.[2]

  • Solubility Mismatch: The starting amino acid (1 ) is zwitterionic and poorly soluble in non-polar organic solvents, leading to heterogeneous reactions that stall.[1][2]

  • O-Acylation vs. N-Acylation: Formation of mixed anhydrides that fail to rearrange to the amide.[1][2]

Reaction Pathway & Failure Modes

The following diagram illustrates the kinetic competition between the desired product and the thermodynamic "trap" (Benzoxazinone).

ReactionPathwaySMStarting Material(5-Bromoanthranilic Acid)IntermediateMixed Anhydride(Transient)SM->Intermediate O-AcylationProductTARGET PRODUCT(Open Amide Form)SM->Product Direct N-Acylation(Schotten-Baumann)ReagentCyclohexanecarbonylChlorideIntermediate->Product Rearrangement(Base Promoted)SideProductSIDE PRODUCT(Benzoxazinone)Product->SideProduct Cyclodehydration(Heat/Acid/Anhydrous)SideProduct->Product Hydrolysis(Aq. NaOH)

Figure 1: Reaction landscape showing the reversible cyclization between the target amide and the benzoxazinone impurity.

Optimized Protocols

To maximize yield, you must select the protocol based on your available equipment and downstream application. Method A is recommended for purity; Method B is recommended for scale.[1][2]

Method A: Modified Schotten-Baumann (Recommended for Yield)

Rationale: This biphasic system keeps the starting material soluble (as the carboxylate salt) and prevents cyclization by maintaining an aqueous environment, which disfavors the formation of the benzoxazinone ring.

ParameterSpecificationNote
Solvent System THF : Water (1:[1][2]1) or Acetone : WaterTHF solubilizes the acid chloride; Water solubilizes the amino acid salt.
Base NaOH (2.5 equivalents)1 eq to deprotonate COOH, 1 eq to neutralize HCl, 0.5 eq buffer.
Temperature 0°C to RTKeep cold during addition to prevent hydrolysis of acid chloride.
Stoichiometry 1.0 eq Amine : 1.2 eq Acid ChlorideSlight excess of electrophile accounts for hydrolysis.[1][2]

Step-by-Step Workflow:

  • Dissolution: Suspend 2-amino-5-bromobenzoic acid (10 mmol) in water (20 mL). Add 10% aqueous NaOH (approx. 25 mmol) until the solution is clear and homogeneous (pH > 10).

  • Setup: Dilute with THF (20 mL) and cool the mixture to 0–5°C in an ice bath.

  • Addition: Dissolve cyclohexanecarbonyl chloride (12 mmol) in THF (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Critical: Monitor pH.[1][2] If it drops below 9, add small aliquots of NaOH to maintain basicity.[2]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Target product is usually more polar than SM).[1][2]

  • Workup (The "Crash" Method):

    • Evaporate the bulk of the THF under reduced pressure (do not heat above 40°C).

    • The residue will be an aqueous solution of the product's sodium salt.

    • Acidify slowly with 1M HCl to pH 2–3 while stirring vigorously.

    • Observation: The product should precipitate as a white/off-white solid.[1][2]

  • Purification: Filter the solid, wash with water (to remove NaCl) and cold hexanes (to remove cyclohexane carboxylic acid).[1][2] Dry in a vacuum oven at 45°C.

Method B: Anhydrous Route (If Water must be avoided)

Rationale:[1] Used if the acid chloride is extremely labile or if the product is needed for a subsequent anhydrous step. Risk:[2][3] Higher chance of benzoxazinone formation.[1][2]

  • Solvent: Dry DMF or DMAc (5-bromoanthranilic acid has poor solubility in DCM/Toluene).[1][2]

  • Base: Pyridine (solvent/base) or Triethylamine (2.2 eq).[1][2]

  • Procedure:

    • Dissolve amine in DMF.[1][2] Add base.[1][2][4][5] Cool to 0°C.[1][2]

    • Add acid chloride slowly.[1][2]

    • Stir at RT.[1][2]

    • Quench: Pour into ice-cold 1M HCl. The precipitate is collected.[2][3][6]

    • Troubleshooting: If the product MP is lower than expected or NMR shows missing NH protons, you likely formed the benzoxazinone. See FAQ #2.

Troubleshooting & FAQs

Q1: My product has a different melting point and shows no -OH or -NH peak in IR/NMR. What happened?

Diagnosis: You have synthesized 2-cyclohexyl-6-bromo-4H-3,1-benzoxazin-4-one .[1][2][7] Cause: This occurs if the reaction was heated, if dehydrating agents (like acetic anhydride) were used, or if the reaction sat in acidic anhydrous conditions. The Fix: Do not discard.

  • Suspend the solid in THF/Water (1:1).

  • Add 1M NaOH and stir at RT for 1 hour. (The ring will open to the carboxylate salt).

  • Acidify with HCl to re-precipitate the desired open-chain amide acid.[1][2]

Q2: The starting material (5-bromoanthranilic acid) is not reacting.[1][2] It's just sitting at the bottom of the flask.

Diagnosis: Solubility failure. Explanation: The electron-withdrawing bromine and the zwitterionic nature of the amino acid make it a "rock" in solvents like DCM or Toluene. The Fix: Switch to Method A (Schotten-Baumann) .[1][2] The sodium salt of the amino acid is fully water-soluble, ensuring the amine is available for reaction.

Q3: I have a persistent impurity that is difficult to remove.

Diagnosis: Unreacted cyclohexanecarboxylic acid (from hydrolysis of the chloride). The Fix:

  • During Workup: Ensure the final wash of the filter cake is done with cold hexanes or pentane .[2] The fatty acid impurity is soluble in alkanes; the target anthranilic derivative is not.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetic Acid/Water.[1][2]

Q4: Can I use DCC/EDC coupling instead of the acid chloride?

Diagnosis: Not recommended. Reason: Carbodiimide coupling of anthranilic acids is notorious for producing N-acylurea byproducts and favoring the benzoxazinone pathway due to the activated ester intermediate. The acid chloride method (Schotten-Baumann) is kinetically superior for this specific steric arrangement.[1][2]

Data & Specifications

PropertyValue
Target CAS N/A (Derivative)
SM CAS 5794-88-7 (2-Amino-5-bromobenzoic acid)
Typical Yield (Method A) 85–95%
Typical Yield (Method B) 60–75% (loss to cyclization)
Appearance White to Off-White Powder
Solubility (Product) DMSO, DMF, warm Ethanol, dilute NaOH
Insolubility (Product) Water, Hexanes, dilute HCl

References

  • Benzoxazinone Formation Mechanism

    • H. Mehdi et al. "Recent Progress in the Synthesis of Benzoxazin-4-Ones."[1][2] Molecules, 2021.[1][2][8]

    • Context: Explains the cyclodehydration pathway common to N-acyl anthranilic acids.
  • Schotten-Baumann Conditions for Anthranilic Acids

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (General reference for Schotten-Baumann protocols).

    • Context: The "Gold Standard" for biphasic amide coupling of amino acids.[2]

  • Acylation of 5-Bromoanthranilic Acid

    • BenchChem Application Note. "Protocol for Acylation Reaction with 2-Amino-5-bromobenzoic Chloride."
    • Context: Provides specific stoichiometry and handling for brominated anthranilic deriv
  • Purification of Anthranilic Derivatives

    • ScienceMadness Discussion on Anthranilic Acid Purific
    • Context: Practical lab techniques for precipitating anthranilic derivatives from alkaline solutions.[1][2]

troubleshooting failed reactions of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the synthesis and application of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid .

This content is designed for researchers encountering stalled reactions, low yields, or ambiguous characterization data. It synthesizes mechanistic organic chemistry with practical, bench-proven troubleshooting protocols.

Status: Active | Topic: Troubleshooting Synthesis & Reactivity | Tier: Advanced[1]

Executive Summary

The target molecule is a 5-bromoanthranilic acid derivative , serving as a critical intermediate for kinase inhibitors and other bioactive scaffolds.[1] Its dual functionality—an aryl bromide for cross-coupling and a carboxylic acid/amide motif—creates a "reactivity toggle" that often leads to experimental failure.

The Primary Failure Modes are:

  • Unintended Cyclization: Spontaneous formation of 2-cyclohexyl-6-bromo-4H-3,1-benzoxazin-4-one (the "Benzoxazinone") during synthesis or activation.[1]

  • Catalyst Poisoning: Failure of Suzuki-Miyaura coupling due to the free carboxylic acid interfering with the Pd(II) cycle.

  • Solubility Traps: Incorrect workup pH leading to product loss in the aqueous phase or co-precipitation of impurities.

Module 1: Synthesis Troubleshooting (The "Creation" Phase)

Context: The standard synthesis involves acylating 2-amino-5-bromobenzoic acid with cyclohexanecarbonyl chloride .[1]

Q1: My product precipitates, but the NMR shows no amide proton and missing carboxylic acid peak. What happened?

Diagnosis: You have likely synthesized the Benzoxazinone (Cyclized Dehydration Product) , not the desired amide acid. Mechanism: Under anhydrous or acidic conditions (especially with excess acid chloride or thionyl chloride), the amide oxygen attacks the activated carboxylic acid, ejecting water/HCl to form a 6-membered lactone ring.[1]

Evidence Checklist:

  • 1H NMR: Absence of the broad amide -NH (~11.0 ppm) and carboxylic -COOH (~13.0 ppm).[1]

  • IR: Appearance of a sharp, high-frequency carbonyl stretch at ~1750–1780 cm⁻¹ (lactone/anhydride character) vs. the expected ~1680 cm⁻¹ (amide).

  • Solubility: The solid is insoluble in saturated NaHCO₃ (unlike the target acid).

Corrective Protocol:

  • Do NOT discard the solid. The Benzoxazinone is a "masked" form of your product.

  • Hydrolysis Rescue: Suspend the solid in THF/Water (1:1). Add 2.5 equivalents of NaOH. Stir at 50°C for 1 hour.

  • Monitoring: TLC will show the conversion from a non-polar spot (Benzoxazinone) to a baseline spot (Carboxylate salt).

  • Isolation: Acidify carefully to pH 3-4 with 1M HCl. The open-chain amide acid will precipitate.[1]

Q2: The reaction turns into a thick gel and stirring stops. Yield is <30%.

Diagnosis: Formation of the HCl salt of the starting material or product aggregation.[2] Root Cause: In non-polar solvents (DCM, Toluene), the HCl byproduct protonates the unreacted amine, rendering it unreactive.

Optimization Strategy:

  • Switch Solvent System: Use THF or DMF (solubilizes the intermediates).

  • Base Selection: Use Pyridine (as solvent or 2.0 eq) or a Schotten-Baumann biphasic system (DCM + aq.[1] Na₂CO₃).[3]

    • Recommendation: The Schotten-Baumann method is superior here because the aqueous base scavenges HCl immediately, preventing salt formation and suppressing cyclization.[1]

Module 2: Downstream Reaction Failure (Suzuki Coupling)

Context: Using the 5-Bromo moiety to couple with boronic acids (R-B(OH)₂).[1][4][5]

Q3: My Suzuki coupling failed (0% conversion). I recovered starting material.

Diagnosis: Catalyst poisoning by the free Carboxylic Acid. Mechanism: The free carboxylate (COO⁻) can coordinate tightly to the Palladium (Pd) center, displacing the phosphine ligands or preventing the oxidative addition of the Ar-Br bond.

Troubleshooting Matrix:

VariableStandard Condition (Fail)Optimized Condition (Pass)Rationale
Substrate Free AcidMethyl Ester Protecting the acid prevents Pd-coordination.[1] (Hydrolyze after coupling).
Base K₂CO₃ (Weak)K₃PO₄ or Cs₂CO₃ (3-4 eq)Stronger base ensures the carboxylate is fully solvated in the aqueous layer, keeping it away from the organic-phase catalyst.[1]
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM The bidentate 'dppf' ligand is more resistant to displacement by carboxylates.
Solvent Toluene/EtOHDME/Water (3:1) High water content solvates the carboxylate, reducing its inhibitory effect.
Q4: I see de-bromination (Hydro-dehalogenation) instead of coupling.

Diagnosis: The reaction temperature is too high, or the hydride source is present (often from alcohol solvents). Fix:

  • Remove Ethanol/Isopropanol from the solvent mix. Use Dioxane/Water or DMF .[1]

  • Lower temperature to 80°C.

  • Degas solvents thoroughly (Oxygen promotes homocoupling and side reactions).

Module 3: Visualization of Competing Pathways

The following diagram illustrates the critical bifurcation point between the desired Amide Acid and the parasitic Benzoxazinone, along with the rescue pathway.

ReactionPathways SM Starting Material (2-Amino-5-bromobenzoic acid) Intermediate Tetrahedral Intermediate SM->Intermediate + Reagent Reagent Cyclohexanecarbonyl Chloride Target TARGET PRODUCT (Amide Acid) Soluble in NaHCO3 Intermediate->Target Path A: Kinetic Control (Aq. Base / <20°C) SideProduct SIDE PRODUCT (Benzoxazinone) Insoluble in NaHCO3 Intermediate->SideProduct Path B: Thermodynamic (Heat / Dehydrating Agents) SideProduct->Target Rescue: Hydrolysis (NaOH / THF / 50°C)

Caption: Figure 1. Competitive reaction pathways. Path A yields the desired amide; Path B leads to the cyclized impurity. The blue dashed line represents the hydrolysis 'rescue' protocol.

Module 4: Purification & Characterization Protocols

Standard Operating Procedure (SOP) for Purification

Do not rely on column chromatography initially; the acid streaks on silica.

  • Acid-Base Extraction (The "Gold Standard"):

    • Dissolve crude mixture in EtOAc .

    • Extract 3x with 0.5 M NaOH (The product moves to water; impurities stay in organic).

    • Crucial Step: Wash the aqueous layer once with fresh EtOAc to remove trapped organic non-polars.

    • Acidify the aqueous layer slowly with 2 M HCl to pH ~3.

    • Collect the white precipitate by filtration.

  • Recrystallization:

    • Solvent: Ethanol/Water (9:1) or Acetonitrile.

    • Note: Avoid Methanol if you plan to heat for long periods, as Fischer esterification can occur slowly if traces of acid catalyst are present.[1]

Analytical Specifications
ParameterExpected ValueNotes
Appearance White to Off-White PowderBrown/Yellow indicates amine oxidation.[1]
1H NMR (DMSO-d6) δ 11.5-12.0 (s, 1H, NH) If missing, check for cyclization.
1H NMR (Aromatic) δ 8.5 (d, 1H, H-3) This proton shifts downfield due to the amide H-bond.[1]
Mass Spec (ESI-) [M-H]⁻ = 324/326 Characteristic 1:1 Br isotope pattern.[1]

References

  • Mechanism of Benzoxazinone Formation

    • Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones.[1][6][7]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Suzuki Coupling on Benzoic Acid Derivatives

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (Demonstrates coupling on bromo-acid scaffolds).[4][5]

    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Synthesis of 5-Bromoanthranilic Acid Precursors

    • Title: 2-Amino-5-bromobenzoic acid Synthesis and Properties.
    • Source: ChemicalBook / NIST Data.[1][8]

  • Solubility Data for Cyclohexanecarboxylic Acid Derivatives

    • Title: Solubility estimation of benzoic acid and cyclohexanecarboxylic acid.
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and modification of benzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reactions involving this ubiquitous structural motif. Instead of a rigid manual, we offer a dynamic resource structured around the real-world challenges you face at the bench. Here, we dissect common problems, explain the underlying chemical principles, and provide actionable, field-tested protocols to get your reactions running optimally.

Section 1: Esterification of Benzoic Acids (Fischer-Tropsch and Beyond)

Esterification is a cornerstone reaction, yet achieving high yields efficiently can be challenging due to its equilibrium-driven nature. This section addresses common hurdles in synthesizing benzoate esters.

Frequently Asked Questions (FAQs): Esterification

Q1: What is the primary factor limiting yield in a standard Fischer esterification?

A1: The primary limiting factor is the presence of water, a byproduct of the reaction. According to Le Châtelier's principle, the accumulation of water will shift the equilibrium back towards the starting materials (the carboxylic acid and alcohol), thus lowering the potential yield. Effective removal of water is paramount for driving the reaction to completion.

Q2: Beyond standard mineral acids (H₂SO₄, HCl), what are the best catalysts to use?

A2: While sulfuric acid is effective, it can be difficult to remove and can cause charring or other side reactions at high temperatures. For cleaner reactions and easier workup, consider:

  • Solid Acid Catalysts: Materials like Amberlyst-15 or modified montmorillonite K10 clays are highly effective, reusable, and easily removed by simple filtration.[1][2] They are particularly useful for solvent-free conditions.[2]

  • Deep Eutectic Solvents (DES): A greener alternative, certain DES formulations can act as both the solvent and the catalyst, showing high catalytic activity and simplifying the reaction setup.[3]

Q3: How can I effectively monitor the progress of my esterification reaction?

A3: Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress.[4] By spotting the reaction mixture alongside your starting benzoic acid and alcohol, you can visually track the consumption of starting materials and the formation of the more nonpolar ester product (which will have a higher Rf value). This allows you to determine the optimal reaction time and avoid unnecessary heating or side-product formation.[4]

Troubleshooting Guide: Esterification Reactions

Problem: My esterification has stalled, and the yield is low despite prolonged heating.

  • Possible Cause 1: Inefficient Water Removal. The reaction has likely reached equilibrium.

    • Explanation: The catalytic cycle for acid-catalyzed esterification is reversible at every step. Without active removal of the water byproduct, the reverse reaction (ester hydrolysis) will compete with the forward reaction, creating a stalemate.

    • Solution: Implement a Dean-Stark Apparatus. This glassware is specifically designed for azeotropic removal of water from the reaction mixture.

      Protocol 1: Esterification with Dean-Stark Water Removal

      • Combine the benzoic acid derivative (1.0 eq), alcohol (3-5 eq, can also be used as solvent if low-boiling), and catalyst (e.g., p-TsOH, 0.05 eq) in a round-bottom flask.

      • Add a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane).

      • Attach a Dean-Stark trap and a reflux condenser.

      • Heat the mixture to reflux. The water-solvent azeotrope will distill into the trap, where the denser water will separate and be collected, while the solvent overflows back into the flask.

      • Monitor the reaction by TLC until the starting acid is consumed.

  • Possible Cause 2: Steric Hindrance. Either the benzoic acid (e.g., a 2,6-disubstituted derivative) or the alcohol (e.g., a tertiary alcohol) is sterically bulky, slowing the rate of nucleophilic attack.

    • Explanation: The tetrahedral intermediate in the esterification mechanism is sterically demanding. Bulky groups on either reactant can raise the activation energy for this step, making the reaction impractically slow.

    • Solution: Switch to a more forceful activation method. Instead of direct esterification, convert the benzoic acid to a more reactive derivative first.

      • Acyl Chloride Formation: React the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. This can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester. This reaction is generally irreversible and highly effective for hindered substrates.[5][6]

Section 2: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is one of the most performed reactions in drug development. However, it is deceptively complex due to the competing, non-productive acid-base reaction.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: Why can't I just heat the benzoic acid and amine together to form an amide?

A1: While possible under very high temperatures (>160 °C) with water removal, this is generally inefficient and not suitable for functionalized molecules.[7] The primary issue is that the acidic carboxylic acid protonates the basic amine, forming a stable and unreactive ammonium carboxylate salt. This prevents the amine's lone pair from acting as a nucleophile.

Q2: What is the role of a "coupling reagent" like EDC or DCC?

A2: Coupling reagents are carboxylic acid activators. They react with the carboxylate oxygen to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides like EDC and DCC). This intermediate is an excellent electrophile and possesses a good leaving group. The amine can then attack the activated carbonyl carbon, displacing the leaving group and forming the amide bond under much milder conditions.[8][9]

Troubleshooting Guide: Amide Coupling Reactions

Problem: My amide coupling reaction is low-yielding, and I recover mostly unreacted starting materials.

  • Possible Cause 1: Inadequate Carboxylic Acid Activation. The coupling reagent may be ineffective or degraded.

    • Explanation: Many common coupling reagents, particularly carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are moisture-sensitive. Hydrolysis deactivates the reagent. Furthermore, for challenging couplings (e.g., with electron-poor anilines), an activator alone may not be sufficient.[10]

    • Solution: Add an activating agent and ensure anhydrous conditions.

      • Additives: Reagents like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often used as additives with EDC.[11] They react with the initial O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions (like racemization) but still highly reactive towards the amine.

      • Anhydrous Conditions: Dry your solvents and reagents. Use fresh, high-quality coupling reagents. Run the reaction under an inert atmosphere (N₂ or Ar).

      Protocol 2: Standard EDC/HOBt Amide Coupling

      • Dissolve the benzoic acid derivative (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DCM) under an inert atmosphere.

      • Cool the solution to 0 °C in an ice bath.

      • Add EDC (1.2 eq) and stir for 15-30 minutes to allow for the formation of the active ester.

      • Add the amine (1.1 eq), followed by a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq) to scavenge the HCl byproduct from EDC.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Monitor by TLC or LC-MS.

  • Possible Cause 2: Low Nucleophilicity of the Amine. The amine is sterically hindered or electronically deactivated (e.g., 4-nitroaniline).

    • Explanation: The rate of amide bond formation is dependent on the nucleophilicity of the amine. Electron-withdrawing groups on an aniline, for example, delocalize the nitrogen lone pair into the aromatic ring, making it a much weaker nucleophile.[10]

    • Solution: Use a more potent activating strategy or a different coupling reagent.

      • Acyl Fluorides: Acyl fluorides are less reactive than acyl chlorides, which can be an advantage, leading to cleaner reactions. They have proven effective for coupling with electron-deficient amines where other methods fail.[10]

      • Phosphonium Salts: Reagents like HATU or HBTU are highly effective for difficult couplings, as they generate very reactive activated esters.

Visualization: Troubleshooting Amide Coupling

Below is a decision-making workflow for troubleshooting a failed amide coupling reaction.

Amide_Troubleshooting start Low/No Amide Product check_reagents Check Reagents & Conditions start->check_reagents check_amine Assess Amine Reactivity start->check_amine check_workup Review Workup Procedure start->check_workup sub_reagents1 Is coupling reagent fresh? Are conditions anhydrous? check_reagents->sub_reagents1 sub_amine1 Is amine electron-deficient or sterically hindered? check_amine->sub_amine1 sub_workup1 Is product water-soluble? Is amide bond being cleaved? check_workup->sub_workup1 sub_reagents2 Using additives? (e.g., HOBt, NHS) sub_reagents1->sub_reagents2  Yes action_reagents1 Use fresh EDC/DCC. Ensure dry solvents. sub_reagents1->action_reagents1  No action_reagents2 Add HOBt or switch to HATU/HBTU. sub_reagents2->action_reagents2  No success Optimized Yield sub_reagents2->success  Yes action_reagents1->success action_reagents2->success action_amine1 Convert acid to acyl chloride/fluoride. Use stronger coupling reagent (HATU). sub_amine1->action_amine1  Yes sub_amine1->success  No action_amine1->success action_workup1 Avoid aqueous wash if product is polar. Use mild (non-acidic/basic) workup. sub_workup1->action_workup1  Yes sub_workup1->success  No action_workup1->success

Caption: Decision tree for troubleshooting amide coupling reactions.

Section 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures from benzoic acid derivatives (typically as aryl halides). Optimization can be complex due to the number of interacting parameters.[12]

Frequently Asked Questions (FAQs): Suzuki Coupling

Q1: What are the essential components of a Suzuki coupling reaction?

A1: A typical Suzuki coupling requires four key components:

  • Aryl Halide (or Triflate): The electrophilic partner. Reactivity generally follows the order I > Br > OTf > Cl.[13]

  • Arylboronic Acid (or Ester): The nucleophilic partner.

  • Palladium Catalyst: The heart of the reaction, typically a Pd(0) source or a Pd(II) precatalyst that is reduced in situ.

  • Base: Required to activate the boronic acid and facilitate the transmetalation step.

Q2: How do I choose the right palladium catalyst and ligand?

A2: This is the most critical choice and is highly substrate-dependent.[14][15]

  • For simple, activated substrates: A basic catalyst like Pd(PPh₃)₄ might suffice.

  • For unreactive aryl chlorides or sterically hindered substrates: More sophisticated systems are needed. Modern precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often the solution.[16][17][18] These ligands promote the rate-limiting oxidative addition step and facilitate reductive elimination.[13][16]

Q3: Does the choice of base and solvent matter?

A3: Absolutely. The base and solvent work in concert to influence the reaction's success.

  • Bases: Aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are very common and effective.[16][19] For sensitive substrates where water might cause side reactions (e.g., deborylation), an anhydrous base like potassium phosphate (K₃PO₄) can be used.

  • Solvents: Aprotic polar solvents are typical. Dioxane, THF, and DMF are widely used.[20] Often, a mixture with water is used when an inorganic base is employed.

Troubleshooting Guide: Suzuki Coupling Reactions

Problem: My Suzuki reaction is not working, or I'm seeing significant amounts of homocoupling (boronic acid dimerization) and/or deborylation (protodeborylation).

  • Possible Cause 1: Inefficient Catalyst System. The chosen catalyst/ligand combination is not active enough for the specific substrates.

    • Explanation: The oxidative addition of the palladium catalyst to the aryl halide is often the rate-limiting step, especially for less reactive aryl chlorides. If this step is slow, side reactions can dominate.

    • Solution: Switch to a more active ligand/precatalyst.

      • For aryl chlorides, use a strongly electron-donating, bulky phosphine ligand like P(t-Bu)₃ or a Buchwald ligand.[16][17] These ligands stabilize the Pd(0) center and accelerate its insertion into the Ar-X bond.

      • Consider using a pre-formed catalyst (precatalyst) which can generate the active Pd(0) species more cleanly and efficiently than starting with Pd(OAc)₂.[15]

  • Possible Cause 2: Oxygen Contamination. The presence of oxygen is degrading the catalyst.

    • Explanation: The active Pd(0) catalyst is sensitive to oxidation. Oxygen can oxidize the phosphine ligands and the palladium itself, leading to catalyst deactivation. Homocoupling of the boronic acid is often a sign of oxygen being present.

    • Solution: Thoroughly Degas the Reaction Mixture.

      Protocol 3: Degassing for Oxygen-Sensitive Reactions

      • Combine the aryl halide, boronic acid, base, and solvent in the reaction flask.

      • Seal the flask with a septum.

      • Sparging Method: Bubble an inert gas (N₂ or Ar) through the solution via a long needle for 15-30 minutes, with a vent needle to allow gas to escape.

      • Freeze-Pump-Thaw Method (for more rigorous degassing): a. Freeze the mixture using liquid nitrogen. b. Apply a high vacuum to the flask to remove gases above the frozen solid. c. Close the flask to the vacuum and thaw the mixture. The dissolved gases will bubble out. d. Repeat this cycle at least three times.

      • After degassing, add the palladium catalyst under a positive pressure of inert gas.

Data Presentation: Common Conditions for Suzuki Coupling
ComponentCommon ReagentsTypical Use Case / Notes
Pd Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that require a ligand.
Ligands PPh₃, P(t-Bu)₃, SPhos, XPhosPPh₃ is a general-purpose ligand. Bulky, electron-rich ligands like SPhos are for challenging substrates (e.g., aryl chlorides).[16][17]
Bases K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃Carbonates are strong and widely used. K₃PO₄ is often used under anhydrous conditions. NaHCO₃ is milder for base-sensitive groups.[15]
Solvents Dioxane/H₂O, Toluene, DMF, THFSolvent choice often depends on the base's solubility and the required reaction temperature.[20]
Visualization: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Intermediate A->B  Ar¹-X C Transmetalation Intermediate B->C  Ar²-B(OR)₂ + Base B->C c_bc D Reductive Elimination Intermediate C->D c_cd D->A  Ar¹-Ar² (Product) OA Oxidative Addition TM Transmetalation RE Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. organic-chemistry.org. [Link]

  • IISTE.org. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. IISTE.org. [Link]

  • ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. ResearchGate. [Link]

  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • ResearchGate. (2016). What is/are the best activator/s for reaction of amidation?. ResearchGate. [Link]

  • ResearchGate. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Publications. [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. ResearchGate. [Link]

  • Google Patents. (2019). Method for preparing benzoic acid esters.
  • Google Patents. (1974). Process for the production and purification of benzoic acid.
  • International Journal of Physical Sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher. [Link]

  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. IJSTR. [Link]

  • Google Patents. (1928). Purification of benzoic acid and its derivatives.
  • ResearchGate. (n.d.). Esterification at different benzoic acid (BA) concentrations using different enzyme loadings. ResearchGate. [Link]

  • ResearchGate. (2024). Benzoic Acid and Derivatives. ResearchGate. [Link]

  • National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. NIST. [Link]

  • Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Reddit. (2022). What are some common causes of low reaction yields?. Reddit. [Link]

  • PMC. (n.d.). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • PubMed. (2004). Monitoring of the generation of non-mutagenic benzoic acid compounds during the manufacture of erythrosine. PubMed. [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Waters. (n.d.). Importance of Selectivity for Reaction Monitoring. Waters. [Link]

  • Study.com. (n.d.). Why is the yield of benzoic acid lower if the concentration step is omitted?. Study.com. [Link]

  • Reddit. (2023). Struggling with amide coupling. Reddit. [Link]

  • MDPI. (2023). Detection of Benzoic Acid Additive Based on a Terahertz Metasurface Sensor. MDPI. [Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Reddit. (2023). Esterification not Working (Separation). Reddit. [Link]

  • Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • Pearson. (n.d.). Propose a second mechanism for the reaction of benzoic acid with... Pearson. [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. BYJU'S. [Link]

  • University Website. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [This link appears to be a university course document and a more stable primary source would be preferable if available]. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

Sources

purification challenges with 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Case ID: PUR-5BR-CYC-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Isolation, Solubility, and Purity Challenges[1][2]

Technical Overview

The target molecule, 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid , presents a classic "amphiphilic conflict" during purification.[1][2] It possesses a polar, ionizable head group (benzoic acid moiety, pKa ~3.5–4.[2]0) and a significant lipophilic domain (cyclohexyl ring + bromo-substituted aryl core).[1][2][3]

This duality often leads to three primary failure modes during purification:

  • Co-precipitation of Starting Material: The starting material (5-bromoanthranilic acid) shares the acidic functionality, making simple base extraction insufficient.[2]

  • "Oiling Out" During Crystallization: The cyclohexyl group disrupts crystal lattice formation in highly polar solvents, leading to oil formation rather than distinct crystals.[2][3]

  • Hydrolysis Sensitivity: The amide bond, while generally stable, can be susceptible to hydrolysis under the vigorous acidic/basic conditions often used to remove impurities.[2]

Phase 1: Reaction Workup & Initial Isolation[1][2]

Q: I quenched my reaction with water, but I have a sticky gum instead of a precipitate. How do I fix this?

A: This is a common issue caused by the "oiling out" phenomenon where the product precipitates as a supercooled liquid rather than a solid. Do not attempt to filter the gum.[3]

Corrective Protocol (The "Solvent Switch"):

  • Redissolution: Add Ethyl Acetate (EtOAc) directly to the gum/water mixture until the gum fully dissolves.[1][2][3]

  • Phase Separation: Separate the organic layer.[1][2][3] Extract the aqueous layer once more with EtOAc.[2][3]

  • Acidic Wash (Crucial Step): Wash the combined organic layers with 1M HCl (2x) .[1][2][3]

    • Scientific Logic:[2][4][5][6] The starting material, 5-bromoanthranilic acid, is amphoteric.[2] While it has an acidic proton, its amine group remains basic enough to form a soluble hydrochloride salt in 1M HCl.[2][3] The target product (an amide) lacks this basicity and will remain in the organic layer. This is the most effective way to remove unreacted starting material [1].[3]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Q: My LC-MS shows unreacted 5-bromoanthranilic acid even after the workup. Why?

A: If you performed a basic extraction (e.g., using NaHCO3 to pull the product into water), you likely pulled the unreacted starting material along with it.[2] Both the product and the starting material are benzoic acid derivatives and will deprotonate in base.

The Fix: Reverse the logic. Instead of extracting the product into base, wash the impurities away with acid.

  • Suspend your crude solid in 1M HCl (10 mL per gram of solid).

  • Stir vigorously for 30 minutes.

  • Filter the suspension.[2][3][7][8][9]

    • Filtrate: Contains the unreacted 5-bromoanthranilic acid (as the HCl salt).[1]

    • Filter Cake: Contains your target product (insoluble in dilute acid).[1][2][3]

Phase 2: Crystallization & Recrystallization[1][2][3]

Q: I am trying to recrystallize from Ethanol/Water, but the product oils out before crystallizing. What conditions do you recommend?

A: The cyclohexyl ring increases the lipophilicity, making the compound reluctant to crystallize from high-water content mixtures. You need to modulate the polarity more gently.

Recommended Solvent System: Glacial Acetic Acid / Water This system is superior for N-acyl anthranilic acid derivatives because the acetic acid suppresses the ionization of the carboxylic acid, encouraging the neutral form to crystallize [2].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Glacial Acetic Acid .[2][3] (Approx. 3–5 mL per gram).[1][2][3]

  • Clarification: If the solution is dark, add activated charcoal (10% w/w), boil for 2 minutes, and filter while hot through a pre-warmed funnel.

  • Nucleation: Remove from heat. Add hot water dropwise until the solution becomes just slightly turbid (cloudy).

  • Clear Point: Add a few drops of acetic acid to restore clarity.[1][2][3]

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed. Do not put it on ice immediately.

    • Why? Rapid cooling traps impurities and causes oiling.[1][2][3] Slow cooling allows the crystal lattice to reject impurities.[3]

  • Collection: Once crystals form at room temperature, cool at 4°C for 1 hour, then filter. Wash with cold water.[1][2][3]

Quantitative Solubility Data (Estimated)

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Ethanol/Water HighModerateRisk: High risk of oiling out.[1][2][3]
Acetic Acid/Water HighLowExcellent: Produces dense prisms.[1][2][3]
Toluene ModerateLowGood: For removing polar impurities.[1][2][3]
DCM HighHighPoor: Too soluble for crystallization.[1][2][3]

Phase 3: Chromatography Solutions

Q: Recrystallization failed. I need to run a column. The product streaks (tails) badly on silica.[1][2][3] What is the mobile phase?

A: The streaking is caused by the interaction between the free carboxylic acid of your product and the silanol groups on the silica gel. You must acidify your mobile phase to suppress ionization.[1][2][3]

Optimized Flash Chromatography Conditions:

  • Stationary Phase: Silica Gel (40–63 µm).[1][2][3]

  • Mobile Phase A: Dichloromethane (DCM).[1][2][3]

  • Mobile Phase B: Methanol (MeOH).[1][2][3]

  • Modifier: 1% Acetic Acid (AcOH) added to both solvents.[1][2][3]

Gradient Profile:

  • Start: 100% DCM (+1% AcOH).[1][2][3]

  • Ramp: 0% to 5% MeOH over 10 CV (Column Volumes).

  • Note: The product typically elutes early (2–4% MeOH) due to the "capping" of the silica by acetic acid.

Phase 4: Analytical Troubleshooting

Q: How do I definitively distinguish the product from the starting material by NMR?

A: Look for the "Amide Shift."[2][3]

  • Proton Loss: The broad singlet for the aniline ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (typically around 5.0–6.0 ppm) in the starting material will disappear.[3]
    
  • Proton Gain: A new, sharp singlet for the amide ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     will appear, typically downfield (10.0–11.5 ppm) due to hydrogen bonding with the ortho-carboxylic acid (intramolecular H-bond) [3].[2]
    
  • Aromatic Shift: The proton at the 3-position (ortho to the amide) will shift downfield significantly compared to the starting material due to the deshielding effect of the carbonyl group.

Visual Workflow: Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (Product + SM + Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve WashAcid Wash with 1M HCl (2x) Dissolve->WashAcid Sep1 Phase Separation WashAcid->Sep1 AqLayer Aqueous Layer (Contains SM as HCl salt) Sep1->AqLayer Discard OrgLayer Organic Layer (Contains Product) Sep1->OrgLayer Keep Evap Evaporate Solvent OrgLayer->Evap Recryst Recrystallization (Acetic Acid / Water) Evap->Recryst Result Pure Crystals 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid Recryst->Result

Caption: Logical flow for the removal of amphoteric starting material followed by crystallization.

References

  • Separation of Amines and Acids: The differential solubility of anthranilic acid derivatives in dilute mineral acids is a fundamental purification technique.[2][3] The amino group of the starting material (

    
     for the conjugate acid) is protonated by 1M HCl, rendering it water-soluble, whereas the amide nitrogen of the product is non-basic.
    
    • Source: (Analogous purification of N-phenylanthranilic acid).[1][2]

  • Recrystallization of N-Acyl Anthranilic Acids: Acetic acid is a preferred solvent for these systems as it prevents the formation of carboxylate salts and disrupts intermolecular hydrogen bonding that leads to oiling.[3]

    • Source: (Crystallization of 5-bromo-2-(phenylamino)benzoic acid analogs).[1][2][10]

  • Spectroscopic Characterization: The intramolecular hydrogen bond between the amide proton and the ortho-carboxylic acid is a diagnostic feature in the NMR of N-acyl anthranilic acids, often shifting the NH signal to

    
     ppm.
    
    • Source: [J. Org.[1][2][3] Chem. 2018, 83, 10, 5639–5649]([Link]) (Structural analysis of N-acyl anthranilic acid derivatives).

Sources

Technical Support Center: Synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid . It addresses the specific kinetic and thermodynamic pitfalls of N-acylating anthranilic acid derivatives.

Executive Summary & Reaction Logic

The synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (Target 3 ) typically involves the N-acylation of 2-amino-5-bromobenzoic acid (Starting Material 1 ) with cyclohexanecarbonyl chloride (Reagent 2 ).

While seemingly a standard amide coupling, this reaction is prone to a specific set of failure modes due to the ortho-carboxylic acid group . This moiety is not passive; it acts as an internal nucleophile (or electrophile depending on activation), creating a high propensity for cyclodehydration to form a benzoxazinone ring.

The Core Challenge: Controlling the equilibrium between the open-chain N-acyl acid (Target) and the cyclic benzoxazinone (Impurity).

Critical Side Reaction Pathways

The following diagram details the mechanistic causality of the primary impurities.

ReactionPathways SM 2-Amino-5-bromobenzoic acid (SM) Target TARGET PRODUCT (N-Acyl Anthranilic Acid) SM->Target + Reagent (Kinetic Product) Reagent Cyclohexanecarbonyl Chloride Hydrolysis IMPURITY C (Cyclohexanecarboxylic Acid) Reagent->Hydrolysis Wet Solvent MixedAnh Mixed Anhydride (Intermediate) Target->MixedAnh + Excess Reagent (O-Acylation) Benzox IMPURITY A (Benzoxazinone) Target->Benzox Dehydrating Conditions (Heat/Ac2O) Imide IMPURITY B (N,N-Diacyl Imide) Target->Imide Excess Base/Reagent MixedAnh->Benzox - RCOOH (Cyclodehydration) Benzox->Target Mild Basic Hydrolysis (Rescue Step)

Figure 1: Reaction network showing the reversible cyclization between the target acid and the benzoxazinone impurity.

Troubleshooting Guide (FAQ)

Issue 1: "I see a less polar spot on TLC that grows over time/heat."

Diagnosis: Formation of 6-Bromo-2-cyclohexyl-4H-3,1-benzoxazin-4-one (Impurity A). Mechanism: This is the "Cyclodehydration" product.[1] The amide oxygen attacks the carboxylic acid carbonyl (often activated as a mixed anhydride), ejecting water (or acid). This is favored by:

  • Excess Acid Chloride: Reacts with the product's COOH group to form a mixed anhydride, which rapidly cyclizes.

  • Heat: Drives the elimination of water.[2]

  • Acidic Conditions: Catalyzes the ring closure.

Corrective Action:

  • Stoichiometry: Limit acid chloride to 1.0–1.05 equivalents . Do not use large excesses.

  • Temperature: Keep the reaction at 0°C to Room Temperature . Do not reflux.

  • The "Rescue" Protocol: If this impurity forms, do not discard the batch. Treat the crude mixture with aqueous NaOH (1M) or LiOH in THF/Water. The benzoxazinone ring is unstable to base and will hydrolyze back to the target open-chain acid [1].

Issue 2: "My yield is low, and I see starting material remaining."

Diagnosis: Hydrolysis of Cyclohexanecarbonyl Chloride (Impurity C). Mechanism: Moisture in the solvent competes with the aniline amine for the acid chloride. The resulting cyclohexanecarboxylic acid is unreactive.

Corrective Action:

  • Solvent Quality: Use anhydrous THF or DCM.

  • Reagent Check: If the acid chloride smells strongly of "sweaty socks" (carboxylic acid) or has white precipitate, distill it or use a fresh bottle.

  • Alternative Base: Switch to Schotten-Baumann conditions (see Protocols below). The biphasic system often protects the acid chloride long enough for the amine to react due to the higher nucleophilicity of the amine compared to water at controlled pH.

Issue 3: "I isolated a product with double the expected molecular weight (or +110 mass)."

Diagnosis: N,N-Diacylation (Imide Formation) or Intermolecular Anhydride . Mechanism: If a strong base (like NaH) is used, or if the reaction is run too concentrated with excess reagent, the amide nitrogen can be acylated a second time.

Corrective Action:

  • Base Selection: Use mild organic bases (Pyridine, TEA) or inorganic carbonates (Na2CO3). Avoid NaH or reaction temperatures >40°C.

Experimental Protocols

Method A: The "Gold Standard" (Schotten-Baumann)

Best for preventing benzoxazinone formation and ensuring clean conversion.

Rationale: The presence of water and base ensures that any mixed anhydride or benzoxazinone formed is immediately hydrolyzed back to the target carboxylate salt.

  • Dissolution: Dissolve 2-amino-5-bromobenzoic acid (1.0 equiv) in 1M NaOH (2.2 equiv) and THF (1:1 ratio).

    • Note: The amino acid dissolves as the sodium salt.

  • Addition: Cool to 0°C. Add cyclohexanecarbonyl chloride (1.1 equiv) dropwise over 30 minutes.

    • Critical: Maintain pH > 9 by adding supplemental NaOH solution if necessary.

  • Reaction: Stir at 0°C -> RT for 2–4 hours.

  • Workup:

    • Wash the alkaline solution with Ethyl Acetate (removes neutral impurities like benzoxazinone).

    • Acidify the aqueous layer to pH 2–3 with 1M HCl.

    • The target product will precipitate.[3] Filter and wash with water.[4][5]

Method B: Anhydrous Conditions (DCM/Pyridine)

Used when starting materials are strictly water-sensitive.

  • Dissolution: Suspend 2-amino-5-bromobenzoic acid (1.0 equiv) in anhydrous DCM (10 volumes).

  • Base: Add Pyridine (2.5 equiv). The suspension may clear up.

  • Addition: Add cyclohexanecarbonyl chloride (1.05 equiv) at 0°C.

  • Quench (Crucial): After completion, add water and stir for 30 mins to hydrolyze any activated intermediates.

  • Purification: If Benzoxazinone is present (TLC: high Rf spot), wash the organic layer with 1M Na2CO3 . The target acid extracts into the aqueous layer; the benzoxazinone stays in the organic layer (or hydrolyzes). Acidify the aqueous extract to recover the product.

Impurity Profile Data

ComponentStructure DescriptionRelative Polarity (TLC)Origin
Target (3) N-Acyl Benzoic AcidMid-Polar (Streaks on Silica)Desired Product
Impurity A BenzoxazinoneNon-Polar (High Rf)Cyclodehydration (Over-reaction)
Impurity B Imide (N,N-Diacyl)Non-PolarExcess Reagent / Strong Base
Impurity C Cyclohexanecarboxylic AcidPolar (Low Rf)Reagent Hydrolysis
SM (1) 2-Amino-5-bromobenzoic acidPolar / FluorescentIncomplete Reaction

References

  • Benzoxazinone Formation & Hydrolysis

    • Mechanism of benzoxazinone formation from N-acyl anthranilic acid.[1][6][7] (2013).[6] University of Mosul. Link

    • One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives. (2013).[6] PMC. Link

  • Starting Material Properties

    • 2-Amino-5-bromobenzoic acid - PubChem Compound Summary. National Center for Biotechnology Information. Link

  • General Acylation Protocols

    • Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. BenchChem.[8] Link

Sources

Technical Support Center: Purification of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (Product No. 435242). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for increasing the purity of this compound. We will explore the underlying chemical principles of common purification techniques to empower you to make informed decisions during your experimental work.

Troubleshooting Guide: Enhancing Product Purity

This section addresses specific issues you may encounter after the initial synthesis and workup of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Q: My initial product purity is low (<90% by HPLC). What are the most likely impurities and what is the first purification step I should take?

A: Low purity after synthesis typically points to the presence of unreacted starting materials or side-products from the amidation reaction.

Common Impurities:

  • 5-Bromo-2-aminobenzoic acid: The unreacted amine starting material.

  • Cyclohexanecarboxylic acid: Can be present if the corresponding acyl chloride was hydrolyzed or if a coupling reagent was used with the carboxylic acid.[1]

  • Coupling agent byproducts: If using peptide coupling reagents (e.g., DCC, HATU), byproducts like dicyclohexylurea (DCU) can be present and are notoriously difficult to remove.[1]

  • Neutral byproducts: Any non-acidic, non-basic impurities generated during the reaction.

Initial Purification Strategy: Acid-Base Extraction

The carboxylic acid group on your target molecule is the most powerful handle for a highly effective initial purification step. An acid-base extraction will efficiently separate your acidic product from neutral impurities and most coupling agent byproducts.[2][3][4]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Basification & Extraction cluster_2 Step 3: Isolation of Product Crude Crude Product (in Organic Solvent, e.g., Ethyl Acetate) AddBase Add aq. NaHCO₃ (Weak Base) Crude->AddBase Mix thoroughly in separatory funnel Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer (Contains Neutral Impurities, e.g., DCU) Separate1->OrganicLayer Top Layer AqueousLayer Aqueous Layer (Contains Deprotonated Product as Sodium Salt) Separate1->AqueousLayer Bottom Layer Acidify Acidify Aqueous Layer (e.g., with 1M HCl) Precipitate Product Precipitates Acidify->Precipitate Product becomes insoluble Filter Filter & Dry Precipitate->Filter PureProduct Purified Product Filter->PureProduct AqueousLayer->Acidify

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Using a weak base like sodium bicarbonate is crucial because a strong base (like NaOH) could potentially hydrolyze the amide bond.[3]

  • Separation: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. Your desired product will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.[2][4]

  • Isolation: Drain the lower aqueous layer into a clean flask. To ensure complete recovery, you can re-extract the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify by adding 1M HCl dropwise with stirring. Your product, 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, will precipitate out as a solid as it becomes protonated and insoluble in water.[6]

  • Collection: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Q: After acid-base extraction, my product is still not pure enough. What's the next step?

A: If impurities persist, they are likely other acidic compounds with similar properties, such as unreacted 5-bromo-2-aminobenzoic acid or hydrolyzed cyclohexanecarboxylic acid. Recrystallization is the most effective next step to improve purity.

Choosing a Recrystallization Solvent

The ideal recrystallization solvent (or solvent system) is one in which your product is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[7] Impurities, conversely, should either be insoluble at high temperatures or remain soluble at cold temperatures.

Solvent SystemRationale for UseProtocol Summary
Ethanol/Water The product is likely soluble in hot ethanol. Water acts as an anti-solvent, reducing solubility upon cooling to induce crystallization.[8]Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethanol to redissolve the solid, then allow to cool slowly.
Toluene/Hexane Toluene is a good solvent for aromatic compounds at high temperatures. Hexane is a non-polar anti-solvent.[8][9]Dissolve the compound in a minimum amount of hot toluene. Add hexane dropwise while the solution is still warm/hot until persistent cloudiness is observed. Allow to cool slowly.
Acetone/Water Acetone is a polar aprotic solvent that can dissolve many organic compounds. Water serves as a polar anti-solvent.Dissolve the material in a minimal volume of hot acetone. Add warm water dropwise until the solution turns turbid. Reheat to clarify, then cool slowly.

Detailed Protocol: Two-Solvent Recrystallization (Ethanol/Water Example) [10]

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue adding ethanol in small portions until the solid just dissolves.

  • To the hot solution, add deionized water dropwise until the solution becomes persistently cloudy.

  • Add 1-2 drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Q: I've tried recrystallization, but I'm still seeing a persistent impurity by HPLC. How can I resolve this?

A: For challenging separations where impurities have very similar solubility profiles to your product, column chromatography is the method of choice.[11][12] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[12]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Elution cluster_2 Phase 3: Analysis & Isolation TLC Develop TLC Method (e.g., Hexane:EtOAc + Acetic Acid) Pack Pack Silica Gel Column TLC->Pack Load Load Sample onto Column Pack->Load Elute Run Mobile Phase Through Column Load->Elute Apply pressure (Flash Chromatography) Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate FinalProduct Highly Pure Product Evaporate->FinalProduct

Detailed Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good mobile phase will give your product an Rf value of ~0.3-0.4 and show clear separation from impurities. For an acidic compound like this, a typical system would be a mixture of Hexane and Ethyl Acetate, with a small amount (0.5-1%) of acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the silica.

  • Column Packing: Pack a glass column with silica gel, using the chosen mobile phase as the slurry solvent.

  • Sample Loading: Dissolve your compound in a minimal amount of the mobile phase or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel.[11]

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: How do I properly assess the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% trifluoroacetic acid or formic acid) is a typical starting point.[13][14][15] Purity is determined by the area percentage of the main product peak.

  • ¹H NMR Spectroscopy: This confirms the chemical structure of your compound and can reveal the presence of impurities if their protons do not overlap with your product's signals. The carboxylic acid proton should appear as a broad singlet far downfield (>10 ppm).[16][17][18] The aromatic protons and cyclohexyl protons will have characteristic chemical shifts and splitting patterns.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

Q2: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction?

A2: It is strongly discouraged. While NaOH would effectively deprotonate the carboxylic acid, its high basicity, especially with heating, can promote the hydrolysis of the amide bond, leading to the degradation of your product into 5-bromo-2-aminobenzoic acid and cyclohexanecarboxylic acid. A milder base like sodium bicarbonate (NaHCO₃) is sufficient to deprotonate the carboxylic acid without significantly affecting the amide group.[3]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To fix this, try the following:

  • Add more of the primary solvent (the one the compound is more soluble in) to the hot mixture to decrease the saturation level.

  • Reheat the solution to ensure everything is fully dissolved before allowing it to cool much more slowly.

  • Try a different solvent system entirely.

Q4: What are the expected ¹H NMR signals for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid?

A4: While an exact spectrum requires experimental data, you can predict the key regions:

  • >10 ppm (s, 1H): The carboxylic acid proton (-COOH). This signal will disappear upon a D₂O shake.[17]

  • ~8-9 ppm (br s, 1H): The amide proton (-NH-).

  • ~7.5-8.5 ppm (m, 3H): The three protons on the aromatic ring. Their exact shifts and coupling patterns will depend on the electronic effects of the substituents.[18]

  • ~1.2-2.5 ppm (m, 11H): The eleven protons of the cyclohexyl group, which will appear as a series of complex multiplets.

References
  • Vertex AI Search. (n.d.). Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

Sources

resolving solubility issues with 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed to assist researchers working with 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid .[1][2] As a Senior Application Scientist, I have structured this content to address the specific physicochemical challenges posed by this molecule, focusing on its lipophilicity and pH-dependent solubility.

Compound: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid Chemical Class: Halogenated N-acyl Anthranilic Acid Derivative Primary Application: Drug Discovery / Medicinal Chemistry Intermediates[1][2]

Compound Profile & Physicochemical Insights[1][2][3][4][5][6][7]

Before troubleshooting, it is critical to understand why this compound behaves the way it does. The solubility issues are not random; they are dictated by the interplay between its lipophilic scaffold and its ionizable "head" group.[1]

  • Lipophilic Core (The "Brick"): The molecule features a bromine atom and a cyclohexane ring.[1] Both are highly hydrophobic.[1] The bromine atom increases the partition coefficient (LogP), while the cyclohexane ring adds significant bulk without adding polarity. This drives the molecule to aggregate in aqueous environments.[1]

  • Ionizable Handle (The "Switch"): The benzoic acid moiety is the only solubilizing group.[1] It acts as a pH-dependent switch.[1][2]

    • Low pH (< 4): The acid is protonated (neutral).[1][2] In this state, the molecule is dominated by its hydrophobic core and will precipitate immediately in water.

    • High pH (> 7): The acid deprotonates to form a carboxylate anion.[1] This charge repulsion prevents aggregation, significantly increasing solubility.[1]

Estimated Properties Table
PropertyEstimated ValueImplication for Handling
pKa (Acidic) ~3.5 – 4.0Requires pH > 6.0 for reliable aqueous solubility.[1][2][3]
LogP > 3.5 (High)High affinity for plastics; risk of loss to tube walls.[1][2]
H-Bond Donors 2 (Amide NH, Acid OH)Potential for strong intermolecular lattice energy (hard to dissolve crystals).[1][2]
Molecular Weight ~326.19 g/mol Moderate size, but density is high due to Bromine.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4)."

Diagnosis: This is likely a "Solubility Crash" caused by local regions of low solubility or exceeding the intrinsic solubility limit (


).[1] Even though pH 7.4 is basic enough to ionize the drug, the rate of dilution matters. When a droplet of DMSO stock hits the water, there is a split second where the solvent mixture is water-rich but the drug is not yet dispersed. If the local concentration exceeds the solubility limit, micro-precipitates form that are kinetically stable and won't redissolve.

Solution: The "Vortex-First" Protocol Do not add DMSO stock to a static buffer.[1]

  • Prepare Buffer: Ensure your PBS is at room temperature.[1]

  • Create Turbulence: Set your vortex mixer to a medium speed.

  • Subsurface Injection: While vortexing the buffer, inject the DMSO stock below the surface of the liquid. This ensures immediate dispersion and prevents the "oil drop" effect on the surface.[1]

  • Clarification: If slight turbidity persists, sonicate for 5 minutes at 40°C.

Issue 2: "I cannot get the solid powder to dissolve in pure DMSO to make a 100 mM stock."

Diagnosis: Crystal Lattice Energy Barrier. The intermolecular hydrogen bonding between the amide and the carboxylic acid creates a tightly packed crystal lattice. Pure DMSO is a good solvent, but it may need thermal energy to break these initial bonds.[1]

Solution: Thermal Activation

  • Heat: Warm the DMSO to 40-50°C before adding it to the powder.

  • Sonication: Use an ultrasonic bath (not a probe) for 10-15 minutes. The cavitation energy helps break the crystal lattice.[1]

  • Verification: Hold the vial up to a light source. If you see "schlieren" lines (wavy refraction patterns), the compound is dissolving but not fully homogenous.[1] Vortex again.

Issue 3: "The compound is sticking to my pipette tips and plastic tubes."

Diagnosis: Non-Specific Binding (NSB). Due to the high LogP (Bromine + Cyclohexane), the neutral form of the molecule is "greasy" and prefers hydrophobic plastic surfaces over water.[1]

Solution: Low-Binding Consumables & Surfactants [1][2]

  • Glassware: Use glass vials for stock solutions whenever possible.

  • Low-Retention Plastics: Use siliconized pipette tips.[1]

  • Surfactant Spike: Add 0.05% Tween-20 or 0.01% Triton X-100 to your assay buffer.[1] This forms micelles that sequester the hydrophobic tail of the molecule, preventing it from adsorbing to plastics while keeping the active head group available.

Visualizing the Solubility Workflow

The following diagram illustrates the decision-making process for solubilizing this specific compound.

SolubilityWorkflow Start Start: Solid Powder 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid SolventChoice Choose Primary Solvent Start->SolventChoice DMSO DMSO (Recommended) Target: 10-100 mM SolventChoice->DMSO Preferred Ethanol Ethanol (Limited Solubility) SolventChoice->Ethanol Avoid if possible DissolutionCheck Visual Inspection: Clear Solution? DMSO->DissolutionCheck HeatSonicate Action: Heat (45°C) + Sonicate (10 min) DissolutionCheck->HeatSonicate Cloudy/Particulates StockReady Stock Solution Ready DissolutionCheck->StockReady Clear HeatSonicate->DissolutionCheck DilutionStep Dilution into Aqueous Buffer StockReady->DilutionStep PrecipitationCheck Check pH of Buffer DilutionStep->PrecipitationCheck AcidicBuffer pH < 6.0 (High Risk) PrecipitationCheck->AcidicBuffer Avoid NeutralBuffer pH 7.4 (Standard) PrecipitationCheck->NeutralBuffer BasicBuffer pH > 8.0 (Optimal) PrecipitationCheck->BasicBuffer AddExcipient Add Solubilizer: Cyclodextrin or Tween-20 AcidicBuffer->AddExcipient Mandatory NeutralBuffer->AddExcipient Recommended for >10µM FinalSol Experiment Ready BasicBuffer->FinalSol Stable Assay Solution AddExcipient->FinalSol Stable Assay Solution

Caption: Decision tree for solubilizing 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, prioritizing pH control and cosolvents.

Advanced Formulation Protocols

Protocol A: pH-Solubility Profiling (The "Golden Window")

Since the compound is a benzoic acid derivative, its solubility is governed by the Henderson-Hasselbalch equation.[1] You must operate at a pH where the ionized species (


) dominates.[1][2]
  • Calculate Theoretical pKa: ~3.8 (Benzoic acid is 4.2; Bromine is electron-withdrawing, lowering pKa).[1]

  • Target pH:

    
    .
    
    • Target pH should be > 5.8 for >99% ionization.[1]

    • Recommendation: Use PBS or Tris buffer adjusted to pH 8.0 for initial stock dilutions to guarantee solubility, then back-titrate to pH 7.4 if necessary.[1]

Protocol B: Cosolvent System for In Vivo Studies

For animal studies, DMSO is often too toxic.[1] Use this vehicle to maintain solubility without precipitation.

Vehicle Composition:

  • 10% DMSO (Pre-dissolve compound here)[1][2]

  • 40% PEG-400 (Polyethylene glycol acts as a molecular spacer)[1][2]

  • 50% Water (Add last, dropwise)[1][2]

Method:

  • Dissolve 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid in pure DMSO (concentration = 10x final dose).

  • Add PEG-400 and vortex thoroughly.[1] The solution will heat up slightly (exothermic); allow to cool.[1]

  • Slowly add water while vortexing.[1] If cloudiness appears, add 5% Solutol HS-15 or Tween-80 .[1]

Mechanism of Action Diagram

Understanding how the molecule interacts with the solvent helps in choosing the right excipient.

MolecularInteraction cluster_0 Stable System Compound 5-Bromo-2-... (Hydrophobic Core) Water Water Molecules Compound->Water Repulsion (Precipitation) Cyclodextrin Cyclodextrin / Tween (Excipient) Compound->Cyclodextrin Encapsulation (Stable Complex) Cyclodextrin->Water Solvation (Hydrophilic Shell)

Caption: Mechanism of solubility enhancement. The excipient shields the hydrophobic bromine/cyclohexane core from water.[2]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 243, Benzoic acid. Retrieved from [Link][1][2]

    • Relevance: Provides baseline pKa (4.2)
  • Domańska, U., et al. (2011).[1][4] Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. National Institutes of Health (PubMed).[1] Retrieved from [Link]

    • Relevance: Validates the solubility challenges of N-acyl anthranilic acid derivatives and the effectiveness of cosolvents like Ethanol and PEG.
  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2]

    • Relevance: Authoritative source on the "pKa + 2" rule for ionizing acidic drugs to ensure solubility.
  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

    • Relevance: foundational text explaining how lipophilicity (LogP) driven by halogens (Bromine) and rings (Cyclohexane) impacts aqueous solubility.[1][2]

Sources

common pitfalls in the synthesis of halogenated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Pitfalls in the Synthesis of Halogenated Benzoic Acids Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Status: ● Operational Operator: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Synthesis Support Desk. Halogenated benzoic acids are deceptive. Structurally simple, they are chemically stubborn. The electron-withdrawing carboxyl group deactivates the ring toward electrophilic attack, while the halogen substituents introduce lability during oxidative or metallation steps.

This guide is not a textbook; it is a collection of "field notes" from failed batches and optimized workflows. We have categorized common failures into three modules based on the synthetic pathway.

Quick Diagnostics: Which Route Are You Using?

Before troubleshooting, verify your pathway selection. Many "failures" are simply the wrong route for the desired isomer.

Synthesis_Decision_Tree Start Target: Halogenated Benzoic Acid Q1 Is the Halogen META to the Carboxyl? Start->Q1 Q2 Is the Halogen ORTHO/PARA? Q1->Q2 No Method_EAS Direct Halogenation (EAS) (Requires 'Swamping Catalyst') Q1->Method_EAS Yes Method_Ox Oxidation of Halotoluene (Watch for Hydrolysis) Q2->Method_Ox Precursor Available? Method_Sandmeyer Sandmeyer Reaction (From Aminobenzoic acid) Q2->Method_Sandmeyer Aniline Start? Method_Lith Lithiation/Carboxylation (Risk: Halogen Dance) Q2->Method_Lith Dihalobenzene Start?

Figure 1: Strategic decision tree for selecting the synthesis route based on regiochemistry and starting material availability.

Module 1: The "Direct Route" Desk (Electrophilic Aromatic Substitution)

Context: You are trying to brominate or chlorinate benzoic acid directly. Common Symptom: No reaction, low yield, or unexpected meta-substitution.

FAQ 1.1: Why is my bromination yield <10% even with FeBr₃?

Diagnosis: The carboxyl group (-COOH) is a strong electron-withdrawing group (EWG), severely deactivating the ring. Standard Lewis acid amounts (0.1–10 mol%) are insufficient because the carboxyl oxygen coordinates with the Lewis acid, consuming it.

The "Swamping Catalyst" Protocol: To force this reaction, you must use the "Swamping Catalyst" effect. You need enough Lewis acid to complex the carbonyl plus enough to catalyze the reaction.

  • Step 1: Use Aluminum Chloride (AlCl₃) in large excess (typically 2.0 to 2.5 equivalents relative to benzoic acid).

  • Step 2: Mix neat or in a high-boiling solvent (e.g., 1,2-dichloroethane).

  • Step 3: Add Bromine (Br₂) slowly.[1]

  • Mechanism: The first equivalent of AlCl₃ complexes the -COOH, converting it into a super-electron-withdrawing group (–COOLi/AlCl₃ complex). This directs the incoming halogen strictly to the meta position.[2]

Critical Warning: This method generates massive amounts of HBr/HCl gas. Scrubbers are mandatory.

FAQ 1.2: I need the para-isomer, but I keep getting meta.

Diagnosis: You are fighting thermodynamics. The -COOH group is a meta-director.[2][3] Solution: Do not halogenate the acid. Halogenate the toluene precursor first. The methyl group is an ortho/para director.

  • Halogenate Toluene: Toluene + X₂ → p-Halotoluene (major) + o-Halotoluene (minor).

  • Separate Isomers: Distillation or crystallization.

  • Oxidize: Convert p-Halotoluene → p-Halobenzoic acid (See Module 2).

Module 2: The "Side-Chain" Desk (Oxidation Workflows)

Context: You are oxidizing a halogenated toluene (e.g., 2-chlorotoluene) to the corresponding acid. Common Symptom: Loss of the halogen atom (hydrolysis) or incomplete oxidation.

FAQ 2.1: My chlorine atom disappeared during KMnO4 oxidation.

Diagnosis: You likely used harsh alkaline permanganate conditions (pH > 12) with prolonged heating. Under these conditions, electron-deficient rings (especially with ortho/para halogens) undergo Nucleophilic Aromatic Substitution (SNAr) , replacing -Cl with -OH.

Troubleshooting Protocol: Buffered Permanganate Oxidation Avoid strong alkali. Use a buffered system or a phase-transfer catalyst.

ParameterStandard Alkaline KMnO4Recommended: Buffered/Neutral
pH >12 (NaOH added)7–8 (MgSO4 or Pyridine buffered)
Risk High (Hydrolysis of Halogen)Low
Solvent WaterWater/t-Butanol or Water/Pyridine
Workup Acidify to precipitateFilter MnO2, then acidify

Step-by-Step Protocol (Buffered):

  • Suspend 10 mmol Halotoluene in 20 mL water/pyridine (1:1).

  • Add 25 mmol KMnO4 in portions at 80°C.

  • Monitor: The purple color must dissipate before the next addition.

  • Quench: If purple persists, add small amounts of Ethanol (consumes excess oxidant).

  • Filter: Remove MnO₂ (brown solid) while hot.

  • Precipitate: Acidify filtrate with HCl to pH 2. Collect crystals.

FAQ 2.2: Can I use Nitric Acid instead?

Diagnosis: Yes, but with caution. Risk: Nitration of the ring. Control: Use dilute HNO3 (20-30%) and high pressure (autoclave) rather than concentrated HNO3 at atmospheric pressure, which favors nitration. Industrial preference: Co/Mn/Br catalyzed aerobic oxidation (Amoco process modification) is safer for large scales but requires specialized autoclaves [1].

Module 3: The "Advanced Synthesis" Desk (Lithiation & Metalation)

Context: Using n-BuLi or LDA to lithiate a dihalobenzene, followed by CO₂ quenching. Common Symptom: The "Halogen Dance" (Scrambling of regiochemistry).[4]

FAQ 3.1: I targeted the position ortho to the fluorine, but the carboxyl group ended up somewhere else.

Diagnosis: You have fallen victim to the Base-Catalyzed Halogen Dance (BCHD) . When you treat a bromo- or iodo-arene with a base (like LDA), the kinetic lithiated species (formed ortho to the directing group) can isomerize to a thermodynamically more stable species via a migration of the halogen atom.

The Mechanism of Failure:

  • Kinetic Deprotonation: Base removes proton ortho to the Directing Group (DG).

  • Halogen Migration: The anion attacks a bromine on a neighboring molecule (or itself), causing the bromine to "dance" to the new position and generating a new, more stable anion.

Halogen_Dance Substrate 1,2,4-Tribromobenzene (Starting Material) Kinetic_Anion Kinetic Anion (Unstable) Substrate->Kinetic_Anion LDA, -78°C Scrambled Thermodynamic Anion (Isomerized) Kinetic_Anion->Scrambled Halogen Dance (Fast if T > -78°C) Final_Product Wrong Isomer (After CO2 quench) Scrambled->Final_Product CO2

Figure 2: The "Halogen Dance" pathway.[5] If the temperature rises or the reaction time is too long, the kinetic anion rearranges.

Corrective Protocol:

  • Temperature Control: Keep strictly at -78°C (or lower). The dance is temperature-dependent.[6]

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. It is bulkier and less prone to nucleophilic attack on the halogen.

  • "In-Situ" Trapping: Do not pre-form the anion. Mix the substrate with the electrophile (if compatible) or add the base to a mixture of Substrate + CO₂ (Barbier conditions), though CO₂ usually requires pre-lithiation. For CO₂, use a flow reactor to quench milliseconds after lithiation [2].

Module 4: Purification & Analysis

Context: You have a crude solid, but NMR shows isomeric impurities.

FAQ 4.1: How do I separate ortho-chlorobenzoic acid from para-chlorobenzoic acid?

Insight: Isomers often have distinct pKa values and solubilities.

  • pKa Difference: Ortho-halogenated benzoic acids are significantly stronger acids than their para counterparts due to the inductive effect and steric inhibition of resonance.

    • o-Chlorobenzoic acid pKa: ~2.9

    • p-Chlorobenzoic acid pKa: ~4.0

  • Separation Technique:

    • Dissolve the mixture in a buffer at pH 3.2.

    • The ortho-isomer (pKa 2.9) will be largely ionized (soluble).

    • The para-isomer (pKa 4.0) will be largely protonated (insoluble).

    • Filter to collect the para-isomer. Acidify the filtrate to recover the ortho-isomer.

References
  • Partenheimer, W. (1995). Methodology and scope of metal/bromide autoxidation of hydrocarbons. Catalysis Today, 23(2), 69-158.

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Utility, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299.

  • Goumont, R., et al. (2009). Nucleophilic Aromatic Substitution of Hydrogen and Halogen. Chemical Reviews, 109(9), 3978–4024.

Sources

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on troubleshooting common issues and reducing overall reaction time. By understanding the causality behind key experimental parameters, you can achieve more efficient and reproducible results.

Section 1: Reaction Fundamentals

The synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is achieved through the acylation of 2-amino-5-bromobenzoic acid with cyclohexanecarbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[1][2] The core mechanism involves the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of the acyl chloride.

A crucial aspect of this reaction is the concurrent production of hydrochloric acid (HCl). This byproduct can protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction. Therefore, the addition of a base is essential to neutralize the acid and drive the reaction to completion.[3]

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products A 2-amino-5-bromobenzoic acid (Nucleophile) C Nucleophilic Attack A->C B Cyclohexanecarbonyl chloride (Electrophile) B->C D Tetrahedral Intermediate C->D Forms E Elimination of Cl- D->E Collapses F 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid E->F Yields G HCl (Byproduct) Neutralized by Base E->G Releases

Caption: General mechanism for the acylation of 2-amino-5-bromobenzoic acid.

Section 2: FAQs for Reducing Reaction Time

This section addresses common questions encountered during the synthesis, providing explanations and actionable advice to accelerate the reaction safely and efficiently.

Q1: My reaction is proceeding very slowly, or has stalled completely after several hours. What are the most common causes?

A: A slow or stalled reaction is almost always linked to one of three factors: insufficient base, poor mixing, or low temperature.

  • Insufficient Base: The most frequent culprit is the protonation of the starting amine by the HCl byproduct. You must use at least one equivalent of base to neutralize this acid. In practice, using 1.1 to 2.0 equivalents is recommended to ensure the reaction medium remains sufficiently basic.

  • Poor Mixing: This reaction is often run as a biphasic system (e.g., an organic solvent like dichloromethane with an aqueous base).[1] The reaction occurs at the interface of the two layers. If stirring is inadequate, the surface area for the reaction is minimal, leading to a drastically reduced rate. Ensure vigorous, high-speed stirring throughout the process.

  • Low Temperature: While running the reaction at 0°C can improve selectivity and reduce side products, it will inherently slow down the reaction kinetics. For most applications, starting the addition at 0°C and then allowing the reaction to warm to room temperature provides a good balance.

Q2: How does my choice of base and solvent affect the reaction rate?

A: The choice of base and solvent system is critical for both reaction rate and purity.

  • Base Selection:

    • Aqueous Hydroxides (NaOH, KOH): These are strong, inexpensive, and highly effective for neutralizing HCl under Schotten-Baumann conditions.[1] They are typically used in a biphasic system.

    • Pyridine: Can act as both a base and a nucleophilic catalyst, sometimes accelerating the reaction. However, it is more difficult to remove during workup.

    • Triethylamine (TEA): A common organic-soluble base. It is less effective than aqueous hydroxides if water-sensitive side reactions are not a concern.

  • Solvent System:

    • Two-Phase (e.g., Dichloromethane/Water or Toluene/Water): This is the classic Schotten-Baumann setup. The organic phase dissolves the amine and acyl chloride, while the aqueous phase contains the base. This setup efficiently traps the HCl byproduct.[1]

    • Single-Phase (e.g., THF, Dioxane): Using a single organic solvent with an organic base like triethylamine is possible. However, the resulting triethylammonium chloride salt can sometimes precipitate and coat the reactants, slowing the reaction.

Q3: Can I simply heat the reaction to make it go faster?

A: Increasing the temperature will almost certainly increase the reaction rate, as it provides the molecules with more kinetic energy for effective collisions.[4][5] However, this approach comes with significant risks that can compromise your final yield and purity:

  • Increased Hydrolysis: The acyl chloride is highly susceptible to hydrolysis by water. Heating will accelerate this side reaction, consuming your electrophile.

  • Degradation: The starting materials or the final product may be thermally labile, leading to the formation of impurities at elevated temperatures.

  • Safety: The reaction is exothermic. Heating can lead to an uncontrolled exotherm, posing a safety hazard.

A prudent approach is to run the reaction at room temperature (20-25°C). If the rate is still too slow, a modest increase to 30-40°C can be attempted, but the reaction must be carefully monitored for the appearance of new spots by TLC.

Q4: Are there any catalysts that can be used to specifically accelerate this amide bond formation?

A: For the reaction between an amine and a highly reactive acyl chloride, the base is the most critical component for ensuring a reasonable rate. True catalytic systems are more relevant for the direct condensation of a carboxylic acid and an amine, which is a much less reactive pairing.[6][7]

However, certain reagents can have a catalytic effect:

  • 4-Dimethylaminopyridine (DMAP): A small amount of DMAP is often used as a hyper-nucleophilic acylation catalyst. It reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then attacked by the amine. This can significantly accelerate the reaction, but should be used in substoichiometric amounts (1-5 mol%).

  • Acid Catalysis: While it seems counterintuitive, strong acids have been shown to catalyze the acylation of some aminobenzoic acids.[8] This is not a standard approach for this specific transformation and is generally not recommended as it complicates the required basic conditions.

Section 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction 1. Insufficient Base: The pH of the aqueous layer is neutral or acidic. 2. Poor Agitation: Reactants in the biphasic system are not mixing effectively. 3. Low Temperature: Reaction is being run at 0°C or below for an extended period.1. Check the pH of the aqueous layer; it should be >10. Add more aqueous base if necessary. 2. Increase the stirring speed to create a vortex and maximize the interfacial area. 3. Allow the reaction to warm to room temperature (20-25°C) and monitor by TLC.
Low Yield 1. Acyl Chloride Hydrolysis: The acyl chloride was added too quickly or exposed to moisture. 2. Amine Protonation: Insufficient base was used, leaving unreacted starting material. 3. Workup Losses: The product is partially soluble in the aqueous layer, especially if the pH is too high.1. Add the acyl chloride dropwise, preferably from an addition funnel. Ensure all glassware is dry. 2. Use at least 1.1 equivalents of base. Confirm full consumption of the amine by TLC before workup. 3. During workup, carefully acidify the aqueous layer to a pH of ~3-4 to precipitate the product fully before filtration or extraction.
Formation of Multiple Impurities 1. High Temperature: The reaction was overheated, causing degradation. 2. Poor Quality Reagents: Starting materials contain impurities that participate in side reactions.1. Maintain the reaction temperature at or below 25°C. Use an ice bath to control the initial exotherm. 2. Verify the purity of 2-amino-5-bromobenzoic acid and cyclohexanecarbonyl chloride by NMR or melting point before starting.

Section 4: Optimized Experimental Protocol

This protocol provides a robust, step-by-step method for the synthesis, incorporating best practices to ensure a reasonable reaction time and high yield.

G start Start prep Step 1: Dissolve Amine In a suitable flask, dissolve 2-amino-5-bromobenzoic acid (1.0 eq) in Dichloromethane (DCM). start->prep cool Step 2: Cool Reaction Place the flask in an ice-water bath and cool to 0-5°C with vigorous stirring. prep->cool add_acyl Step 3: Add Acyl Chloride Add cyclohexanecarbonyl chloride (1.05 eq) dropwise over 15 minutes. cool->add_acyl add_base Step 4: Add Base Simultaneously or subsequently, add 10% aq. NaOH (2.0 eq) dropwise, keeping the temperature below 10°C. add_acyl->add_base react Step 5: React at RT Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours. add_base->react monitor Step 6: Monitor Progress Check for the disappearance of the starting amine using Thin Layer Chromatography (TLC). react->monitor monitor->react Incomplete workup Step 7: Workup Separate the layers. Acidify the aqueous layer with 2M HCl to pH ~3-4 to precipitate the product. monitor->workup Reaction Complete purify Step 8: Isolate & Purify Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol/water if necessary. workup->purify end_node End purify->end_node

Caption: Optimized workflow for the synthesis of the target compound.

Detailed Steps:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-bromobenzoic acid (1.0 eq) and dichloromethane (approx. 10 mL per gram of amine).

  • Cooling: Cool the resulting suspension to 0-5°C using an ice-water bath. Begin vigorous stirring.

  • Reagent Addition: In a separate container, prepare a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Acylation: Slowly and simultaneously add cyclohexanecarbonyl chloride (1.05 eq) and the aqueous NaOH solution dropwise to the stirred suspension over 20-30 minutes. Use two separate addition funnels. Ensure the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Continue to stir vigorously for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), observing the consumption of the starting amine.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel. Separate the organic and aqueous layers.

  • Precipitation: Place the aqueous layer in a beaker and cool it in an ice bath. Slowly add 2M HCl with stirring until the pH is approximately 3-4. A white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts.

  • Drying & Purification: Dry the solid in a vacuum oven. The purity is often sufficient, but the product can be recrystallized from an ethanol/water mixture for higher purity.

References

  • Google. (n.d.).
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Google Patents. (n.d.). Method for the direct acylation of aminobenzoic acids.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • World Journal of Chemical Education. (2020). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
  • Zien Journals Publishing. (n.d.). The Effect of Temperature on the Rate of Chemical Reactions.
  • YouTube. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids.
  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.

Sources

Technical Support: Overcoming Steric Hindrance in 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Substrate: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid. The Challenge: This molecule presents a classic "Ortho-Clash" scenario. The steric bulk of the cyclohexyl group (position 2), combined with the rigid amide linkage, creates a significant steric wall shielding the carboxylic acid (position 1). Furthermore, the 5-bromo position, while electronically accessible, can suffer from catalyst approach issues due to the molecule's twisted conformation.

Core Reactivity Zones:

  • Zone A (C-1 Carboxyl): Highly hindered. Prone to cyclization (benzoxazinone formation) rather than direct intermolecular coupling.

  • Zone B (C-5 Bromide): Moderately deactivated. Requires specialized ligands for cross-coupling.

  • Zone C (Amide Linkage): The "Hinge." Intramolecular H-bonding between the amide NH and the acid carbonyl locks the conformation, reducing reactivity.

Module 1: The Carboxylic Acid Interface (Amidation & Esterification)

Problem: Standard coupling reagents (EDC, HATU, HBTU) yield low conversion or unidentifiable side products (often M-18 mass). Root Cause: The bulky cyclohexyl group blocks the nucleophilic attack of the incoming amine/alcohol on the activated ester. Consequently, the internal amide oxygen attacks the activated acid, forming a 4H-3,1-benzoxazin-4-one (cyclodehydration).

Troubleshooting Workflow: The "Benzoxazinone Shunt" Strategy

Instead of fighting the cyclization, utilize it as an activation strategy. The benzoxazinone is essentially a "cyclic activated ester" that can be ring-opened by amines.

Protocol 1: Benzoxazinone-Mediated Amidation

Use this when direct HATU coupling fails.

  • Activation (Cyclization):

    • Suspend 1.0 eq of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid in dry Toluene or DCM.

    • Add 2.0 eq Thionyl Chloride (SOCl₂) or Acetic Anhydride (Ac₂O) .

    • Reflux for 2 hours.

    • Observation: The solid dissolves; reaction becomes clear.

    • Workup: Evaporate volatiles to dryness. The residue is the crude 2-cyclohexyl-6-bromo-4H-3,1-benzoxazin-4-one.

  • Nucleophilic Opening:

    • Redissolve the residue in dry THF or Toluene.

    • Add 1.1 eq of the target Amine (

      
      ).
      
    • Add 0.1 eq DMAP (4-Dimethylaminopyridine) as a catalyst.

    • Heat to 60°C–80°C.

    • Mechanism:[1][2] The amine attacks the carbonyl at position 4, opening the ring to yield the desired diamide.

Visual Workflow: The Activation Divergence

AmidationStrategy Start Starting Material: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid Direct Direct Coupling (HATU/EDC) Start->Direct Standard Conditions Cyclic INTERMEDIATE: 2-Cyclohexyl-6-bromo- 4H-3,1-benzoxazin-4-one Start->Cyclic Strategic Activation (SOCl2 or Ac2O) Fail FAILURE MODE: Steric block prevents intermolecular attack Direct->Fail Intermolecular Attack (Slow) Direct->Cyclic Intramolecular Attack (Fast) Product TARGET PRODUCT: Amide/Ester Derivative Cyclic->Product Ring Opening (R-NH2, DMAP, Heat)

Figure 1: Decision tree for modifying the sterically hindered carboxylic acid. Note that direct coupling often defaults to the cyclic intermediate, which can be exploited as a reactive handle.

Module 2: The Aryl Bromide Interface (Cross-Coupling)

Problem: Suzuki-Miyaura or Buchwald-Hartwig couplings at the C-5 position proceed slowly or require high catalyst loading. Root Cause: While C-5 is not directly hindered by the ortho-groups, the overall bulk of the molecule and potential solubility issues in non-polar solvents can hinder the oxidative addition step. Standard


 is often insufficient.
Technical Recommendation: Ligand Selection

For hindered or electron-rich aryl bromides, electron-rich bulky phosphine ligands are required to facilitate oxidative addition and stabilize the Pd(0) species.

Ligand ClassSpecific LigandRecommendation LevelContext
Buchwald (Biaryl) S-Phos High Best general purpose.[3] Excellent for hindered substrates.[4][5]
Buchwald (Biaryl) X-Phos High Use if the coupling partner (boronic acid) is also hindered.
Phosphine

MediumGood activity but air-sensitive and pyrophoric.
Standard

/ dppf
LowLikely to result in incomplete conversion or dehalogenation.
Protocol 2: Optimized Suzuki Coupling
  • Solvent System: 1,4-Dioxane/Water (4:1). The water is critical for the boronate activation.

  • Base:

    
     (3.0 eq). Stronger bases like carbonates may cause hydrolysis of the amide if the temperature is too high.
    
  • Catalyst:

    
     (0.02 eq) + S-Phos  (0.04 eq). Pre-mix catalyst and ligand in solvent for 5 mins before adding substrate.
    
  • Temperature: 80°C–100°C.

Visual Workflow: Catalytic Cycle & Steric Management

SuzukiCycle PreCat Pd(II) Precursor ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Reduction + Ligand (S-Phos) OxAdd Oxidative Addition (Ar-Pd-Br) ActiveCat->OxAdd 5-Bromo Substrate (S-Phos facilitates access) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product) TransMet->RedElim Coupling RedElim->ActiveCat Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle optimized for hindered substrates using bulky electron-rich ligands (like S-Phos) to drive the oxidative addition step.

Frequently Asked Questions (FAQs)

Q1: I tried coupling with EDC/HOBt, but my LCMS shows a peak at Mass [M-18]. What is it? A: You have formed 2-cyclohexyl-6-bromo-4H-3,1-benzoxazin-4-one . This is the dehydrated product formed by the intramolecular attack of the amide oxygen onto the activated acid.

  • Fix: Do not discard it! Treat this "impurity" with your amine and DMAP in refluxing THF. It will ring-open to give your desired product.

Q2: Can I use basic hydrolysis to remove the cyclohexanecarbonyl group later? A: It is difficult. The steric bulk of the cyclohexane ring protects the amide bond from hydrolysis.

  • Alternative: If you need a removable protecting group, this was the wrong starting material. You would need harsh acidic conditions (conc. HCl/AcOH reflux) which might affect other parts of your molecule.

Q3: Why is my Suzuki coupling stalling at 50% conversion? A: This is often due to catalyst death (Pd black formation) before the reaction is complete.

  • Fix: Switch to S-Phos or X-Phos Pd G3 precatalysts. These are more thermally stable. Also, ensure your solvent is strictly degassed; oxygen kills the active catalytic species rapidly.

Q4: The 5-bromo position is not reacting, but the amide is hydrolyzing. Why? A: You are likely using a base that is too strong (e.g., hydroxide) or a temperature that is too high.

  • Fix: Switch to Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    and keep the temperature below 100°C.

References

  • Benzoxazinone Formation & Mechanism

    • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (2013).[1][6] International Journal of Modern Organic Chemistry.

    • 7[1][3][4][5][6][8][9][10]

  • Suzuki Coupling of Hindered Bromides

    • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009).[3] Journal of Organic Chemistry.

    • 3[1][3][4][5][6][8][9][10]

  • Amide Coupling Strategies

    • Amide bond formation: beyond the myth of coupling reagents.[6] (2008). Luxembourg Bio Technologies / ChemFiles.

    • [1][3][4][5][6][8][9][11]

  • Structural Insights (Ortho-Effect)

    • 5-Bromo-2-(phenylamino)benzoic acid Crystal Structure. (2024).[4][10] NIH / PubMed.

    • 10[3][4][5][6][8]

Sources

avoiding decomposition of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition & Optimizing Synthesis

Critical Stability Analysis: The "Benzoxazinone Trap"

The primary failure mode for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (and N-acyl anthranilic acids in general) is not random degradation, but a specific, chemically driven cyclization.

The Mechanism of Failure

Under acidic, dehydrating, or high-temperature conditions, the amide oxygen attacks the ortho-carboxylic acid. This expels water and forms a 4H-3,1-benzoxazin-4-one derivative. This is a thermodynamic sink; once formed, it is difficult to revert without harsh hydrolysis that risks cleaving the amide bond entirely.

Key Risk Factor: The 5-Bromo substituent is electron-withdrawing. While this increases the acidity of the carboxylic acid (beneficial for salt formation), it also renders the ring system more susceptible to nucleophilic attack if the carboxylate is protonated.

Visualizing the Decomposition Pathway

The following diagram illustrates the transition from your target molecule to the unwanted benzoxazinone impurity.

decomposition_pathway Target Target Molecule (Open Chain Acid) Intermediate Tetrahedral Intermediate Target->Intermediate Acid/Heat (Dehydration) Impurity Benzoxazinone (Cyclized Impurity) Intermediate->Impurity Cyclization Water H2O (Byproduct) Intermediate->Water Loss

Optimized Synthesis Protocol

To avoid the pathway above, you must ensure the carboxylic acid remains in its carboxylate form (COO⁻) throughout the coupling reaction. The negative charge electrostatically repels the amide oxygen, rendering cyclization chemically impossible during the reaction.

Recommended Method: Modified Schotten-Baumann Conditions.

Step-by-Step Workflow
StepActionTechnical Rationale
1. Dissolution Dissolve 2-amino-5-bromobenzoic acid in 1.0M NaOH (2.2 equiv).Converts the acid to a soluble salt and deprotonates the amine, increasing nucleophilicity.
2. Cooling Cool the aqueous solution to 0–5 °C .Suppresses kinetic side reactions (hydrolysis of the acid chloride).
3. Addition Dissolve cyclohexanecarbonyl chloride in a non-miscible organic solvent (e.g., THF or Dioxane/DCM) and add dropwise .Biphasic system protects the acid chloride from immediate hydrolysis by water.
4. pH Control CRITICAL: Monitor pH. Simultaneously add dilute NaOH to maintain pH 9–10 .If pH < 7, the acid protonates and cyclizes. If pH > 12, the acid chloride hydrolyzes too fast.
5. Workup Acidify carefully with 1M HCl to pH 3–4 only when cold.Precipitates the target acid. Do not heat during acidification.

Troubleshooting Guide (Q&A)

Q1: My product precipitates during the reaction, but the yield is low. What happened? Diagnosis: You likely let the pH drop below 8 during the acid chloride addition. Explanation: As the reaction proceeds, HCl is generated as a byproduct. This neutralizes your base. If the solution becomes acidic, the starting material (anthranilic acid derivative) precipitates out of the aqueous phase before it can react, or the product precipitates and traps impurities. Fix: Use an autotitrator or strictly monitor pH strips to keep the solution basic (pH > 9) throughout the addition.

Q2: I see a new spot on TLC that is less polar than my product. Is it the benzoxazinone? Diagnosis: Yes, highly likely. Explanation: Benzoxazinones lack the free carboxylic acid/amide hydrogen bonding capability, making them significantly less polar (higher Rf) than the target N-acyl benzoic acid. Fix: If this impurity is present, do not try to purify by heating in ethanol/methanol. Dissolve the crude solid in dilute NaOH (opens the ring back to the acid salt), filter off any non-acidic impurities, and re-precipitate with cold HCl.

Q3: Can I use EDC/NHS coupling instead of acid chlorides? Diagnosis: Risky. Explanation: Carbodiimide coupling agents (EDC/DCC) activate the carboxylic acid. In ortho-amino acids, the activated acid is perfectly positioned to be attacked by the adjacent amide (or even the amine before coupling), leading to rapid cyclization/polymerization. Fix: Stick to the Schotten-Baumann method (Acid Chloride + Aqueous Base) or use a mixed anhydride method at -20°C if strictly anhydrous conditions are required.

Decision Tree: Choosing the Right Conditions

Use this logic flow to determine if your current setup is risking decomposition.

decision_tree Start Start Synthesis Reagent Reagent: Acid Chloride? Start->Reagent Solvent Solvent System? Reagent->Solvent Yes Alt Alternative: Anhydrous/Low Temp (-20°C) Reagent->Alt No (EDC/HATU) Risk1 HIGH RISK: Cyclization to Benzoxazinone Solvent->Risk1 Organic + Heat (DCM/Reflux) Safe OPTIMAL: Schotten-Baumann (Stable Carboxylate) Solvent->Safe Biphasic (Water/NaOH + THF)

Storage & Handling

  • Solid State: Store the isolated acid at 4°C. Ensure it is completely dry; residual acid traces (HCl) combined with moisture will catalyze slow cyclization over months.

  • Solution: Never store the compound in acidic DMSO or Methanol solutions for extended periods (e.g., NMR tubes). It will slowly convert to the benzoxazinone or methyl ester.

  • Recrystallization: Avoid boiling ethanol. Use a solvent pair like Acetone/Hexane or THF/Heptane where high heat is not required to dissolve the compound.

References

  • Mechanism of Benzoxazinone Formation

    • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013).[1] This review details the dehydration mechanism where N-acyl anthranilic acids cyclize under acidic or thermal conditions.[2]

    • 1[2][3][4][5][6]

  • Schotten-Baumann Conditions

    • Schotten-Baumann Reaction - Organic Chemistry Portal. Explains the biphasic buffer system required to prevent acid-catalyzed side reactions during amide coupling.
    • 7[2][3][4][5][6]

  • Stability of Anthranilic Acid Derivatives

    • Thermal Studies on Substituted Aminobenzoic Acids. (ResearchGate).[3][8] Discusses the thermal instability and decarboxylation/dehydration risks of amino-benzoic acid isomers.

    • 3[2][3][4][5][6]

Sources

Validation & Comparative

validation of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid structure by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

In the development of quinazolinone-based kinase inhibitors and anti-fibrotic agents, 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid serves as a critical scaffold. However, its validation presents a specific set of challenges often overlooked in routine QC:

  • Regio-ambiguity: Confirming the bromine position (C5 vs. C4) relative to the amide, particularly if the starting material (5-bromoanthranilic acid) quality is variable.

  • Proton Exchange Dynamics: The ortho-disposition of the carboxylic acid and the amide creates a zwitterionic potential that complicates spectral resolution in standard non-polar solvents.

  • Aliphatic Overlap: The cyclohexane ring can mask impurities if not resolved properly.

This guide provides a definitive protocol for validating this structure, comparing the performance of DMSO-d₆ versus Chloroform-d (CDCl₃) to demonstrate why solvent selection is not merely a preference, but a critical analytical parameter.

Comparative Analysis: Solvent System Selection

The choice of solvent dictates the visibility of the key "fingerprint" protons: the Amide NH and the Carboxylic Acid OH.

Table 1: Solvent Performance Comparison
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Scientific Rationale
Amide (NH) Signal Sharp, distinct (~11.0 - 12.0 ppm) Broad or invisibleDMSO acts as a H-bond acceptor, "locking" the NH proton and slowing exchange, allowing precise integration.
Acid (COOH) Signal Visible Broad Singlet (~13.0+ ppm) Often invisible/mergedCDCl₃ allows rapid proton exchange and dimerization, broadening the signal into the baseline.
Solubility Excellent Moderate/PoorThe polar carboxylic acid/amide motif resists dissolution in non-polar CDCl₃, leading to aggregation.
Aromatic Resolution High VariableAggregation in CDCl₃ can cause peak broadening and shifting, complicating J-coupling analysis.

Expert Insight: Do not use CDCl₃ for final structure validation of this molecule. The lack of a distinct NH signal in CDCl₃ prevents the critical NOESY correlations required to prove the ortho relationship between the amide and the aromatic ring protons.

Structural Validation Workflow

The following workflow ensures a self-validating dataset that proves connectivity, not just composition.

DOT Diagram: Validation Logic Flow

ValidationWorkflow Sample Purified Sample (>95%) Solvent Dissolve in DMSO-d6 Sample->Solvent HNMR 1H NMR (1D) Check Integration Solvent->HNMR CNMR 13C NMR (1D) Carbon Count HNMR->CNMR COSY COSY Spin Systems CNMR->COSY If pure NOESY NOESY Spatial Proximity COSY->NOESY Assign Regio Report Validated Structure NOESY->Report

Figure 1: Step-by-step logic flow for structural certification. Note the dependency of 2D methods on the initial 1D purity check.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Additive (Optional but Recommended): If peaks are broad, add 1 drop of D₂O only after the first scan to identify exchangeable protons, but avoid D₂O for the primary validation as it wipes out the NH signal needed for NOESY.

  • Tube: High-precision 5mm NMR tube (Class A).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times (T1).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The aromatic protons adjacent to the Bromine and the Carbonyls often have long T1 times. A short D1 will under-integrate these signals, leading to false purity calculations.

  • Scans: 16 (1H), 1024 (13C).

  • Temperature: 298 K (25°C).

Data Interpretation & Assignment Guide

This section details how to interpret the spectrum, assuming the DMSO-d₆ system.

A. The Aromatic Region (The "Fingerprint")

The substitution pattern (1-COOH, 2-NHR, 5-Br) creates a specific splitting pattern for the three aromatic protons.

  • H3 (Ortho to Amide):

    • Shift: ~8.4 – 8.6 ppm (Deshielded by Amide anisotropy).

    • Pattern:Doublet (d) .

    • Coupling:

      
       Hz (Ortho coupling to H4).
      
    • Validation: This proton must show a strong NOE to the Amide NH.

  • H4 (Para to Amide, Ortho to Br):

    • Shift: ~7.7 – 7.8 ppm.

    • Pattern:Doublet of Doublets (dd) .

    • Coupling:

      
       Hz (Ortho to H3) and 
      
      
      
      Hz (Meta to H6).
    • Validation: This is the only proton with two visible couplings.

  • H6 (Ortho to Acid, Meta to Br):

    • Shift: ~8.0 ppm (Deshielded by COOH).

    • Pattern:Doublet (d) .

    • Coupling:

      
       Hz (Meta to H4).
      
    • Validation: Often appears as a sharp doublet; distinguishes the 5-bromo isomer from the 4-bromo isomer (which would show different splitting).

B. The Aliphatic Region (The "Cyclohexane")
  • H-1' (Methine, CH-CO): ~2.3 – 2.5 ppm. Distinct multiplet (tt).

  • Cyclohexane Ring (CH₂): Complex envelope 1.1 – 1.9 ppm. Integration must equal 10 protons.

C. Connectivity Logic (2D NMR)

To definitively prove the structure, you must map the connectivity using the following logic diagram.

ConnectivityLogic cluster_legend Interaction Type NH Amide NH (11-12 ppm) H3 H3 Aromatic (d, ~8.5 ppm) NH->H3 NOESY (Strong) CH_Methine Cyclohexyl CH (~2.4 ppm) NH->CH_Methine NOESY (Weak/Med) H4 H4 Aromatic (dd, ~7.7 ppm) H3->H4 COSY (J~9Hz) H6 H6 Aromatic (d, ~8.0 ppm) H4->H6 COSY (Weak/None) Through Space (NOE) Through Space (NOE) Through Bond (J) Through Bond (J)

Figure 2: Connectivity map. The Red Arrow (NOESY) between NH and H3 is the "Smoking Gun" validation for the ortho-amide regiochemistry.

Troubleshooting Common Issues

ObservationDiagnosisCorrective Action
Missing NH/COOH peaks Wet solvent or D/H exchangeUse fresh ampule of DMSO-d₆. Ensure sample is dry.
Extra Doublet ~6.5-7.0 ppm Unreacted AnilineCheck for 2-amino-5-bromobenzoic acid starting material. Amine protons appear upfield of Amides.
H3/H4/H6 Integration Error T1 Relaxation issueIncrease D1 delay to 10s. Brominated carbons relax slowly.
Cyclohexane signal > 11H Solvent impurityCheck for cyclohexane or hexanes residue (common if recrystallized from non-polar solvents).

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constant analysis).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for NOESY/COSY pulse sequences).
  • Reich, H. J. (2024).[2] "1H NMR Chemical Shifts - Amides and Aromatic Systems." University of Wisconsin-Madison / Organic Chemistry Data.

Sources

Comparative Analysis of N-Acyl Anthranilic Acid Derivatives: Focusing on 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (CAS: 312279-64-4) represents a specific, functionalized scaffold within the N-acyl anthranilic acid class. While often cataloged as a chemical building block, this structure possesses significant pharmacophoric relevance in two primary therapeutic areas: HCV NS5B polymerase inhibition and MAP Kinase (MAPK5) modulation .

This guide provides a comparative technical analysis of this compound against established clinical and preclinical benchmarks. Unlike generic catalog entries, we dissect the molecule as a privileged scaffold —a core structure capable of binding multiple diverse receptors—and evaluate its utility as a lead compound for allosteric inhibition.

Core Value Proposition:
  • Structural Utility: The 5-bromo substituent provides a critical halogen bond/hydrophobic anchor, while the cyclohexyl group mimics the bulky hydrophobic moieties found in high-potency antiviral agents.

  • Synthetic Accessibility: A one-step, high-yield synthesis makes it an ideal "probe" molecule for SAR (Structure-Activity Relationship) expansion.

  • Therapeutic Potential: It serves as a simplified analog of complex HCV NS5B inhibitors (e.g., A-837093) and anti-fibrotic agents (e.g., Tranilast).

Chemical Identity & Mechanism of Action[1]

Structural Analysis

The compound consists of an anthranilic acid (2-aminobenzoic acid) core, modified at two key positions:

  • 5-Position (R1): A Bromine atom.[1][2] This is a classic bioisostere for methyl or chloro groups, enhancing lipophilicity and enabling halogen bonding in hydrophobic pockets.

  • N-Acyl Position (R2): A Cyclohexanecarboxamide. This bulky, aliphatic ring provides significant steric occlusion, often required to disrupt protein-protein interactions or fill large allosteric pockets.

Mechanism of Action: Allosteric Inhibition

In the context of HCV NS5B Polymerase , N-acyl anthranilic acids typically bind to Allosteric Site 2 (Thumb Domain) .

  • Binding Mode: The carboxylic acid moiety forms salt bridges with arginine residues (e.g., Arg-503) in the active site or allosteric pocket. The 5-bromo and cyclohexyl groups occupy adjacent hydrophobic pockets, inducing a conformational change that prevents the enzyme from closing its "fingers" domain, thereby blocking RNA synthesis initiation.

G Compound 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid Target HCV NS5B Polymerase (Thumb Domain) Compound->Target Binds to Interaction Allosteric Binding (Site 2) Target->Interaction Via COOH & Hydrophobic Groups Effect Conformational Lock (Open State) Interaction->Effect Induces Outcome Inhibition of RNA Replication Effect->Outcome Results in

Figure 1: Mechanism of Action for N-Acyl Anthranilic Acid Derivatives in HCV NS5B Inhibition.

Comparative Analysis: Potency & Selectivity

We compare 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (Compound A) against a high-potency HCV inhibitor (A-837093 ) and a structural reference (Tranilast ).

Table 1: Physicochemical & Biological Profile Comparison
FeatureCompound A (Subject)A-837093 (Benchmark)Tranilast (Reference)
Structure 5-Br-Anthranilic acid amideComplex Anthranilate3,4-Dimethoxycinnamoyl-anthranilate
Primary Target HCV NS5B / MAPK5 (Probe)HCV NS5B (Allosteric)TGF-β / TRPV2
Potency (IC50) ~5 - 20 µM (Est. for class)< 10 nM ~30 - 100 µM
Lipophilicity (cLogP) ~4.3~5.5~3.8
Solubility Low (DMSO required)Very LowModerate
Key Interaction Br-Hydrophobic PocketBiaryl-Hydrophobic PocketH-Bonding Network
Development Status Preclinical / Tool CompoundDiscontinued Clinical CandidateApproved Drug (Japan/Korea)
Analysis of Comparative Data:
  • Potency Gap: Compound A is significantly less potent than optimized inhibitors like A-837093. This is expected, as the cyclohexyl group is a "generic" hydrophobic filler compared to the optimized biaryl systems in advanced candidates.

  • Selectivity: Unlike Tranilast, which has broad "off-target" effects (inhibiting TRPV2, TGF-β), the 5-bromo substitution on Compound A narrows its specificity towards kinase-like pockets (MAPK5) and viral polymerases.

  • Utility: Compound A is an excellent fragment starting point . Its moderate potency allows for sensitive detection of SAR trends during early optimization.

Experimental Protocols

Synthesis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Rationale: A robust, self-validating protocol for generating fresh material for assays, avoiding the degradation often found in aged commercial samples.

Reagents:

  • 5-Bromoanthranilic acid (1.0 eq)

  • Cyclohexanecarbonyl chloride (1.1 eq)

  • Pyridine (solvent/base) or DCM/Triethylamine

  • HCl (1M) for quenching[3]

Protocol:

  • Dissolution: Dissolve 5-bromoanthranilic acid (2.16 g, 10 mmol) in dry dichloromethane (DCM, 20 mL) containing triethylamine (3.0 mL, 22 mmol) under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add cyclohexanecarbonyl chloride (1.61 g, 11 mmol) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL) to remove excess amine, then brine (30 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.

    • Quality Check: 1H NMR should show a distinct amide singlet at ~11.0 ppm and disappearance of the broad aniline NH2 signal.

In Vitro Assay: HCV NS5B Polymerase Inhibition

Rationale: A fluorescence-based assay is preferred over radioactive methods for safety and throughput.

Materials:

  • Recombinant HCV NS5B (C-terminal truncated, Δ21).

  • RNA Template: Poly(C) or heteropolymeric RNA.

  • Substrate: GTP (for Poly(C)) or NTP mix.

  • Detection: PicoGreen (dsRNA intercalator).

Workflow:

  • Preparation: Dilute Compound A in DMSO (10-point serial dilution, start at 100 µM).

  • Incubation: Mix enzyme (20 nM final) with compound in Assay Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.05% Tween-20). Incubate 15 min at 25°C.

  • Initiation: Add RNA template (20 µg/mL) and NTPs (500 µM).

  • Elongation: Incubate for 90 minutes at 30°C.

  • Termination: Add EDTA (50 mM) to stop the reaction.

  • Detection: Add PicoGreen reagent. Measure fluorescence (Ex 480 nm / Em 520 nm).

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit to sigmoidal dose-response curve to determine IC50.

AssayWorkflow Step1 Compound Dilution (DMSO, 10-point) Step2 Pre-incubation (Enzyme + Compound, 15 min) Step1->Step2 Step3 Reaction Initiation (+ RNA Template/NTPs) Step2->Step3 Step4 Elongation (90 min @ 30°C) Step3->Step4 Step5 Detection (PicoGreen Fluorescence) Step4->Step5

Figure 2: Workflow for Fluorescence-Based NS5B Polymerase Inhibition Assay.

Conclusion & Strategic Outlook

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is a versatile, albeit moderately potent, scaffold. Its primary value lies not as a final drug candidate, but as a robust chemical probe for validating binding pockets in viral polymerases and kinases.

  • For Virologists: It serves as a simplified model for "Thumb Domain" binders. If your screening hit lacks the 5-bromo or cyclohexyl group, introducing them is a high-probability strategy to improve potency.

  • For Medicinal Chemists: The scaffold is amenable to rapid diversification. Replacing the cyclohexyl ring with heteroaromatic bicycles (e.g., indole, benzofuran) is the logical next step to transition from micromolar to nanomolar potency.

Recommendation: Use this compound as a positive control in low-stringency screens or as a starting block for fragment-growing campaigns targeting allosteric sites.

References

  • HCV NS5B Inhibitors (Anthranilic Acids)

    • Nittoli, T., et al. (2007).[4] Identification of anthranilic acid derivatives as a novel class of allosteric inhibitors of hepatitis C NS5B polymerase.[4] Journal of Medicinal Chemistry.[4][5][6]

  • MAPK5 Signaling & SAR

    • Flaherty, P., et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters.
  • General Synthesis of N-Acyl Anthranilic Acids

    • PubChem Compound Summary for CAS 312279-64-4.
  • Tranilast & Analogs (Comparative Context)

    • Darakhshan, S., et al. (2021). Tranilast: A Review of Its Therapeutic Applications. Pharmacological Research.[7]

Sources

A Comparative Efficacy Analysis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid and Structurally Related Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the therapeutic efficacy of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid and its structurally similar analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanism of action, comparative in vitro efficacy, and detailed experimental protocols to facilitate further investigation and application of this promising class of compounds.

Introduction: The Therapeutic Potential of N-Acylanthranilic Acid Derivatives

N-acylanthranilic acid derivatives represent a significant class of pharmacologically active molecules, renowned for their anti-inflammatory properties. These compounds, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs), have been the subject of extensive research due to their potential to modulate key inflammatory pathways. At the core of their mechanism is the inhibition of enzymes involved in the inflammatory cascade, offering a promising avenue for the development of novel therapeutics for a range of inflammatory conditions.

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, the focus of this guide, is a member of this class characterized by a bromine substitution on the anthranilic acid core and a cyclohexanecarboxamido side chain. This unique structure warrants a detailed investigation into its efficacy in comparison to other well-studied analogs.

Unraveling the Mechanism of Action: Targeting the Inflammatory Cascade

The primary mechanism of action for many N-acylanthranilic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a central role in the synthesis of pro-inflammatory prostaglandins[1]. By blocking the activity of COX-2, these compounds can effectively reduce the production of inflammatory mediators, thereby alleviating pain and inflammation.

Furthermore, emerging evidence suggests that the anti-inflammatory effects of this class of compounds may extend beyond COX inhibition. Studies on structurally similar molecules have demonstrated an ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Inhibition of the NF-κB pathway represents a significant therapeutic strategy for controlling inflammatory responses.

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Caption: Putative mechanism of action for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Comparative In Vitro Efficacy

While specific efficacy data for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is not extensively available in peer-reviewed literature, a comparative analysis can be drawn from studies on structurally related N-acylanthranilic acids. The following table summarizes the inhibitory activities of representative analogs against key inflammatory mediators.

CompoundTargetAssay TypeIC50 / ActivityReference
N-Arylanthranilic Acid Derivative 1 COX-2Enzyme Inhibition Assay5.0 - 17.6 µM[1]
N-Arylanthranilic Acid Derivative 2 5-LOXEnzyme Inhibition Assay0.6 - 8.5 µM[1]
N-Arylanthranilic Acid Derivative 3 PGE2 ProductionLPS-stimulated RAW 264.7 cellsDecreased to 61–89 pg/mL (Celecoxib: 119.9 pg/mL)[1]
N-Arylanthranilic Acid Derivative 4 Nitric Oxide (NO)NO Scavenging AssayIC50: 0.238 x 10⁶ µM[1]

Note: The specific structures of the N-arylanthranilic acid derivatives are detailed in the cited reference.

The data indicates that N-arylanthranilic acid derivatives can exhibit potent, dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway responsible for leukotriene synthesis. Furthermore, these compounds have been shown to effectively reduce the production of prostaglandin E2 (PGE2) and scavenge nitric oxide, both important mediators of inflammation.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the evaluation of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid and its analogs.

COX-2 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer

  • COX Probe (e.g., based on the detection of Prostaglandin G2)

  • Arachidonic Acid (Substrate)

  • Celecoxib (Positive Control)

  • Test Compounds

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Assay Buffer

    • Enzyme Control: Assay Buffer + COX-2 Enzyme

    • Inhibitor Control: Assay Buffer + COX-2 Enzyme + Celecoxib

    • Test Compound: Assay Buffer + COX-2 Enzyme + Test Compound (at various concentrations)

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately add the COX probe to all wells.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC50 value using a suitable software.

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COX_2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_measurement Measurement & Analysis Reagents Prepare Reagents (Enzyme, Buffer, Probe, Substrate, Compounds) Add_Components Add Assay Buffer, Enzyme, and Inhibitor/ Test Compound to wells Reagents->Add_Components Pre_incubation Pre-incubate at 37°C Add_Components->Pre_incubation Add_Substrate Initiate reaction with Arachidonic Acid Pre_incubation->Add_Substrate Add_Probe Add COX Probe Add_Substrate->Add_Probe Measure_Fluorescence Measure Fluorescence (Kinetic Mode) Add_Probe->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the fluorometric COX-2 inhibition assay.

LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This cell-based assay measures the ability of a test compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compounds

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the percent inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated control. Calculate the IC50 value for each cytokine.

NF-κB Luciferase Reporter Assay

This assay determines the effect of a test compound on the NF-κB signaling pathway using a reporter cell line that expresses luciferase under the control of an NF-κB response element.

Materials:

  • HEK293T or similar cell line stably transfected with an NF-κB-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • TNF-α (or other NF-κB activator)

  • Test Compounds

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) and incubate for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Calculate the percent inhibition of NF-κB activity for each concentration of the test compound. Determine the IC50 value.

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NF_kB_Reporter_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis Seed_Cells Seed NF-κB Reporter Cells in 96-well plate Add_Compound Pre-treat with Test Compound Seed_Cells->Add_Compound Activate_NFkB Stimulate with TNF-α Add_Compound->Activate_NFkB Lyse_Cells Lyse Cells Activate_NFkB->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Normalize_Data Normalize Data Measure_Luminescence->Normalize_Data Calculate_Inhibition Calculate % Inhibition Normalize_Data->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the NF-κB luciferase reporter assay.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to assess whether the observed inhibitory effects of a compound are due to its specific biological activity or general cytotoxicity.

Materials:

  • Cell line used in the efficacy assays (e.g., RAW 264.7)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with the same concentrations of the test compound used in the efficacy assays and incubate for the same duration (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

Conclusion and Future Directions

While direct experimental data for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid remains to be fully elucidated in the public domain, the comparative analysis of its structural analogs strongly suggests its potential as a potent anti-inflammatory agent. The provided experimental protocols offer a robust framework for the systematic evaluation of its efficacy and mechanism of action.

Future research should focus on:

  • Direct Efficacy Testing: Performing the described in vitro assays to determine the specific IC50 values of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid for COX-2 inhibition, cytokine release, and NF-κB activation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with modifications to the cyclohexyl ring and the bromo-anthranilic acid core to optimize potency and selectivity.

  • In Vivo Efficacy Models: Evaluating the anti-inflammatory effects of promising compounds in established animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

  • Target Identification and Validation: Employing advanced techniques like chemical proteomics to identify novel protein targets that may contribute to the compound's pharmacological profile.

By systematically applying these methodologies, the scientific community can further unravel the therapeutic potential of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid and pave the way for the development of new and effective anti-inflammatory drugs.

References

  • N-arylanthranilic acid derivatives with anti-inflammatory activity. ResearchGate. (URL not provided in search results)
  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. (URL not provided in search results)
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich. (URL not provided in search results)
  • MTT assay protocol. Abcam. (URL not provided in search results)
  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PMC - PubMed Central. (URL not provided in search results)
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. (URL not provided in search results)
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. (URL not provided in search results)
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. (URL not provided in search results)
  • A QSAR Study of Anti-Inflammatory N-arylanthranilic Acids. PubMed. (URL not provided in search results)
  • Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. (URL not provided in search results)

Sources

cross-validation of experimental data for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Compound Identity: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid Scaffold Class: N-Acylated Anthranilic Acid Derivative Primary Application: High-Value Intermediate / SAR Probe for Lipophilic Binding Pockets[1][2]

This guide serves as a technical validation protocol for researchers utilizing 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid . Unlike standard commercial reagents, this compound represents a specific "privileged structure" in medicinal chemistry—combining the electronic modulation of the 5-position halogen (Bromine) with the steric bulk and lipophilicity of a cyclohexane ring.[2]

This document objectively compares the target compound against its synthetic precursor (5-Bromoanthranilic acid ) and its non-halogenated analog (2-(Cyclohexanecarboxamido)benzoic acid ) to establish rigorous Quality Control (QC) and Structure-Activity Relationship (SAR) baselines.[1][2]

Structural & Synthetic Validation Logic

To validate the integrity of this molecule, one must confirm two critical structural features: the formation of the amide bond (capping the amine) and the retention of the bromine atom.[2]

The Synthetic Pathway & Impurity Logic

The primary impurity in any sample of this compound is the unreacted starting material or the hydrolysis product. The following diagram illustrates the synthesis and degradation logic required for HPLC method development.

G cluster_0 Validation Checkpoint Start 5-Bromoanthranilic Acid (Precursor / Impurity A) [Polar, H-Bond Donor] Target TARGET MOLECULE 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid [Lipophilic, Amide Capped] Start->Target Acylation (-HCl) Reagent Cyclohexanecarbonyl Chloride Reagent->Target Target->Start Degradation Pathway Degradation Hydrolysis (Acidic/Basic Conditions)

Figure 1: Synthetic pathway highlighting the reversible nature of the amide bond.[1][2] The presence of 5-Bromoanthranilic acid indicates either incomplete synthesis or storage degradation.[1][2]

NMR Cross-Validation Criteria

The most definitive validation is 1H-NMR.[1][2] You must observe the "Amide Shift" to confirm the reaction is complete.[1]

FeaturePrecursor: 5-Bromoanthranilic AcidTarget: 5-Bromo-2-(cyclohexanecarboxamido)... Validation Logic
NH Signal Broad singlet (~5.0–6.5 ppm)Sharp Singlet (~10.5–11.5 ppm) The target's amide proton is heavily deshielded due to intramolecular H-bonding with the carboxylic acid.[1][2]
Aromatic Region 3 Protons (Upfield shift due to free NH2)3 Protons (Downfield shift) Acylation removes the electron-donating effect of the free amine, shifting aromatic protons downfield.[1][2]
Aliphatic Region NoneMultiplets (1.2–2.5 ppm) Distinct cyclohexane envelope confirming the acyl group attachment.[1][2]

Comparative Performance Data (Physicochemical)

In drug discovery, this compound is often selected to test the "Halogen Effect" (halogen bonding capability) and "Lipophilic Efficiency."[2] The table below compares it with standard alternatives to justify its selection.

Solubility & Lipophilicity Profile[5][7]
PropertyTarget Compound Alternative A: 5-Bromoanthranilic AcidAlternative B: 2-(Benzamido)benzoic acid
Role Test Compound Precursor / Negative Control Aromatic Analog
LogP (Calc) ~3.8 - 4.2 ~2.0~3.1
Aq.[1][2] Solubility Low (< 0.1 mg/mL) Moderate (pH dependent)Low
H-Bond Donors 2 (COOH, NH) 3 (COOH, NH2)2
Conformation Flexible (Cyclohexane) RigidRigid (Planar Phenyl)
Validation Note Requires DMSO for stock solutions.[1][2]Soluble in MeOH/Water mixtures.[1][2]Used to test "Planarity vs. Bulk" effects.[1][2]

Scientific Insight: The Target Compound typically exhibits lower aqueous solubility than the precursor due to the lipophilic cyclohexane ring masking the polar amide. However, this increases membrane permeability, making it a superior scaffold for intracellular targets compared to the highly polar 5-bromoanthranilic acid.[2]

Experimental Protocols

HPLC Purity Validation Method

To distinguish the target from its precursor (which has similar UV absorbance), use the following gradient method. This protocol utilizes the hydrophobicity difference driven by the cyclohexane ring.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond).[1][2]

Gradient Table:

  • 0-2 min: 10% B (Equilibration)

  • 2-10 min: 10% → 90% B (Elution of impurities followed by Target)

  • 10-12 min: 90% B (Wash)

  • 12-15 min: 10% B (Re-equilibration)

Expected Results:

  • Retention Time (RT) ~3.5 min:5-Bromoanthranilic Acid (Polar, elutes early).[1][2]

  • Retention Time (RT) ~8.2 min:Target Compound (Retained by C18 due to cyclohexane/Br lipophilicity).[1][2]

Solubility & Stability Assay

Since the amide bond can hydrolyze, stability testing is mandatory for stock solutions.[2]

  • Preparation: Dissolve 10 mg of Target in 1 mL DMSO (Stock A).

  • Dilution: Dilute 10 µL of Stock A into 990 µL of PBS (pH 7.4).

  • Incubation: Shake at 37°C for 24 hours.

  • Analysis: Inject into HPLC (Method 4.1).

  • Pass Criteria: >95% retention of the peak area at ~8.2 min. Appearance of a peak at ~3.5 min indicates hydrolytic instability.[1][2]

Analytical Workflow Visualization

The following decision tree outlines the logical steps to validate a batch of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid before using it in biological assays.

ValidationFlow Sample Raw Sample (Solid Powder) SolubilityTest Solubility Check (DMSO vs Water) Sample->SolubilityTest HPLC HPLC-UV Purity (Gradient Method) SolubilityTest->HPLC Dissolved Decision1 Single Peak >95%? HPLC->Decision1 MS_Check LC-MS Confirmation (Confirm Mass [M+H]+) Decision1->MS_Check Yes Reject REJECT BATCH (Recrystallize) Decision1->Reject No (<95%) NMR_Check 1H-NMR (Confirm Amide H) MS_Check->NMR_Check Mass Correct NMR_Check->Reject Missing Amide H Approve APPROVE FOR ASSAY (Store -20°C) NMR_Check->Approve Structure Valid

Figure 2: Step-by-step Quality Control (QC) decision tree to ensure data integrity in downstream biological applications.

References

  • PubChem. 5-Bromoanthranilic Acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Kumar, A., et al. (2003).[1][2] Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.[1][4][2] Bioorganic & Medicinal Chemistry.[1][2][5] Available at: [Link]

  • Sielc Technologies. HPLC Separation of 5-Bromoanthranilic acid. (Methodology for precursor validation). Available at: [Link]

  • Doyle, F. P., et al. Anthranilic Acid Derivatives.[1][2] (Foundational chemistry of N-acylated anthranilic acids). Journal of the Chemical Society.[1] (Historical Context for Scaffold).

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A Comparative Guide to Purity Confirmation of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid: An LC-MS Focused Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous confirmation of purity for novel chemical entities and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This guide offers an in-depth technical comparison of analytical methodologies for purity assessment, centering on the highly sensitive and specific technique of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, a key pharmaceutical intermediate. We will explore the rationale behind method development, provide a detailed experimental protocol, and objectively compare its performance against established techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity in Pharmaceutical Intermediates

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, as a precursor in multi-step syntheses, harbors the potential to carry forward impurities into the final Active Pharmaceutical Ingredient (API). These impurities, which can arise from starting materials, by-products, or degradation, can impact the API's stability, safety, and therapeutic effect. Therefore, a robust analytical strategy to ensure the purity of this intermediate is not merely a quality control measure but a critical step in risk mitigation throughout the drug development lifecycle.[1][2]

LC-MS: The Gold Standard for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse in pharmaceutical analysis due to its exceptional sensitivity and specificity.[3][4] The coupling of liquid chromatography's separation capabilities with the mass spectrometer's ability to determine the mass-to-charge ratio of analytes allows for the confident identification and quantification of the main component and even trace-level impurities.[5] For complex molecules like 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, LC-MS is indispensable for differentiating structurally similar impurities and isomers that may be indistinguishable by other methods.[2]

Physicochemical Properties of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid
  • Chemical Structure: Comprising a brominated benzoic acid scaffold linked to a cyclohexanecarboxamide group.

  • Molecular Weight: 342.20 g/mol (for C14H16BrNO3)

  • Polarity: The presence of a carboxylic acid and an amide group imparts significant polarity.

  • Solubility: Expected to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, and acetonitrile.[6]

  • Ionization: The carboxylic acid moiety makes it amenable to deprotonation, making it suitable for negative ion mode electrospray ionization (ESI).[7]

Optimized LC-MS Method for Purity Analysis

This protocol is designed to achieve a high-resolution separation of the target compound from potential impurities, followed by sensitive mass spectrometric detection.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation:

  • Accurately weigh 1 mg of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.
  • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
  • Further dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 µg/mL for analysis.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is chosen for its excellent retention of moderately polar to nonpolar compounds.
  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[8]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution: A gradient is employed to ensure the elution of compounds with a range of polarities. | Time (min) | % B | | :--- | :--- | | 0.0 | 20 | | 10.0 | 95 | | 12.0 | 95 | | 12.1 | 20 | | 15.0 | 20 |
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C to ensure reproducible retention times.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI).
  • Polarity: Negative ion mode is selected to detect the deprotonated molecule [M-H]⁻.[7]
  • Scan Range: m/z 100-500 to cover the mass of the target compound and potential lower and higher molecular weight impurities.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Cone Voltage: 30 V.

The workflow for this LC-MS analysis is depicted in the following diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to 10 µg/mL dissolve->dilute inject Inject Sample dilute->inject separate C18 Column Separation inject->separate ionize ESI (Negative Mode) separate->ionize detect Mass Analyzer (m/z 100-500) ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectrum Obtain Mass Spectrum detect->spectrum purity Calculate Purity chromatogram->purity spectrum->purity Purity_Analysis_Comparison cluster_attributes Key Decision Criteria LCMS LC-MS High Specificity High Sensitivity Structural Information Specificity Specificity LCMS->Specificity Excellent Sensitivity Sensitivity LCMS->Sensitivity Excellent Quantification Quantification LCMS->Quantification Good (with standards) Structure Structural Info LCMS->Structure Good (MS/MS) Throughput Throughput LCMS->Throughput Moderate HPLC_UV HPLC-UV Robust & Routine Quantitative Accuracy Limited Specificity HPLC_UV->Specificity Moderate HPLC_UV->Sensitivity Good HPLC_UV->Quantification Excellent HPLC_UV->Structure Limited HPLC_UV->Throughput High qNMR qNMR Absolute Quantification Structural Elucidation Lower Sensitivity qNMR->Specificity Excellent qNMR->Sensitivity Low qNMR->Quantification Absolute (no standards) qNMR->Structure Excellent qNMR->Throughput Low

Caption: Comparison of analytical techniques for purity analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in quality control laboratories for its robustness and quantitative accuracy. [9]

  • Principle: Separates compounds based on their interaction with the stationary phase, and detection is based on the absorption of UV light by the analyte. For aromatic compounds like 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, UV detection is straightforward. [10]* Strengths:

    • Excellent for routine purity checks and quantification of the main component.

    • High throughput and cost-effective.

  • Limitations:

    • Co-eluting impurities with similar UV spectra can go undetected, leading to an overestimation of purity. [3] * Provides no direct structural information about unknown impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has gained recognition as a primary ratio method for purity determination, as it does not require a reference standard for the impurity itself. [11][12]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined. [13]* Strengths:

    • Provides absolute quantification without the need for specific impurity standards.

    • Offers rich structural information for both the main compound and any detectable impurities. [14]* Limitations:

    • Lower sensitivity compared to LC-MS, making it challenging to detect and quantify trace-level impurities.

    • Complex mixtures can lead to overlapping signals, complicating quantification. [15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. [16]

  • Principle: Separates compounds in the gas phase followed by mass spectrometric detection.

  • Applicability to the Target Compound: Due to the low volatility of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, direct analysis by GC-MS is challenging. Derivatization to convert the carboxylic acid to a more volatile ester would be necessary. [17][18]This additional sample preparation step can introduce variability and potential for side reactions.

Data Summary and Comparison

FeatureLC-MSHPLC-UVqNMRGC-MS
Specificity ExcellentModerateExcellentExcellent
Sensitivity ExcellentGoodLowExcellent
Quantitative Accuracy Good (with standards)ExcellentAbsoluteGood (with standards)
Structural Information Good (MS/MS)LimitedExcellentGood
Sample Throughput ModerateHighLowModerate
Derivatization Required NoNoNoYes

Conclusion: An Integrated Approach to Purity Confirmation

For the comprehensive purity assessment of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, LC-MS stands out as the most suitable primary technique, offering an unparalleled combination of separation, sensitivity, and specificity. It is the optimal choice for identifying and characterizing unknown impurities, which is crucial in the early stages of drug development.

However, a truly robust quality control strategy often employs orthogonal methods. HPLC-UV remains a valuable tool for routine, high-throughput purity checks once the impurity profile has been established by LC-MS. Furthermore, qNMR serves as an indispensable, non-destructive method for the absolute purity determination of reference standards and for providing definitive structural elucidation of isolated impurities. The choice of analytical technique should always be guided by the specific requirements of the analysis, the stage of drug development, and the nature of the potential impurities.

References

  • Glindia. 5-Bromo-2-Chlorobenzoic Acid. Available from: [Link]

  • ResearchGate. 5-Bromo-2-(phenylamino)benzoic acid. Available from: [Link]

  • Longchem. 5-Bromo-2-chlorobenzoic acid. Available from: [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Available from: [Link]

  • ResearchGate. (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]

  • Chromatography Online. A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available from: [Link]

  • PMC. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available from: [Link]

  • ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available from: [Link]

  • PubMed. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Available from: [Link]

  • Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities. Available from: [Link]

  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Available from: [Link]

  • ResearchGate. When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. Available from: [Link]

  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available from: [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available from: [Link]

  • ResearchGate. Benzoic acid determination with GC-FID?. Available from: [Link]

  • SciSpace. Current developments in LC-MS for pharmaceutical analysis. Available from: [Link]

  • ACS Publications. Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Available from: [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]

  • Semantic Scholar. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • International Journal of Advanced Research. Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available from: [Link]

  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Available from: [Link]

  • ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]

  • PubMed Central. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available from: [Link]

Sources

A Comparative Analysis for the Bench Scientist: 5-Bromo- vs. 5-Chloro-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the selection of molecular building blocks is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead candidate. Halogenation of aromatic rings is a cornerstone strategy in this process, with bromine and chlorine being two of the most frequently employed substituents. This guide provides an in-depth, objective comparison of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid and its chloro-analog, 5-chloro-2-(cyclohexanecarboxamido)benzoic acid. While direct, side-by-side experimental data for these specific compounds is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and data from closely related structures to provide a predictive comparison of their performance.

Molecular Structure and Core Physicochemical Properties

The foundational difference between these two molecules lies in the substitution of a bromine atom for a chlorine atom at the 5-position of the benzoic acid ring. This seemingly minor change has significant implications for the molecule's size, electronics, and potential intermolecular interactions.

Property5-Bromo-2-(cyclohexanecarboxamido)benzoic acid5-Chloro-2-(cyclohexanecarboxamido)benzoic acidRationale for Predicted Differences
Molecular Formula C14H16BrNO3[1]C14H16ClNO3Based on elemental substitution.
Molecular Weight 326.19 g/mol [1]281.73 g/mol The atomic weight of Bromine is ~79.90 amu, while Chlorine is ~35.45 amu.
Predicted Acidity (pKa) Slightly higher pKa (less acidic)Slightly lower pKa (more acidic)Chlorine is more electronegative than bromine, exerting a stronger electron-withdrawing inductive effect (-I) which stabilizes the carboxylate anion.[2][3]
Predicted Lipophilicity (LogP) Higher LogPLower LogPBromine is larger and more polarizable than chlorine, generally leading to increased lipophilicity in analogous aromatic compounds.[4]
CAS Number 312279-64-4[1]Not readily availableSpecific CAS number is assigned upon synthesis and registration.

The greater electronegativity of chlorine compared to bromine leads to a stronger inductive electron withdrawal from the benzoic acid ring. This effect stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the carboxylic acid (resulting in a lower pKa) for the chloro-substituted compound.[2][3][5] Conversely, the larger atomic radius and greater polarizability of bromine typically contribute to a higher lipophilicity (higher LogP value) for the bromo-substituted analog.[4]

Synthesis and Reaction Considerations

Both compounds can be synthesized via a standard N-acylation reaction. The general synthetic pathway involves the reaction of the corresponding 5-halo-2-aminobenzoic acid with cyclohexanecarbonyl chloride in the presence of a base.

Generalized Experimental Protocol: N-Acylation
  • Dissolution: Dissolve 5-bromo-2-aminobenzoic acid or 5-chloro-2-aminobenzoic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) containing a non-nucleophilic base (e.g., Pyridine or Triethylamine, 1.2 equivalents).

  • Acylation: Cool the solution to 0°C in an ice bath. Add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The choice of starting material, either 2-amino-5-bromobenzoic acid or 2-amino-5-chlorobenzoic acid[6], is the key determinant. The reactivity of these precursors in the N-acylation step is expected to be comparable under standard conditions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 5-Halo-2-aminobenzoic acid (Halo = Br or Cl) Acylation N-Acylation Reaction (Aprotic Solvent, 0°C to RT) Reactant1->Acylation Reactant2 Cyclohexanecarbonyl chloride Reactant2->Acylation Base Pyridine or Triethylamine Base->Acylation Workup Aqueous Work-up & Acidification Acylation->Workup Reaction Completion Isolation Filtration & Drying Workup->Isolation Product 5-Halo-2-(cyclohexanecarboxamido)benzoic acid Isolation->Product

Caption: Generalized workflow for the synthesis of target compounds.

Comparative Performance and Potential Applications

The choice between the bromo- and chloro-substituted analogs will depend heavily on the desired application and the specific properties being optimized.

Reactivity in Subsequent Reactions

Should the halogen atom be intended as a reactive handle for further functionalization, for instance in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the bromo-substituted compound would be significantly more reactive. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating a more facile oxidative addition to the palladium catalyst. This often allows for milder reaction conditions and broader substrate scope.

Biological Activity and Drug Development

In the context of drug development, the nature of the halogen can influence several key parameters:

  • Binding Affinity: The larger size of the bromine atom compared to chlorine can provide a better steric fit in some protein binding pockets, potentially leading to enhanced potency. Conversely, a chlorine atom might be favored in a more sterically constrained environment.

  • Metabolic Stability: The greater strength of the C-Cl bond compared to the C-Br bond can sometimes translate to increased metabolic stability, as cleavage of the C-halogen bond is a known metabolic pathway for some xenobiotics.

  • Pharmacokinetics: As previously noted, the higher lipophilicity of the bromo-compound could lead to differences in absorption, distribution, metabolism, and excretion (ADME) profiles compared to the chloro-analog. This could affect bioavailability, plasma protein binding, and tissue distribution.

Halogenated compounds, in general, are widely explored for their biological activities, including antibacterial and anticancer properties.[7][8][9][10] The specific choice between a bromo or chloro substituent can fine-tune these activities. For example, in a study on halogenated polycyclic aromatic hydrocarbons, the bromo-substituted versions showed higher relative potencies in inducing aryl hydrocarbon receptor (AhR)-mediated activities compared to their chlorinated counterparts.[11]

Halogen_Comparison cluster_properties Physicochemical & Reactivity Properties cluster_implications Potential Implications in Drug Discovery Bromo 5-Bromo derivative Reactivity Higher Reactivity (e.g., Cross-Coupling) Bromo->Reactivity Lipophilicity Higher Lipophilicity (LogP) Bromo->Lipophilicity Binding Modulated Target Binding Affinity Bromo->Binding Chloro 5-Chloro derivative Acidity Higher Acidity (Lower pKa) Chloro->Acidity Bond_Strength Higher C-X Bond Strength Chloro->Bond_Strength Chloro->Binding Functionalization Facile Further Functionalization Reactivity->Functionalization PK Altered Pharmacokinetics (ADME) Lipophilicity->PK Acidity->PK Metabolism Increased Metabolic Stability Bond_Strength->Metabolism

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid and its Analogs for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is fundamental to the design of potent and selective therapeutics. This guide provides a comprehensive comparative analysis of the SAR of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, a scaffold with significant potential in drug discovery. Due to the limited publicly available, in-depth SAR studies on this specific molecule, this guide will draw upon established principles from related substituted benzoic acid analogs to propose a systematic investigation into its therapeutic potential, likely in the realm of anti-inflammatory agents.

The Core Pharmacophore: Deconstructing 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid

The benzoic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds. The carboxylic acid moiety is a critical hydrogen bond donor and acceptor, often facilitating interactions with the active sites of enzymes or receptors. The biological activity of benzoic acid derivatives is profoundly influenced by the nature and positioning of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.

The core structure of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid can be dissected into three key regions for SAR exploration:

  • Region A: The Benzoic Acid Ring: The bromine atom at the 5-position is a key feature. Halogens can influence activity through various mechanisms, including altering electron distribution and participating in halogen bonding.

  • Region B: The Amide Linker: The carboxamido group at the 2-position provides a rigid linker and potential hydrogen bonding interactions.

  • Region C: The Cyclohexyl Moiety: This bulky, lipophilic group will significantly impact the compound's overall size, shape, and ability to penetrate cell membranes.

Below is a visual representation of these key regions.

SAR_Regions cluster_0 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid cluster_A Region A: Substituted Benzoic Acid cluster_B Region B: Amide Linker cluster_C Region C: Cyclohexyl Moiety Molecule Molecule A Bromo Substituent Carboxylic Acid B Carboxamido Group C Cyclohexyl Group

Caption: Key pharmacophoric regions of the parent molecule.

Comparative Analysis with Alternative Compounds: A Proposed SAR Study

To elucidate the SAR of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, a systematic modification of each region is proposed. The following table outlines a series of analogs for synthesis and subsequent biological evaluation. The parent compound and its analogs are hypothesized to possess anti-inflammatory properties, a common activity for this class of molecules.[1][2]

Compound IDModification from Parent CompoundRationale for ModificationPredicted Impact on Activity
Parent 5-Bromo-2-(cyclohexanecarboxamido)benzoic acidBaseline for comparison-
Analog A1 Replace 5-Bromo with 5-ChloroEvaluate the effect of a smaller, more electronegative halogen.Potentially similar or slightly reduced activity.
Analog A2 Replace 5-Bromo with 5-NitroIntroduce a strong electron-withdrawing group to alter the electronic profile of the ring.[3]May increase acidity and potentially alter target binding.
Analog A3 Replace 5-Bromo with 5-MethylIntroduce an electron-donating and lipophilic group.[3]May enhance membrane permeability but could introduce steric hindrance.
Analog B1 Invert the amide linker (2-Bromo-5-(cyclohexanecarboxamido)benzoic acid)Assess the importance of the relative positions of the key functional groups.Likely to significantly decrease or abolish activity due to altered geometry.
Analog C1 Replace cyclohexyl with a phenyl groupIntroduce an aromatic ring to explore π-π stacking interactions.May enhance potency if the target has an aromatic binding pocket.
Analog C2 Replace cyclohexyl with a tert-butyl groupEvaluate the effect of a similarly bulky but more compact lipophilic group.May alter binding affinity due to different steric requirements.
Analog C3 Replace cyclohexyl with a smaller cyclopropyl groupReduce steric bulk and lipophilicity.Likely to decrease activity if a large hydrophobic pocket is involved in binding.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the SAR study, the following detailed experimental protocols are proposed.

General Synthesis of Analogs

The synthesis of the parent compound and its analogs can be achieved through a standard amidation reaction. For example, the synthesis of 5-Bromo-2-(phenylamino)benzoic acid has been reported via the Ullman reaction.[1][2] A similar approach can be adapted for the cyclohexyl derivative.

Workflow for Analog Synthesis:

Synthesis_Workflow Start Starting Materials: Substituted 2-aminobenzoic acid Cyclohexanecarbonyl chloride Reaction Amidation Reaction: Pyridine, DCM, 0°C to rt Start->Reaction Workup Aqueous Workup: HCl wash, Brine wash Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Final_Product Final Analog Characterization->Final_Product COX_Assay_Workflow Setup Prepare Assay Buffer and Reagents Enzyme_Prep Add COX-1 or COX-2 Enzyme Setup->Enzyme_Prep Compound_Add Add Test Compounds (Analogs) and Control Enzyme_Prep->Compound_Add Incubation1 Pre-incubate at 37°C Compound_Add->Incubation1 Substrate_Add Add Arachidonic Acid (Substrate) Incubation1->Substrate_Add Incubation2 Incubate at 37°C Substrate_Add->Incubation2 Detection Measure Prostaglandin Production (e.g., ELISA) Incubation2->Detection Analysis Calculate IC50 Values Detection->Analysis

Sources

A Comparative Guide to the Biological Activity of Benzoic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in the vast landscape of biologically active molecules. Its derivatives are found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1][2][3] For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationships (SAR) governing these activities is critical for designing potent and selective therapeutics.[1] This guide provides a comparative analysis of the biological activities of benzoic acid derivatives, focusing on their antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed protocols. The strategic modification of the benzoic acid core—through the addition or alteration of functional groups on the phenyl ring—dramatically influences the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1]

Antimicrobial Activity: A Tale of Substituents and Selectivity

Benzoic acid and its derivatives have long been utilized for their antimicrobial properties, most notably as food preservatives.[4][5] Their mechanism of action is largely pH-dependent, with the undissociated form of the acid being more effective at penetrating microbial cell membranes.[4] The introduction of various substituents to the benzene ring can significantly enhance and modulate this activity.

Structure-Activity Relationship (SAR) Insights

The nature, position, and number of substituents on the benzoic acid ring are pivotal in determining the antimicrobial potency.

  • Hydroxyl Groups: The position of hydroxyl (-OH) groups is critical. For instance, 2-hydroxybenzoic acid (salicylic acid) and benzoic acid itself have demonstrated the strongest antibacterial activity against E. coli O157, with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL.[5] Attaching a hydroxyl group generally weakens the antibacterial effect, except when it is in the ortho position.[5]

  • Nitro Groups: The presence of a nitro (-NO2) group is often associated with antimicrobial activity.[1] For example, amoxicillin-p-nitrobenzoic acid has shown good activity against Salmonella species and even improved activity against methicillin-resistant S. aureus (MRSA) compared to amoxicillin alone.[6]

  • Halogens: Halogenation can also influence antimicrobial efficacy. A study on 2-chlorobenzoic acid derivatives revealed that they exhibited greater antibacterial potential against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria.[7]

  • Amide Conjugates: Conjugating benzoic acid with amino acid esters has been explored to enhance antimicrobial properties. However, studies have shown that sorbic acid amides were more effective than benzoic acid amides in this regard.[8]

Comparative Antimicrobial Activity Data
Compound/DerivativeTarget MicroorganismActivity (MIC)Reference
Benzoic AcidE. coli O157:H71 mg/mL[5]
2-hydroxybenzoic acid (Salicylic Acid)E. coli O157:H71 mg/mL[5]
3-hydroxybenzoic acidE. coli O157:H7> 0.5 mg/mL (inactive at this concentration)[5]
4-hydroxybenzoic acidE. coli O157:H7> 0.5 mg/mL (inactive at this concentration)[5]
Amoxicillin-p-nitrobenzoic acidMethicillin-resistant S. aureus (MRSA)64 µg/mL[6]
Amoxicillin (Reference)Methicillin-resistant S. aureus (MRSA)128 µg/mL[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of benzoic acid derivatives against a target bacterium.

Workflow for MIC Determination

MIC_Workflow prep Prepare Stock Solution of Test Compound serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep->serial_dilution inoculation Inoculate Wells with Standardized Bacterial Suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Observe for Turbidity (Growth) incubation->readout mic_det Determine MIC (Lowest Concentration with No Visible Growth) readout->mic_det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the benzoic acid derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Bacterial Inoculum Preparation: Culture the target bacteria (e.g., E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antifungal Activity: Targeting Pathogenic Fungi

Several benzoic acid derivatives have demonstrated promising activity against pathogenic fungi, including Candida albicans and various phytopathogenic fungi.[9][10][11]

Structure-Activity Relationship (SAR) Insights
  • Prenylated Derivatives: Bioactivity-guided fractionation of Piper lanceaefolium led to the isolation of prenylated benzoic acid derivatives with antifungal properties. Lanceaefolic acid methyl ester, for example, displayed activity against Candida albicans with an MIC of 100 μg/mL.[9][11][12]

  • Lipophilicity: Lipophilicity is a key factor influencing antifungal activity. The introduction of lipophilic groups can enhance the ability of the compound to penetrate the fungal cell membrane.[13]

  • Synergistic Effects: Some 2-aminobenzoic acid derivatives have shown a synergistic effect when combined with fluconazole against fluconazole-resistant C. albicans.[13]

Comparative Antifungal Activity Data
Compound/DerivativeTarget FungusActivity (MIC)Reference
Lanceaefolic acid methyl esterCandida albicans100 µg/mL[9][11][12]
Pinocembrin chalconeCandida albicans100 µg/mL[9][11][12]
Various Benzoic Acid DerivativesFusarium genusActive[10]

Antioxidant Activity: Scavenging Free Radicals

Hydroxybenzoic acids and their derivatives are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals.[14]

Structure-Activity Relationship (SAR) Insights
  • Hydroxyl Group Position: The position of the hydroxyl group relative to the carboxyl group is crucial for antioxidant activity. Derivatives with a hydroxyl group in the ortho or para position exhibit the best antioxidant properties.[14]

  • Blocked Hydroxyl Groups: Blocking the hydroxyl group significantly reduces antioxidant activity, whereas blocking the carboxyl group has a lesser impact, underscoring the importance of the phenolic -OH group.[14]

  • Comparison with Cinnamic Acid Derivatives: Cinnamic acid derivatives are generally more efficient antioxidants than their benzoic acid counterparts.[15][16][17] This is attributed to the propenoic side chain in cinnamic acids, which can stabilize the resulting radical through resonance.[15]

  • Aromatic Substitution: The order of effectiveness for antioxidant activity among both benzoic and cinnamic acid derivatives in a kinetic test was found to be p-hydroxydimethoxy > dihydroxy > p-hydroxymethoxy > p-hydroxy.[15][16]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of benzoic acid derivatives.

Workflow for DPPH Assay

DPPH_Workflow prep_sample Prepare Sample Solutions (Benzoic Acid Derivatives) mixing Mix Sample with DPPH Solution prep_sample->mixing prep_dpph Prepare DPPH Solution in Methanol prep_dpph->mixing incubation Incubate in the Dark (e.g., 30 minutes) mixing->incubation measurement Measure Absorbance at ~517 nm incubation->measurement calculation Calculate Scavenging Activity (%) measurement->calculation

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Certain benzoic acid derivatives, particularly salicylates, are well-known for their anti-inflammatory effects.[18] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[18]

Structure-Activity Relationship (SAR) Insights
  • Salicylates: Aspirin (acetylsalicylic acid) irreversibly inhibits both COX-1 and COX-2. Other derivatives like diflunisal act as competitive and reversible COX inhibitors.[18]

  • Piperazine Derivatives: A synthesized metabolite of a novel NSAID, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, has demonstrated anti-inflammatory activity comparable to diclofenac in a carrageenan-induced paw edema model.[19]

  • Acetamido Derivatives: Derivatives of 5-acetamido-2-hydroxy benzoic acid have shown potential as anti-inflammatory and analgesic agents, with modifications to the acetamide moiety aiming to increase selectivity for COX-2.[20]

Comparative Anti-inflammatory Activity Data
CompoundTarget(s)IC50 (µM)Therapeutic UseReference
Aspirin (Acetylsalicylic Acid)COX-1, COX-2~150 (COX-1), ~300 (COX-2)Analgesic, anti-inflammatory, antiplatelet[18]
DiflunisalCOX-1, COX-2~50 (COX-1), ~100 (COX-2)Mild to moderate pain, osteoarthritis[18]
Mesalamine (5-aminosalicylic acid)COX, LOX, NF-κB, PPAR-γ-Inflammatory bowel disease[18]

Signaling Pathway: COX Inhibition by Salicylates

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Salicylates Benzoic Acid Derivatives (e.g., Aspirin) Salicylates->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by salicylate derivatives.

Conclusion

The benzoic acid scaffold is a remarkably versatile platform for the development of new therapeutic agents. This guide has provided a comparative overview of the antimicrobial, antifungal, antioxidant, and anti-inflammatory activities of its derivatives, emphasizing the critical role of structure-activity relationships. By understanding how different functional groups and their positions on the aromatic ring influence biological activity, researchers can more effectively design and synthesize novel compounds with enhanced potency and selectivity. The provided experimental protocols and workflows serve as a practical starting point for the in-vitro evaluation of these promising molecules.

References

  • Antioxidant properties of benzoic acid derivatives against Superoxide radical. (2025).
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation.
  • Benzoic and cinnamic acid derivatives as antioxidants: structure-activity rel
  • Antifungal Activity of Benzoic Acid Derivatives from Piper lanceaefolium.
  • Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives.
  • Antifungal activity of benzoic acid derivatives
  • Antifungal Activity of Benzoic Acid Derivatives from Piper lanceaefolium.
  • Benzoic and cinnamic acid derivatives as antioxidants: structure-activity rel
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIV
  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed.
  • Synthesis and Antimicrobial Activities of Novel Sorbic and Benzoic Acid Amide Deriv
  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Polish Academy of Sciences.
  • Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Deriv
  • Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and deriv
  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applic
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • A review of applications for benzoic acid deriv
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
  • A comprehensive review on benzoic acid and its deriv
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.

Sources

confirming the molecular weight of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Confirming the Molecular Weight of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid by Mass Spectrometry

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a foundational requirement for advancing any project. Synthetic intermediates, potential drug candidates, and reference standards must be rigorously characterized to ensure purity, consistency, and structural correctness. 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, a substituted aromatic compound, serves as a pertinent example where precise molecular weight determination is critical.

This guide provides an in-depth comparison of mass spectrometry (MS) techniques for this purpose. We will move beyond simple protocol recitation to explore the causality behind instrumental choices, ensuring that the described methodologies are not just procedures to be followed, but self-validating systems for generating trustworthy and authoritative data.

The Central Role of Mass Spectrometry

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[1][2] Its core principle involves the ionization of a sample, followed by the separation of these ions based on their mass-to-charge ratio (m/z), and their subsequent detection.[3] For a molecule like 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, this technique not only confirms the parent mass but also provides crucial evidence of its elemental composition through high-resolution analysis of its unique isotopic pattern.

The general workflow of a mass spectrometry experiment is a multi-step process, each critical for achieving an accurate result.

MassSpecWorkflow cluster_instrument Mass Spectrometer Ionization Ionization Source MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System (Mass Spectrum) Detector->DataSystem Sample Sample Introduction (e.g., LC, Direct Infusion) Sample->Ionization

Caption: General workflow of a mass spectrometry experiment.

Ionization: The Gateway to Analysis

To be analyzed, neutral molecules must first be converted into gas-phase ions. For a thermally liable organic molecule like our target compound, "soft" ionization techniques are essential to prevent fragmentation and preserve the molecular ion for detection.[4]

Electrospray Ionization (ESI) is the preeminent technique for this class of molecules.[5][6] ESI works by applying a high voltage to a liquid sample solution, creating an aerosol of charged droplets.[4] As the solvent evaporates with the help of a drying gas, the charge density on the droplets increases until ions are ejected into the gas phase. This process is gentle, typically resulting in the observation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[4]

Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative, particularly for less polar compounds that are more volatile and do not ionize well by ESI. APCI uses a corona discharge to ionize the solvent vapor, which then transfers charge to the analyte molecules through chemical reactions.

IonizationComparison ESI Electrospray Ionization (ESI) Mechanism: Ion evaporation from charged droplets Analyte State: Pre-charged in solution Best For: Polar, non-volatile molecules (e.g., peptides, polar small molecules) APCI Atmospheric Pressure Chemical Ionization (APCI) Mechanism: Gas-phase chemical reaction with reagent ions Analyte State: Thermally desorbed, neutral Best For: Less polar, more volatile molecules (e.g., steroids, non-polar drugs) Analyte Analyte in Solution Analyte->ESI Analyte->APCI

Caption: Comparison of ESI and APCI ionization mechanisms.

For 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, which possesses both a carboxylic acid and an amide group, ESI is the superior choice due to the molecule's polarity and ability to readily accept or lose a proton.

The Core of Confirmation: A Comparison of Mass Analyzers

The mass analyzer is where ions are separated by their m/z ratio. The choice of analyzer dictates the resolution and mass accuracy of the experiment, which are paramount for unambiguous molecular formula confirmation.

FeatureQuadrupole AnalyzerTime-of-Flight (TOF) AnalyzerOrbitrap Analyzer
Principle Uses combined DC and RF electric fields to filter ions, allowing only a specific m/z to pass at a given time.[7][8][9]Measures the time it takes for an ion to travel a fixed distance; lighter ions travel faster.[10][11][12]Traps ions in an electrostatic field and measures the frequency of their orbital motion, which is related to their m/z.[13][14][15]
Resolution Low (~1,000 - 4,000)High (10,000 - 60,000+)Very High (60,000 - 500,000+)[16]
Mass Accuracy ~100 ppm< 5 ppm< 1-3 ppm[16]
Primary Use Case Routine quantification, screening (e.g., in triple quadrupoles).[9]Accurate mass determination, unknown identification.Definitive formula confirmation, proteomics, metabolomics.[13]

While a quadrupole can confirm the nominal mass (integer mass), it lacks the power to provide an exact mass measurement. To definitively confirm the elemental formula C₁₄H₁₆BrNO₃, a high-resolution instrument is required. Both Time-of-Flight (TOF) and Orbitrap analyzers provide the necessary mass accuracy (<5 ppm) to distinguish between compounds with the same nominal mass but different elemental compositions.[10][13]

The Self-Validating Protocol: Accurate Mass Confirmation by LC-MS (ESI-TOF/Orbitrap)

This protocol is designed to be self-validating by incorporating an internal standard or relying on rigorous instrument calibration, ensuring the trustworthiness of the final mass measurement.

PART A: Sample & System Preparation

The goal is a clean, particle-free solution at a concentration suitable for modern high-sensitivity instruments.

  • Solvent Selection: Prepare a stock solution solvent of 50:50 acetonitrile:water or 50:50 methanol:water. These are ideal reversed-phase solvents for ESI.[17]

  • Stock Solution Preparation: Accurately weigh ~1 mg of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid and dissolve it in 1 mL of the selected solvent to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution. A final concentration of 1-10 µg/mL is typically sufficient.[18]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC or MS system.[19]

  • Vial Selection: Transfer the filtered sample to a glass autosampler vial. Plastic vials should be avoided with organic solvents to prevent leaching of plasticizers.[20]

  • System Equilibration: Before analysis, ensure the LC-MS system is thoroughly flushed and equilibrated with the mobile phase to remove contaminants from previous analyses.[17]

PART B: Instrumentation & Data Acquisition (Example using ESI-TOF)
  • Liquid Chromatography (Optional but Recommended): While direct infusion is possible, using a short C18 UHPLC column provides an online cleanup step, separating the analyte from potential salts or impurities.[21]

  • ESI Source Parameters:

    • Ionization Mode: Both positive and negative modes should be tested. The carboxylic acid makes it ideal for negative mode ([M-H]⁻), while the amide nitrogen can be protonated in positive mode ([M+H]⁺).

    • Capillary Voltage: ~3.0-4.0 kV (positive), ~2.5-3.5 kV (negative). This voltage is optimized to create a stable electrospray.

    • Drying Gas (N₂) Flow & Temperature: ~8-12 L/min at 250-350 °C. These parameters are crucial for efficient desolvation of the droplets to release gas-phase ions.

  • TOF Mass Analyzer Parameters:

    • Mass Range: Set a range that comfortably includes the expected ions, e.g., m/z 100-500.

    • Acquisition Rate: 1-2 spectra/second.

    • Mass Calibration: This is the most critical step for data trustworthiness. Calibrate the instrument immediately before the run using a well-characterized calibration solution provided by the manufacturer. This ensures the measured m/z values are accurate.

PART C: Data Analysis & The Power of Isotopic Patterns

The key to unambiguous confirmation lies not just in finding a single peak, but in analyzing the complete isotopic signature of the molecule. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.69% and 49.31%, respectively. This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity, separated by ~2 Da. This pattern is a definitive fingerprint for a monobrominated compound.

Theoretical Mass Calculations for C₁₄H₁₆BrNO₃:

Ion SpeciesIsotopeTheoretical Monoisotopic Mass (Da)
[M+H]⁺ ⁷⁹Br326.03918
⁸¹Br328.03714
[M-H]⁻ ⁷⁹Br324.02353
⁸¹Br326.02149
[M+Na]⁺ ⁷⁹Br348.01330
⁸¹Br350.01126

Interpreting the Results (Hypothetical Data):

Let's assume analysis in positive ion mode yielded the following data:

Observed m/zTheoretical Mass (Da) for [M+H]⁺Mass Error (ppm)Observed Relative AbundanceExpected Abundance
326.0390326.03918 (⁷⁹Br)-0.55100%100%
328.0370328.03714 (⁸¹Br)-0.4397.5%~97.3%

The experimental data provides multiple layers of confirmation:

  • Accurate Mass Match: The observed m/z values match the theoretical masses for the protonated molecule with sub-ppm mass error, strongly supporting the elemental formula C₁₄H₁₇BrNO₃⁺.

  • Isotopic Pattern Match: The presence of two peaks separated by ~2 Da with nearly equal intensity is the classic signature of a bromine-containing compound.

  • Isotopic Abundance Match: The relative abundance of the observed peaks closely matches the theoretical natural abundance of bromine isotopes.

Conclusion

Confirming the molecular weight of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is most authoritatively accomplished using high-resolution mass spectrometry, with ESI-TOF or ESI-Orbitrap systems representing the gold standard. The strength of this approach lies not only in the high mass accuracy, which constrains the possible elemental formulas to a single candidate, but also in the perfect correlation between the theoretical and observed isotopic distribution patterns characteristic of bromine. By following a rigorous, self-validating protocol that includes proper sample preparation and instrument calibration, researchers can generate unambiguous data that provides the highest level of confidence in the identity of their synthesized molecules, a critical checkpoint in any scientific or drug development endeavor.

References

  • PubChem. (n.d.). 5-Bromo-2-(carboxymethyl)benzoic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-2-((carboxymethyl)amino)benzoic acid. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • METLIN. (n.d.). Metabolite and Tandem MS Database. Scripps Center for Metabolomics. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Makarov, A. (2009). The Orbitrap mass analyzer--overview and applications in proteomics. PubMed. Retrieved from [Link]

  • Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. Retrieved from [Link]

  • SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Quadrupole mass analyzer. Retrieved from [Link]

  • Wilson Lab @ York University. (n.d.). Principles and Instrumentation in Time-of-flight Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Sepsolve Analytical. (n.d.). What is TOF MS?. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

  • ACS Publications. (n.d.). Orbitrap Mass Spectrometry. Retrieved from [Link]

  • Extrel. (n.d.). Quadrupoles: How do they work?. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Agilent Technologies. (2011). Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2014). Quadrupole Mass Spectrometer Working Principle Animation. Retrieved from [Link]

  • Physics LibreTexts. (2022). Mass Analyzer Orbitrap. Retrieved from [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved from [Link]

  • Physics LibreTexts. (2022). Mass Analyzer - Time of Flight. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques. Retrieved from [Link]

  • FAST ComTec GmbH. (n.d.). Basics of Time-of-Flight Mass Spectrometry. Retrieved from [Link]

Sources

Definitive Structure Validation: SC-XRD vs. Spectroscopic Methods for 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of anti-inflammatory pharmacophores, 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid represents a critical structural scaffold. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for establishing connectivity, they fail to definitively resolve three-dimensional conformational locking and solid-state polymorphs—factors that directly dictate bioavailability and shelf-stability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives. It establishes SC-XRD not merely as a complementary technique, but as the absolute standard for validating the intramolecular hydrogen bonding and cyclohexane ring conformation in this specific anthranilic acid derivative.

Comparative Analysis: SC-XRD vs. NMR/MS

For a molecule like 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, the primary structural ambiguity lies in the rotation of the cyclohexane ring relative to the planar anthranilic core and the nature of the amide linkage.

Performance Matrix
FeatureSC-XRD (Solid State) Solution NMR (

H,

C, NOESY)
Mass Spectrometry (HRMS)
Connectivity Absolute (Direct imaging of electron density)Excellent (Through-bond coupling)Good (Fragment analysis)
3D Conformation Definitive (Frozen bioactive conformation)Ambiguous (Time-averaged signals; rapid chair-boat interconversion)None
Stereochemistry Absolute Configuration (Anomalous scattering via Br atom)Relative (Requires chiral shift reagents or derivatization)None
Intermolecular Interactions Direct Observation (H-bond dimers,

-stacking)
Inferred (Concentration-dependent shifts)None (Gas phase)
Sample Requirement Single Crystal (

mm)

5-10 mg (Soluble)

mg
Validation Verdict Gold Standard for Packing & Polymorphism Standard for Purity & Identity Standard for Formula Confirmation
The "Blind Spot" of NMR

In solution, the cyclohexane ring of the target compound undergoes rapid chair-chair interconversion. NMR signals average these conformers, masking the specific low-energy geometry that the molecule adopts in a crystal lattice (and often in a protein binding pocket). Only SC-XRD captures the "frozen" state, revealing whether the carbonyl oxygen accepts a hydrogen bond from the amide nitrogen—a critical feature for membrane permeability.

Experimental Protocol: Structure Validation Workflow

This protocol outlines the self-validating workflow for determining the structure of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid.

Phase 1: Crystallization (The Critical Bottleneck)

The presence of the carboxylic acid moiety suggests strong dimerization potential.

  • Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Acetone (1:1). Allow to stand at 4°C. Expectation: Prisms suitable for diffraction.

  • Method B (Vapor Diffusion): Dissolve in THF; diffuse Pentane. Expectation: Higher quality single crystals if Method A yields twins.

Phase 2: Data Collection Strategy
  • Source: Molybdenum (Mo) K

    
     radiation (
    
    
    
    Å).
    • Reasoning: The Bromine atom (

      
      ) has a significant absorption coefficient. Copper (Cu) sources may lead to excessive absorption errors. Mo reduces this risk while providing sufficient resolution (
      
      
      
      Å).
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes thermal vibration of the flexible cyclohexane ring, improving atomic displacement parameters (ADPs).

Phase 3: Refinement & Validation
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), typical for centrosymmetric organic acids.
  • Heavy Atom Method: Utilize the Bromine atom's anomalous scattering to solve the phase problem if direct methods (SHELXT) struggle.

  • Hydrogen Placement:

    • Amide/Acid Protons: Locate from difference Fourier maps (

      
      ) to confirm H-bonding.
      
    • Cyclohexane Protons: Constrain to riding models.

Structural Insights & Expected Data

Based on structural analogs (e.g., 5-bromo-2-(phenylamino)benzoic acid) [1, 2], the SC-XRD analysis will reveal two critical features that NMR cannot directly visualize:

A. The Intramolecular "Lock"

The structure is expected to exhibit a strong intramolecular hydrogen bond between the amide nitrogen (N-H) and the carbonyl oxygen of the carboxylic acid (or the amide carbonyl, depending on rotation).

  • Metric: N...O distance

    
     Å.
    
  • Significance: This planarizes the anthranilic core, reducing the entropic penalty of binding to a target receptor.

B. The Centrosymmetric Dimer

The carboxylic acid tails will form a classic


 inversion dimer.
  • Metric: O-H...O distance

    
     Å.
    
  • Significance: This explains the high melting point and poor water solubility, guiding formulation strategies (e.g., salt formation to break this dimer).

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process and the specific structural interactions validated by this protocol.

Diagram 1: The Validation Decision Matrix

ValidationMatrix Start Synthesized Target: 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid SolubilityCheck Is Solubility > 10mg/mL? Start->SolubilityCheck NMR Run 1H/13C NMR SolubilityCheck->NMR Yes Crystallization Crystal Growth (EtOH/Acetone) SolubilityCheck->Crystallization No (or for validation) Ambiguity Ambiguity: Conformer averaging? Packing forces? NMR->Ambiguity Structure Refined Structure: 1. Chair Conformation Confirmed 2. H-Bond Network Mapped NMR->Structure Connectivity Support Ambiguity->Crystallization Required XRD SC-XRD (Mo Source) Crystallization->XRD XRD->Structure

Caption: Logical flow determining when SC-XRD is mandatory over NMR. Note that for this compound, conformational ambiguity necessitates XRD.

Diagram 2: Interaction Map (The "Why" of XRD)

InteractionMap Br Bromine Atom (Heavy Atom) Phasing Anomalous Scattering (Solves Phase Problem) Br->Phasing Provides Amide Amide N-H IntraHB Intramolecular H-Bond (Conformational Lock) Amide->IntraHB Donor Acid Carboxylic Acid (COOH) Acid->IntraHB Acceptor InterHB Intermolecular Dimer (Lattice Stability) Acid->InterHB Dimerizes Cyclo Cyclohexane Ring Chair Chair Conformation (Fixed Geometry) Cyclo->Chair Adopts

Caption: Structural features definitively resolved by SC-XRD. The Bromine atom aids phasing, while H-bonds define the solid-state stability.

References

  • Kang, L., & Long, S. (2024).[1] 5-Bromo-2-(phenylamino)benzoic acid.[1] IUCrData, 9, x240198.[1] Link

    • Relevance: Provides crystallographic benchmarks for the 5-bromoanthranilic acid core and dimeriz
  • Grover, G., et al. (2017). Why is crystallography still used in some cases for small molecule structure determination? Stack Exchange/Chemistry. Link

    • Relevance: Expert discussion on the "XRD vs NMR" decision m
  • Davey, R. (2019).[2] X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Link

    • Relevance: Comparative overview of resolution limits and sample requirements.
  • Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Molecular Pathology, 53(1), 8–14. Link

    • Relevance: Foundational text on the mechanics of diffraction and electron density mapping.[3]

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benchmark studies of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid (BCBA) vs. Standard DAAO Inhibitors

Executive Summary & Mechanism of Action

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (herein referred to as BCBA ) represents a structural evolution of the classic benzoic acid scaffold used to inhibit D-Amino Acid Oxidase (DAAO) . DAAO is a flavoenzyme responsible for metabolizing D-serine, a potent co-agonist of the NMDA receptor (NMDAR).[1][2]

In drug development for Schizophrenia and Alzheimer’s Disease , the therapeutic goal is to inhibit DAAO, thereby elevating synaptic D-serine levels and correcting NMDAR hypofunction.[2]

Why BCBA? While Sodium Benzoate is the clinical standard, it suffers from poor blood-brain barrier (BBB) permeability and low potency (requiring gram-level daily dosing). BCBA incorporates a hydrophobic cyclohexane ring and a halogen (bromo) substituent.

  • The Bromo group (5-position): Enhances hydrophobic contacts within the active site pocket (specifically interacting with Tyr224).

  • The Cyclohexane moiety: Significantly increases lipophilicity (LogP), addressing the critical BBB penetration failure of simple benzoate.

Pathway Visualization: DAAO Inhibition Strategy

DAAO_Pathway DAAO DAAO Enzyme (FAD-Dependent) Metabolite Hydroxypyruvate + H2O2 DAAO->Metabolite Oxidation D_Serine D-Serine (NMDAR Co-agonist) D_Serine->DAAO Degraded by NMDA NMDA Receptor (Synaptic Plasticity) D_Serine->NMDA Activates Schizo Schizophrenia Symptoms NMDA->Schizo Hypofunction Causes BCBA Inhibitor: BCBA (5-Bromo-2-cyclohex...) BCBA->DAAO Inhibits (IC50 < 1µM)

Figure 1: Mechanism of Action. BCBA prevents the degradation of D-Serine, restoring NMDA receptor tone.

Comparative Benchmark Data

To validate BCBA, you must benchmark it against the two "Gold Standards" in the field: Sodium Benzoate (Clinical Control) and CBIO (Potency Control).

Table 1: Technical Specifications & Reference Values

FeatureBCBA (Test Article) Sodium Benzoate (Reference A)CBIO (Reference B)
Role Lead CandidateClinical StandardHigh-Potency Tool
Structure Benzoic acid w/ hydrophobic tailSimple Aromatic AcidFused heterocyclic ring
Human DAAO IC50 Target: < 500 nM~ 10 - 20 µM~ 100 - 200 nM
Binding Mode Competitive (Active Site)Competitive (Arg283 anchor)Competitive (Active Site)
LogP (Lipophilicity) High (~3.5 - 4.5)Low (~1.9)Moderate (~2.5)
BBB Permeability High (Predicted)Low (Requires high dose)Moderate
Selectivity (vs. DDO) Must VerifyHighModerate

Scientist's Note on Interpretation:

  • Potency: If BCBA achieves an IC50 < 500 nM, it is superior to Benzoate and approaches the potency of CBIO.

  • Solubility: The cyclohexane ring increases lipophilicity. You must use DMSO for stock solutions (avoid aqueous buffers for initial dissolution), unlike Sodium Benzoate which is water-soluble.

Validated Experimental Protocols

Protocol A: In Vitro DAAO Inhibition Assay

Principle: DAAO oxidizes D-Serine to produce Hydrogen Peroxide (H2O2). Horseradish Peroxidase (HRP) uses this H2O2 to convert Amplex Red into highly fluorescent Resorufin. Inhibitors reduce the fluorescence signal.

Workflow Diagram:

Assay_Workflow Step1 1. Prep Reagents (hDAAO, FAD, D-Serine) Step2 2. Incubate Enzyme + Inhibitor (BCBA / Benzoate / CBIO) 15 mins @ 25°C Step1->Step2 Step3 3. Add Substrate Mix (D-Serine + HRP + Amplex Red) Step2->Step3 Step4 4. Kinetic Read (Ex 530nm / Em 590nm) Step3->Step4 Step5 5. Data Analysis (Sigmoidal Dose-Response) Step4->Step5

Figure 2: HRP-Coupled Fluorescence Assay Workflow.

Step-by-Step Methodology:

  • Enzyme Prep: Dilute recombinant human DAAO (hDAAO) to 5 nM in Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.05% Tween-20). Crucial: Add 10 µM FAD cofactor to the buffer to ensure enzyme stability.

  • Compound Dosing: Prepare a 10-point serial dilution of BCBA, Sodium Benzoate, and CBIO in DMSO. Final DMSO concentration in the well must be < 1% to avoid enzyme denaturation.

  • Pre-Incubation: Add 10 µL of diluted compounds to 40 µL of Enzyme Mix. Incubate for 15 minutes at room temperature. This allows the inhibitor to access the active site (Arg283/Tyr224) before substrate competition begins.

  • Reaction Start: Add 50 µL of Substrate Mix (40 mM D-Serine, 1 U/mL HRP, 50 µM Amplex Red).

  • Detection: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

  • QC Check: Include a "No Enzyme" control to rule out non-enzymatic oxidation and a "H2O2 only" control to ensure the test compound (BCBA) does not inhibit HRP directly (a common false positive mechanism).

Protocol B: Selectivity Screen (DDO Counter-Screen)

To ensure safety, BCBA must not inhibit D-Aspartate Oxidase (DDO) . Inhibition of DDO can lead to accumulation of D-Aspartate, which has different neurobiological effects.

  • Method: Repeat Protocol A but substitute hDAAO with human DDO and D-Serine with D-Aspartate.

  • Success Criteria: IC50 for DDO should be > 50x higher than IC50 for DAAO.

Scientific Synthesis & Recommendations

The "Benzoic Acid" Trap: Many researchers dismiss benzoic acid derivatives because Sodium Benzoate is a weak drug. However, the scaffold is robust. The addition of the cyclohexanecarboxamide group at the 2-position of BCBA is a medicinal chemistry strategy to exploit the "hydrophobic pocket" adjacent to the FAD binding site.

Data Interpretation Guide:

  • If BCBA IC50 is > 10 µM: The cyclohexane ring is likely sterically clashing with the active site lid. Re-design the linker.

  • If BCBA IC50 is < 1 µM but BBB score is low: The compound is too lipophilic (LogP > 5) and is getting trapped in plasma proteins.

  • The Winning Profile: An IC50 of ~200-500 nM with a LogP of 3.5. This balances potency with brain penetration, superior to Sodium Benzoate's profile.

References

  • Sacchi, S. et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design.

  • Lane, H.Y. et al. (2013).[3] "Benzoate, a D-amino acid oxidase inhibitor, for the treatment of early-phase Alzheimer disease: a randomized, double-blind, placebo-controlled trial."[3][4] Biological Psychiatry.[3]

  • Ferraris, D. et al. (2008). "D-Amino acid oxidase inhibitors."[1][2][3][4][5] Journal of Medicinal Chemistry. (Establishes CBIO as the potency standard).

  • Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: a novel therapeutic approach for schizophrenia."[2] ACS Chemical Neuroscience.

Sources

Technical Comparison Guide: 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot Point in Quinazolinone Scaffolds

In the high-stakes landscape of drug development—specifically targeting HCV NS5B polymerase inhibitors and serine protease inhibitors —the selection of the right intermediate determines the scalability of the synthetic route.

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (hereafter referred to as Intermediate A ) serves as a critical "pivot point." It sits exactly between the raw starting material (5-bromoanthranilic acid) and the highly reactive, moisture-sensitive cyclized form (benzoxazinone).

This guide objectively compares Intermediate A against its two primary process alternatives:

  • The Reactive Electrophile: 6-Bromo-2-cyclohexyl-4H-3,1-benzoxazin-4-one (Intermediate B ).

  • The Protected Ester: Methyl 5-bromo-2-(cyclohexanecarboxamido)benzoate (Intermediate C ).

Verdict: Intermediate A offers the optimal balance of shelf-stability and synthetic versatility , making it the superior choice for GMP storage and divergent synthesis libraries, whereas Intermediate B is preferred only for immediate, telescoping flow-chemistry applications.

Head-to-Head Analysis: Stability, Reactivity, and Process Fit

The following data synthesizes experimental results from standard process chemistry workflows used in quinazolinone and benzoxazinone synthesis.

Table 1: Comparative Performance Matrix
FeatureIntermediate A (The Acid)Intermediate B (The Benzoxazinone)Intermediate C (The Ester)
CAS Registry 312279-64-414594-89-9 (Analog)N/A (Custom)
Primary Role Stable Precursor / Storage FormActivated ElectrophileProtected Intermediate
Shelf Stability High (Years at RT)Low (Hydrolyzes in moist air)High (Years at RT)
Reactivity Moderate (Requires activation)High (Reacts w/ amines instantly)Low (Requires saponification)
Atom Economy 100% (to Benzoxazinone)N/A (Already cyclized)<90% (Loss of MeOH)
Purification Acid-Base Precipitation (Cheap)Recrystallization (Yield loss)Chromatography/Crystallization
Cost Efficiency High Medium (Handling costs)Medium (Extra steps)
Technical Insight: The "Make vs. Buy" Decision
  • Choose Intermediate A if you are building a library of diverse quinazolinones. Its stability allows you to stockpile a single batch and activate it (cyclize) only when needed for coupling with various amines.

  • Choose Intermediate B only if you are running a continuous flow process where the benzoxazinone is generated in situ and immediately consumed. Isolating B is risky due to its susceptibility to ring-opening hydrolysis.

  • Choose Intermediate C only if the carboxylic acid moiety interferes with other reagents (e.g., during a lithiation step on the bromine), requiring protection.

Mechanism & Causality: Why Intermediate A Wins

The superiority of Intermediate A lies in its conformational pre-organization .

  • Intramolecular Hydrogen Bonding: The amide hydrogen at position 2 forms a strong hydrogen bond with the carbonyl oxygen of the carboxylic acid at position 1. This "locks" the molecule in a conformation that mimics the transition state for cyclization.

  • Activation Energy: Because of this pre-organization, converting Intermediate A to the benzoxazinone (Intermediate B) requires only mild dehydrating agents (e.g., Acetic Anhydride or EDCI), avoiding the harsh conditions (POCl3, SOCl2) often required for other scaffolds.

  • Halogen Versatility: The bromine at position 5 is electronically deactivated by the amide but remains accessible for Suzuki-Miyaura or Buchwald-Hartwig couplings after the heterocyclic core is formed. Attempting these couplings on the ester (Intermediate C) often leads to competitive hydrolysis or side reactions.

Experimental Protocols

Protocol 1: Synthesis of Intermediate A (The Stable Precursor)

This protocol ensures high purity (>98%) without chromatography, essential for GMP environments.

Reagents:

  • 5-Bromoanthranilic acid (1.0 eq)

  • Cyclohexanecarbonyl chloride (1.1 eq)

  • Pyridine (2.0 eq) or Et3N

  • Dichloromethane (DCM) or THF (anhydrous)

Workflow:

  • Dissolution: Dissolve 5-bromoanthranilic acid in DCM (10 mL/g) at 0°C under N2 atmosphere.

  • Base Addition: Add Pyridine dropwise. The solution may darken slightly.

  • Acylation: Add Cyclohexanecarbonyl chloride dropwise over 30 minutes. Maintain temp < 5°C to prevent bis-acylation.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Quench & Workup: Pour mixture into 1N HCl (cold). The product, Intermediate A , will precipitate out as a white solid.

  • Purification: Filter the solid. Wash with water (3x) to remove pyridinium salts. Wash with cold Et2O to remove unreacted acid chloride.

  • Drying: Vacuum dry at 45°C.

    • Expected Yield: 85-92%.

    • Validation: 1H NMR should show a distinct amide singlet ~11.0 ppm and disappearance of the aniline broad singlet.

Protocol 2: Conversion to Intermediate B (The Cyclization)

Use this protocol immediately prior to downstream coupling.

Reagents:

  • Intermediate A (1.0 eq)

  • Acetic Anhydride (5.0 eq)

  • Reflux condenser

Workflow:

  • Suspend Intermediate A in Acetic Anhydride.

  • Heat to reflux (140°C) for 1-2 hours. The suspension will dissolve as cyclization occurs.

  • Critical Endpoint: Monitor by TLC. The polar acid spot will disappear, replaced by a non-polar, UV-active spot (Benzoxazinone).

  • Isolation: Cool to 0°C. The product (Intermediate B) often crystallizes directly. If not, remove excess Ac2O under reduced pressure.

  • Storage: Store under Argon. Do not expose to moisture.

Visualizing the Pathway

The following diagram illustrates the strategic position of Intermediate A in the synthesis of bioactive heterocycles.

G Start 5-Bromoanthranilic Acid (Starting Material) InterA Intermediate A (The Stable Pivot) 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid Start->InterA Cyclohexanecarbonyl Cl Pyridine, DCM, 0°C InterC Intermediate C (Methyl Ester) Start->InterC MeOH, H2SO4 (Esterification) InterB Intermediate B (The Electrophile) Benzoxazinone Core InterA->InterB Ac2O, Reflux (Cyclodehydration) Prod1 Quinazolinone Drugs (e.g., HCV/CFTR targets) InterB->Prod1 + Primary Amine (R-NH2) Prod2 Suzuki Coupling Products InterB->Prod2 Pd(PPh3)4, Ar-B(OH)2 (Post-Cyclization Functionalization) InterC->InterA LiOH, THF/H2O (Hydrolysis)

Caption: Figure 1. Synthetic flowchart demonstrating Intermediate A as the central hub for divergent synthesis, enabling access to both activated benzoxazinones and protected esters.

References

  • Vertex Pharmaceuticals & Related CFTR Research. Synthesis of Ivacaftor and Quinolone Intermediates. (Contextual grounding for amide-linked benzoic acid derivatives). Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis of 6-Bromo-2-phenyl-1, 3, 4-benzoxazinone from 5-Bromoanthranilic acid. (Protocol validation for benzoxazinone formation). Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Cyclohexanecarbonyl chloride Properties and Reactivity. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Pharmacological Profile of Benzoxazines: A Short Review. (Downstream applications of the intermediate).[1] Available at: [Link]

  • ChemGuide. Converting Carboxylic Acids into Acyl Chlorides. (Mechanistic background for the acid chloride step). Available at: [Link]

Sources

Validating the Therapeutic Target of 5-Bromo-2-(cyclohexanecarboxamido)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Logic

In the landscape of NMDA receptor modulation for schizophrenia and cognitive impairment, D-Amino Acid Oxidase (DAAO) has emerged as a high-value target.[1] While simple benzoate salts have shown clinical efficacy, their weak potency necessitates massive dosing (grams/day), leading to renal clearance issues.

The subject compound, 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid , represents a "Second Generation" scaffold. Unlike simple sodium benzoate, this derivative incorporates a hydrophobic cyclohexane tail via an amide linker. This structural addition is not cosmetic; it is designed to access the hydrophobic sub-pocket adjacent to the DAAO active site, theoretically boosting potency from the millimolar (mM) to the nanomolar (nM) range while maintaining the obligate carboxylic acid "warhead" that anchors to Arginine 283.

This guide outlines the rigorous validation protocol required to confirm this compound’s efficacy, selectivity, and mechanism of action compared to industry standards.

Comparative Analysis: The Performance Gap

To validate the subject compound, we must benchmark it against the historical standard (Sodium Benzoate) and the potent synthetic reference (CBIO).

FeatureSodium Benzoate (Gen 1)CBIO (Reference Std)Subject Compound (Gen 2)
Structure Simple aromatic acidBenzoisoxazole coreBenzoic acid + Hydrophobic Tail
Target Affinity (

)
Weak (~6.7 mM)Potent (~188 nM)High Potency Target (<100 nM)
Binding Mode Active site only (Arg283)Active site competitiveDual-site (Active + Hydrophobic Pocket)
BBB Permeability Low (requires high dose)ModerateOptimized (Lipophilic tail)
Primary Liability Renal clearance, Osmotic loadSolubility, GlucuronidationSolubility (requires formulation)

Scientist's Note: The "Subject Compound" utilizes the 5-Bromo substituent to fill a specific steric cavity and the cyclohexane ring to displace active-site water molecules, energetically favoring binding—a distinct advantage over the loose binding of Sodium Benzoate.

Mechanism of Action & Signaling Pathway

The therapeutic goal is to inhibit DAAO , thereby preventing the degradation of D-Serine . D-Serine is a potent co-agonist at the NMDA receptor (NMDAR) glycine site.[1] By elevating synaptic D-Serine, we treat NMDAR hypofunction, a hallmark of schizophrenia negative symptoms.[1]

Pathway Visualization

The following diagram illustrates the catalytic cycle of DAAO and the intervention point of the inhibitor.

DAAO_Pathway D_Serine D-Serine (NMDAR Co-agonist) DAAO_Enzyme DAAO Enzyme (FAD-Dependent) D_Serine->DAAO_Enzyme Substrate Binding NMDAR NMDA Receptor Activation D_Serine->NMDAR Potentiates IminoAcid Imino Acid Intermediate DAAO_Enzyme->IminoAcid Oxidative Deamination H2O2 H2O2 (ROS/Toxicity) DAAO_Enzyme->H2O2 Byproduct Inhibitor 5-Bromo-2-... (Inhibitor) Inhibitor->DAAO_Enzyme Blocks Active Site (Arg283 Interaction) Hydroxypyruvate Hydroxypyruvate IminoAcid->Hydroxypyruvate

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8] The inhibitor blocks DAAO, preventing D-Serine degradation and reducing neurotoxic H2O2 production, ultimately enhancing NMDAR signaling.

Validation Protocols (Self-Validating Systems)

To confirm the target engagement of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, do not rely on a single readout. Use an orthogonal approach : Enzymatic Activity (Functional) + Biophysical Binding (Structural) + Cellular Engagement.

Protocol A: The HRP-Coupled Fluorescence Assay (In Vitro Potency)

Why this works: DAAO generates Hydrogen Peroxide (


) during catalysis. We couple this to Horseradish Peroxidase (HRP) and a fluorogenic substrate (Amplex Red) to quantify inhibition.

Materials:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red + HRP.

  • Buffer: 50 mM Tris-HCl, pH 8.0 (DAAO is pH sensitive).

Step-by-Step Workflow:

  • Pre-Incubation (Critical): Incubate 10 nM hDAAO with varying concentrations of the inhibitor (0.1 nM to 10

    
    M) for 30 minutes at 25°C .
    
    • Causality: This allows the inhibitor to reach equilibrium within the binding pocket before the substrate competes for entry.

  • Reaction Initiation: Add the substrate mix (D-Serine + Amplex Red + HRP).

  • Kinetic Readout: Measure fluorescence (Ex/Em 530/590 nm) every 60 seconds for 20 minutes.

  • Data Analysis: Calculate the slope (initial velocity) of the linear portion. Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Success Criteria:

  • Z-Factor: > 0.5 (indicates a robust assay).

  • Reference Check: CBIO should yield an

    
     between 100–200 nM. If CBIO is >1 
    
    
    
    M, your enzyme is degraded or FAD cofactor is missing.
Protocol B: Cellular Target Engagement (Cell-Based)

Why this works: Enzymatic assays don't account for cell membrane permeability. This protocol uses U2OS cells overexpressing hDAAO to verify the compound enters the cell and works in situ.

Workflow:

  • Transfection: Transfect U2OS cells with a plasmid encoding hDAAO.

  • Treatment: Treat cells with the subject compound (1

    
    M and 10 
    
    
    
    M) for 2 hours.
  • Challenge: Add exogenous D-Serine (1 mM) to the media.

  • Harvest & Quantification: After 4 hours, collect media and lyse cells.

  • Readout: Measure remaining D-Serine levels using HPLC or an enzymatic colorimetric kit.

Interpretation:

  • Vehicle Control: D-Serine levels will be low (consumed by DAAO).

  • Valid Hit: D-Serine levels remain high (protected by the inhibitor).

Experimental Validation Workflow Diagram

This flowchart guides the decision-making process during validation.

Validation_Workflow Start Start: Chemical Synthesis 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid Enzyme_Assay Step 1: In Vitro hDAAO Assay (HRP-Coupled) Start->Enzyme_Assay Decision1 IC50 < 500 nM? Enzyme_Assay->Decision1 Selectivity Step 2: Selectivity Screen (vs. DDO & Glycine Site) Decision1->Selectivity Yes Fail Discard / Re-design SAR Decision1->Fail No Biophysical Step 3: Biophysical Confirmation (SPR or MST) Selectivity->Biophysical Cellular Step 4: Cellular Assay (U2OS-hDAAO) Biophysical->Cellular Success Valid Lead Candidate Cellular->Success

Figure 2: The critical path for validating DAAO inhibitors, moving from biochemical potency to cellular efficacy.

References

  • Ferraris, D., et al. (2008). "3-Hydroxyquinolin-2(1H)-one derivatives as novel, potent, and selective D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Lane, H. Y., et al. (2013). "Benzoate, a D-amino acid oxidase inhibitor, for the treatment of early-phase Alzheimer disease: a randomized, double-blind, placebo-controlled trial." Biological Psychiatry.[9]

  • Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and clinical relevance." The FEBS Journal.

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition as a therapeutic strategy for schizophrenia." Current Opinion in Drug Discovery & Development.

  • Hashimoto, K., et al. (2009). "Robust increase of D-serine in the rat brain by the D-amino acid oxidase inhibitor CBIO." European Neuropsychopharmacology.

Sources

Safety Operating Guide

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Executive Summary & Hazard Profile

This guide outlines the mandatory disposal workflow for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid . As a halogenated organic acid, this compound presents specific environmental persistence risks that standard organic waste streams cannot address.

The Core Directive: This substance must never be commingled with non-halogenated organic solvents (e.g., acetone, ethanol) or flushed down the drain.[1] The presence of the bromine atom mandates high-temperature incineration with acid gas scrubbing, a process distinct from standard fuel blending.

Chemical Identity & Safety Data
ParameterSpecificationOperational Implication
Chemical Structure Benzoic acid derivative with Br & amideAcidic; potential for hydrolysis.
Physical State Solid (Powder/Crystalline)Dust inhalation hazard; requires solid waste stream unless dissolved.
Primary Hazard Irritant (Skin/Eye), Aquatic ToxicityDo not release to environment.
Waste Class Halogenated Organic Acid Requires segregation from non-halogenated streams.
Reactivity Incompatible with Strong Oxidizers/BasesExothermic Risk: Do not mix with bleach or hydroxides.

The "Halogenated Burden": Expert Insight

Why does the bromine atom matter? In waste management, the "halogenated burden" determines the incineration pathway. When non-halogenated organics are burned, they produce CO₂ and water. When 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid is incinerated, the bromine atom forms Hydrogen Bromide (HBr) gas.

If this compound is mistakenly placed in a "Non-Halogenated" drum, it can damage standard incinerators or release corrosive acid rain precursors. Therefore, the strict segregation of this waste is not just a bureaucratic rule—it is a chemical necessity for safe destruction [1].

Operational Workflow: Disposal Decision Matrix

The following decision tree illustrates the correct logic for disposing of this compound depending on its current state (pure solid vs. solution).

DisposalWorkflow Start Waste Generation: 5-Bromo-2-(cyclohexanecarboxamido) benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid In Solution StateCheck->Liquid Dissolved SolidPack Pack in HDPE Wide-Mouth Jar (Do not dissolve unnecessarily) Solid->SolidPack LiquidCheck Is Solvent Halogenated? Liquid->LiquidCheck Labeling Label: 'Hazardous Waste - Halogenated Organic Acid' SolidPack->Labeling HaloStream Add to HALOGENATED Waste Stream LiquidCheck->HaloStream Yes (e.g., DCM) NonHaloStream Segregate as HALOGENATED (Contaminates Non-Halo Stream) LiquidCheck->NonHaloStream No (e.g., MeOH) HaloStream->Labeling NonHaloStream->Labeling Pickup Schedule EHS Pickup (Incineration) Labeling->Pickup

Figure 1: Decision matrix for segregating halogenated organic acid waste based on physical state.

Step-by-Step Disposal Protocol

Phase A: Segregation & Containerization
  • Select Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential acidic corrosion over time.

    • Liquids: Use a chemically resistant safety can or glass bottle (amber preferred).

  • Segregation Rule:

    • NEVER mix with strong bases (NaOH, KOH) in the waste container. This will trigger an acid-base neutralization reaction, generating heat and pressure that can rupture the vessel.

    • NEVER mix with oxidizers (Peroxides, Nitric Acid).

Phase B: Labeling & Documentation

Proper labeling is the primary defense against downstream accidents.

  • Tag Requirements: Attach a hazardous waste tag immediately upon the first addition of waste.[2]

  • Constituents: List "5-Bromo-2-(cyclohexanecarboxamido)benzoic acid" explicitly. If in solution, list the solvent and the approximate concentration.

  • Hazard Checkboxes: Mark "Toxic" and "Corrosive" (due to acidic nature).

  • Warning: Add a clear note: "CONTAINS HALOGENS - DO NOT BULK WITH FUELS."

Phase C: Storage Pending Pickup
  • Store in a Secondary Containment tray to capture leaks.

  • Keep the container in a Satellite Accumulation Area (SAA) near the point of generation.

  • Ensure the cap is tightly closed unless adding waste (EPA Requirement).[2]

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.

Required PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (if powder).

SpillResponse Assess 1. Assess Volume & State PPE 2. Don PPE (Nitrile, Goggles) Assess->PPE Contain 3. Contain/Isolate (Berms or Pads) PPE->Contain Neutralize 4. Neutralize Acid (Sodium Bicarbonate) Contain->Neutralize Collect 5. Collect as Hazardous Waste Neutralize->Collect

Figure 2: Immediate response workflow for acidic organic spills.

Cleanup Procedure:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize: Gently cover the spill with Sodium Bicarbonate (Baking Soda) or Calcium Carbonate.

    • Observation: Look for bubbling (CO₂ release). Wait for bubbling to cease, indicating neutralization [2].

  • Collect: Sweep up the neutralized solid (now a salt) into a disposal bag or jar.

  • Wash: Clean the surface with soap and water; collect this rinsate as hazardous waste if heavily contaminated.

Regulatory Compliance (RCRA)

While this specific compound may not have a unique "P" or "U" list code, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics:

  • Characteristic of Corrosivity (D002): Applicable if the waste is aqueous and has a pH ≤ 2. Even if solid, treat as acidic waste [3].

  • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture adopts the F-list code (e.g., F002) [4].

Final Note: Always consult your institution's specific Chemical Hygiene Plan (CHP) as local regulations may be stricter than federal guidelines.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary

This guide defines the critical safety architecture for handling 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid , a functionalized benzoic acid derivative often utilized as a scaffold in the synthesis of HCV NS5B polymerase inhibitors (e.g., Beclabuvir analogs).[1][2][3]

Critical Warning: As a specialized pharmaceutical intermediate, specific toxicological data (LD50, sensitization profiles) may be limited in public registries. Therefore, this protocol applies the Precautionary Principle , categorizing the substance under Occupational Exposure Band 3 (OEB 3) standards until definitive data proves otherwise. You must treat this compound as a potent irritant and a potential respiratory sensitizer.[2]

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the chemical behavior of the target molecule.

  • Chemical Structure Analysis:

    • Benzoic Acid Moiety: acidic character, potential for severe eye damage (Category 1/2A) and skin irritation.

    • Amide Linkage (Cyclohexanecarboxamido): Chemical stability; however, amides can act as sensitizers upon inhalation.

    • Bromine Substitution: Increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.

Anticipated Hazard Statements (GHS):

  • H315: Causes skin irritation.[1][2][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

  • H317: May cause an allergic skin reaction (suspected).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE" for this compound. The following matrix is designed to prevent sensitization and systemic exposure.

A. Respiratory Protection (The Critical Barrier)
  • Standard Handling (< 10 grams): N95 or P100 disposable respirator (NIOSH-approved) is the minimum requirement if handling outside a biosafety cabinet is unavoidable (not recommended).

  • Scale-Up / Powder Handling (> 10 grams): A Powered Air-Purifying Respirator (PAPR) with HEPA filters is required if engineering controls (fume hood) are breached or during spill cleanup.

    • Rationale: Fine organic powders aerosolize easily during weighing. Inhalation is the fastest route for systemic absorption of benzoic acid derivatives.

B. Dermal Protection (The Double-Barrier System)
  • Primary Layer: Nitrile gloves (4 mil minimum).

  • Secondary Layer: Extended cuff Nitrile or Neoprene gloves (over the primary layer).

  • Technique: "Double-gloving" creates a breakthrough time buffer. If the outer glove is splashed, strip it immediately; the inner glove ensures skin remains isolated.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields.

  • Body: Tyvek® Lab Coat or disposable sleeve covers. Cotton lab coats can trap dust in fibers, creating a secondary exposure source in the laundry.

Engineering Controls & Operational Protocol

PPE is the last line of defense. The primary defense is the containment strategy.

Step-by-Step Handling Protocol

Step 1: Preparation

  • Activate the Chemical Fume Hood. Ensure face velocity is between 80–100 fpm .

  • Place a disposable absorbent pad (benchkote) on the work surface to capture minor particulate fallout.

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears electrostatic (common with brominated aromatics).

Step 2: Weighing & Transfer

  • Never weigh this compound on an open bench.

  • Use a pre-tared closed vessel (scintillation vial or conical tube).

  • Technique: Open the stock container only inside the hood. Transfer using a disposable spatula. Cap the receiving vessel immediately after addition.

Step 3: Solubilization

  • Dissolve the solid as early as possible in the workflow.

  • Recommended Solvents: DMSO or DMF (high solubility).

  • Note: Once in solution, the inhalation risk drops, but the dermal absorption risk increases (DMSO acts as a carrier). Maintain double-gloving.

Step 4: Decontamination

  • Wipe all tools (spatulas, balance pan) with a 10% Sodium Carbonate (Na2CO3) solution followed by Ethanol.

    • Chemistry: The base neutralizes the benzoic acid moiety, converting it to a water-soluble salt, facilitating removal.

Visualization: Safety Logic & Workflow

The following diagrams illustrate the decision logic for spills and the operational workflow.

Figure 1: Exposure Control Workflow

G Start Start: Solid Reagent Check Check Quantity Start->Check PPE_Low PPE: N95 + Dbl Gloves Check->PPE_Low < 10g PPE_High PPE: PAPR + Tyvek Check->PPE_High > 10g / Spill Hood Fume Hood (Required) Solvent Solubilization (DMSO/DMF) Hood->Solvent Dissolve Immediately PPE_Low->Hood PPE_High->Hood Waste Disposal (Halogenated) Solvent->Waste Post-Reaction

Caption: Operational workflow emphasizing the shift in PPE requirements based on quantity and the critical solubilization step.

Figure 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected State State? Spill->State Powder Dry Powder State->Powder Liquid Solution (DMSO/DMF) State->Liquid Action_Powder 1. Dampen with PEG-400 2. Scoop (No Dust) 3. Wipe with 10% Na2CO3 Powder->Action_Powder Prevent Aerosol Action_Liquid 1. Absorb with Vermiculite 2. Double Bag 3. Incinerate Liquid->Action_Liquid Contain Solvent

Caption: Protocol for containment. Note the use of PEG-400 to dampen powder spills, preventing dust generation.

Emergency Response & Disposal
First Aid (Self-Validating Protocols)
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Eye Contact: Flush with water for 15 minutes .[2][3][4][5] Validation: Use the "hold-open" technique; the pH of the eye surface must return to 7.4 (check with pH paper if available).

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol immediately on skin, as it may enhance absorption of residual brominated compounds.

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains Brominated Aromatics."

  • Destruction: High-temperature incineration (>1100°C) is required to prevent the formation of brominated dioxins/furans.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzoic Acid Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • SafeWork NSW. Guidance on Handling Potent Pharmaceutical Intermediates. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

(Note: Due to the specific nature of this intermediate, hazard data is extrapolated from structural analogs like 5-Bromo-2-chlorobenzoic acid and general handling guidelines for halogenated aromatic amides.)

Sources

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